Product packaging for Strictosamide(Cat. No.:CAS No. 23141-25-5)

Strictosamide

Número de catálogo: B192450
Número CAS: 23141-25-5
Peso molecular: 498.5 g/mol
Clave InChI: LBRPLJCNRZUXLS-IUNANRIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Strictosamide is a member of beta-carbolines.
This compound has been reported in Ophiorrhiza liukiuensis, Uncaria rhynchophylla, and other organisms with data available.
from Sarcocephalus latifolius;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O8 B192450 Strictosamide CAS No. 23141-25-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRPLJCNRZUXLS-IUNANRIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438421
Record name Strictosamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23141-25-5
Record name Strictosamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23141-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strictosamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strictosamide Biosynthesis in Nauclea officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the strictosamide biosynthesis pathway in Nauclea officinalis, a plant known for its production of medicinal monoterpenoid indole alkaloids (MIAs). This document details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction to this compound and Nauclea officinalis

Nauclea officinalis is a medicinal plant belonging to the Rubiaceae family, traditionally used in the treatment of various ailments, including fever, inflammation, and infections.[1] The therapeutic properties of this plant are largely attributed to its rich content of monoterpenoid indole alkaloids (MIAs), a diverse group of natural products with a wide range of pharmacological activities.[1][2]

This compound is a key intermediate in the biosynthesis of a vast array of MIAs.[3][4] It is formed from the condensation of tryptamine and secologanin, a crucial branching point that leads to the structural diversity of these alkaloids.[2][4] Understanding the biosynthesis of this compound in Nauclea officinalis is paramount for the potential metabolic engineering of this pathway to enhance the production of valuable pharmaceutical compounds.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Nauclea officinalis involves a series of enzymatic reactions that convert primary metabolites into this complex alkaloid. The core pathway can be divided into three main stages: the formation of the precursors tryptamine and secologanin, their condensation to form strictosidine, and the subsequent conversion to this compound.

Tryptamine Biosynthesis

Tryptamine, the indole component of this compound, is derived from the amino acid L-tryptophan. The key enzyme in this conversion is Tryptophan Decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the removal of the carboxyl group from tryptophan.

Secologanin Biosynthesis

Secologanin, the monoterpenoid component, is synthesized via the iridoid pathway. A key enzyme in the later stages of this pathway is Secologanin Synthase , a cytochrome P450-dependent monooxygenase. This enzyme catalyzes the oxidative cleavage of loganin to form secologanin.[5]

Strictosidine Formation

The central step in the pathway is the Pictet-Spengler condensation of tryptamine and secologanin to form 3α(S)-strictosidine. This reaction is catalyzed by Strictosidine Synthase (STR) .[4][6][7] STR facilitates the stereospecific formation of the C3-N4 bond, establishing the core structure of strictosidine.[7][8]

Conversion to this compound

Strictosidine is then converted to this compound. The precise mechanism of this conversion is not fully elucidated but is proposed to occur via a direct lactamization.[9] An alternative hypothesis suggests a saponification to strictosidinic acid followed by a ring closure to form the lactam ring.[9]

Another important enzyme, Strictosidine β-D-Glucosidase (SGD) , can hydrolyze the glucose moiety from strictosidine, producing a highly reactive aglycone. This aglycone can then be channeled into various downstream MIA biosynthetic pathways.[10][11]

Strictosamide_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Geranyl_PP Geranyl Pyrophosphate (GPP) Iridoid_Pathway Iridoid Pathway Geranyl_PP->Iridoid_Pathway Loganin Loganin Iridoid_Pathway->Loganin Secologanin Secologanin Loganin->Secologanin Secologanin Synthase Secologanin->Strictosidine This compound This compound Strictosidine->this compound Lactamization Downstream_MIAs Downstream MIAs Strictosidine->Downstream_MIAs Strictosidine Glucosidase (SGD)

Diagram 1: The this compound biosynthesis pathway in Nauclea officinalis.

Quantitative Data

Quantitative analysis of the metabolites and enzyme activities in the this compound biosynthesis pathway is crucial for understanding the metabolic flux and identifying potential rate-limiting steps. While specific data for Nauclea officinalis is limited, studies on the closely related species Nauclea orientalis provide valuable insights.

Table 1: this compound Content in Different Organs of Nauclea orientalis

Organ This compound Content (% w/w)
Wood 1.92
Bark 0.89
Leaves 0.82
Fruits 0.16

Data from a study on Nauclea orientalis, a species closely related to Nauclea officinalis.[12]

Table 2: Enzyme Kinetic Parameters for Key Enzymes in MIA Biosynthesis (from various plant sources)

Enzyme Substrate Km Vmax Source Organism
Tryptophan Decarboxylase (TDC) L-Tryptophan 7.5 x 10⁻⁵ M Not Reported Catharanthus roseus
Strictosidine Synthase (STR) Tryptamine 2.3 mM Not Reported Catharanthus roseus
Secologanin 3.4 mM Not Reported Catharanthus roseus
Strictosidine Glucosidase (SGD) Strictosidine 0.22 mM 0.078 mM/min Catharanthus roseus

Note: These kinetic parameters are from studies on Catharanthus roseus and may not be identical in Nauclea officinalis, but they provide a general indication of enzyme-substrate affinities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway. These protocols are based on established methods and can be adapted for use with Nauclea officinalis.

Metabolite Profiling by UPLC-Q-TOF-MS/MS

This protocol is adapted from a method developed for the profiling of alkaloids in Nauclea officinalis.[6]

Objective: To identify and relatively quantify this compound and other related alkaloids in Nauclea officinalis tissue.

Materials:

  • Nauclea officinalis plant material (e.g., leaves, stem bark)

  • Liquid nitrogen

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • UPLC system coupled to a Q-TOF mass spectrometer

  • ACQUITY UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

Procedure:

  • Sample Preparation:

    • Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • UPLC-Q-TOF-MS/MS Analysis:

    • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm).[6]

    • Column Temperature: 30 °C.[6]

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.[6]

      • Solvent B: Acetonitrile.[6]

    • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 25 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.2 mL/min.[6]

    • Injection Volume: 2 µL.

    • MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 40 V.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Collision Energy: Ramped from 10 to 40 eV for MS/MS scans.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MassLynx).

    • Identify this compound and other alkaloids based on their accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data.

UPLC_MS_Workflow Sample Nauclea officinalis Tissue Grinding Grind in Liquid N2 Sample->Grinding Extraction Extract with Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation (C18 column) Filtration->UPLC MS Q-TOF MS/MS (ESI+) UPLC->MS Data_Analysis Data Analysis (Identification & Quantification) MS->Data_Analysis

Diagram 2: Experimental workflow for metabolite profiling of Nauclea officinalis.
Tryptophan Decarboxylase (TDC) Enzyme Activity Assay

This protocol is a generalized method based on assays developed for other plant species and would require optimization for Nauclea officinalis.[8][13]

Objective: To measure the activity of TDC in crude protein extracts from Nauclea officinalis.

Materials:

  • Nauclea officinalis plant material

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM β-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 0.1 mM pyridoxal 5'-phosphate (PLP).

  • Substrate: 10 mM L-tryptophan solution.

  • Stopping Solution: 1 M HCl.

  • Ethyl acetate

  • HPLC system with a fluorescence detector.

Procedure:

  • Protein Extraction:

    • Grind 1 g of fresh plant tissue in liquid nitrogen to a fine powder.

    • Homogenize the powder in 5 mL of ice-cold Extraction Buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.

    • Collect the supernatant (crude protein extract) and determine the protein concentration using a Bradford assay.

  • Enzyme Assay:

    • Prepare the reaction mixture in a microcentrifuge tube:

      • 80 µL Assay Buffer

      • 10 µL of 10 mM L-tryptophan

      • 10 µL of crude protein extract

    • Incubate the reaction at 37 °C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

    • Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • HPLC Analysis of Tryptamine:

    • Analyze the reconstituted sample by HPLC with fluorescence detection (Excitation: 280 nm, Emission: 350 nm).

    • Quantify the amount of tryptamine produced by comparing the peak area to a standard curve of authentic tryptamine.

    • Calculate the specific activity of TDC (e.g., in pkat/mg protein).

Heterologous Expression and Purification of Strictosidine Synthase (STR)

This protocol provides a general workflow for the expression of a plant STR in E. coli and its subsequent purification.

Objective: To produce and purify recombinant STR for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a cloned Nauclea officinalis STR cDNA

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Expression:

    • Transform the expression vector into E. coli BL21(DE3) cells.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the overnight culture and grow at 37 °C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18 °C) overnight.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cell debris.

    • Apply the supernatant to a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged STR protein with Elution Buffer.

    • Analyze the purified protein by SDS-PAGE.

STR_Expression_Workflow Transformation Transform E. coli with STR expression vector Culture Grow E. coli culture Transformation->Culture Induction Induce with IPTG Culture->Induction Harvest Harvest cells Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Affinity_Chromo Ni-NTA Affinity Chromatography Clarification->Affinity_Chromo Elution Elute Purified STR Affinity_Chromo->Elution Analysis SDS-PAGE Analysis Elution->Analysis

Diagram 3: Workflow for heterologous expression and purification of Strictosidine Synthase (STR).

Conclusion

The biosynthesis of this compound in Nauclea officinalis represents a key metabolic pathway for the production of a diverse array of medicinally important monoterpenoid indole alkaloids. This technical guide has provided a comprehensive overview of the core enzymatic steps, available quantitative data, and detailed experimental protocols relevant to the study of this pathway. Further research, particularly in generating specific quantitative data and optimized protocols for Nauclea officinalis, will be crucial for advancing our understanding and enabling the metabolic engineering of this valuable plant species for enhanced production of therapeutic compounds.

References

Strictosamide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide, a prominent member of the monoterpenoid indole alkaloid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the genera Nauclea and Sarcocephalus, this complex natural product exhibits promising anti-inflammatory, analgesic, and wound-healing properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, alongside relevant experimental data and methodologies, to support ongoing research and development efforts.

Chemical Structure and Stereochemistry

This compound is a β-carboline alkaloid characterized by a pentacyclic ring system fused to a glucose moiety. Its chemical identity is defined by the following key identifiers:

  • Molecular Formula: C₂₆H₃₀N₂O₈[3]

  • Molar Mass: 498.53 g/mol [3]

  • CAS Number: 23141-25-5[3]

  • IUPAC Name: (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,15-pentaen-14-one[3]

Chemical Structure:

Data Presentation

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₂₆H₃₀N₂O₈[3]
Molar Mass498.53 g/mol [3]
Exact Mass498.200216 g/mol [4]
AppearanceAmorphous solid
¹³C NMR (CDCl₃) See Table 2[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Atom No.Chemical Shift (δ) ppm
2168.5
352.5
5110.2
6127.8
7134.5
8121.8
9118.0
10121.8
11119.5
12110.9
13136.2
1429.7
1534.5
16117.8
17141.5
18130.2
1945.6
2034.1
2197.8
1'98.2
2'73.5
3'76.8
4'70.4
5'77.2
6'61.6

Note: The complete assigned ¹H NMR data with coupling constants is not available in a single comprehensive source. Researchers should refer to specialized literature for detailed 1D and 2D NMR spectral data and assignments.

Experimental Protocols

Isolation of this compound from Nauclea latifolia

The following protocol details a typical procedure for the isolation and purification of this compound from the root bark of Nauclea latifolia:

  • Extraction:

    • Air-dried and powdered root bark of Nauclea latifolia is exhaustively extracted with methanol at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The chloroform and ethyl acetate fractions, which typically show significant biological activity in preliminary screens, are concentrated.

  • Chromatographic Purification:

    • The active fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.[5]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.[6]

NF_kB_Inhibition cluster_0 Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound This compound This compound->Nuclear Translocation inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Wound Healing Promotion via PI3K/AKT Pathway Activation

This compound has been demonstrated to promote wound healing by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell proliferation, migration, and survival, all of which are essential processes in tissue repair.

PI3K_AKT_Activation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival promotes Wound Healing Wound Healing Cell Proliferation & Survival->Wound Healing This compound This compound This compound->PI3K activates

Caption: Activation of the PI3K/AKT signaling pathway by this compound.

Bioassay-Guided Fractionation Workflow for Isolation

The isolation of this compound is often guided by its biological activity. The following workflow illustrates a typical bioassay-guided fractionation process for isolating anti-inflammatory compounds from a plant extract.

Bioassay_Guided_Fractionation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractions (Hexane, Chloroform, EtOAc, Butanol) Fractions (Hexane, Chloroform, EtOAc, Butanol) Solvent Partitioning->Fractions (Hexane, Chloroform, EtOAc, Butanol) Anti-inflammatory Assay 1 Anti-inflammatory Assay 1 Fractions (Hexane, Chloroform, EtOAc, Butanol)->Anti-inflammatory Assay 1 Active Fraction(s) Active Fraction(s) Anti-inflammatory Assay 1->Active Fraction(s) Identifies Column Chromatography Column Chromatography Active Fraction(s)->Column Chromatography Sub-fractions Sub-fractions Column Chromatography->Sub-fractions Anti-inflammatory Assay 2 Anti-inflammatory Assay 2 Sub-fractions->Anti-inflammatory Assay 2 Active Sub-fraction(s) Active Sub-fraction(s) Anti-inflammatory Assay 2->Active Sub-fraction(s) Identifies Preparative HPLC Preparative HPLC Active Sub-fraction(s)->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Bioassay-guided fractionation workflow for this compound isolation.

References

The Multifaceted Bioactivity of Strictosamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacological potential of strictosamide, detailing its anti-inflammatory, analgesic, and wound healing properties, and the underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's biological activities.

This compound, a prominent monoterpene indole alkaloid primarily isolated from plants of the Nauclea genus, has emerged as a compound of significant interest in the field of pharmacology. Traditionally used in folk medicine for treating a variety of ailments, recent scientific investigations have begun to systematically unravel the diverse biological activities of this compound, revealing its potential as a therapeutic agent. This technical guide synthesizes the current knowledge on the bioactivity of this compound extracts, with a focus on providing actionable data and methodologies for the research community.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in various preclinical models. The following tables summarize the key quantitative data on its anti-inflammatory, analgesic, and other biological activities.

Table 1: Anti-inflammatory Activity of this compound

Experimental ModelDosageEffectInhibition (%)Reference
TPA-Induced Mouse Ear Edema20 mg/kgDecreased ear swelling24.7%[1][2][3]
40 mg/kgDecreased ear swelling28.1%[1][2][3]
Acetic Acid-Induced Peritoneal Vascular Permeability in Mice20 mg/kgInhibited vascular permeability23.3%[1][2][3]
40 mg/kgInhibited vascular permeability33.4%[1][2][3]
CMC-Na-Induced Leukocyte Migration in Mice10, 20, 40 mg/kgDecreased leukocyte count46.0%, 49.1%, 58.7%[1][2]
LPS-Induced NO Production in RAW 264.7 Cells0-200 μMInhibited NO, TNF-α, and IL-1β productionConcentration-dependent[4]

Table 2: Analgesic Activity of this compound

Experimental ModelDosageEffectInhibition (%)Reference
Acetic Acid-Induced Writhing Test in Mice20 mg/kgProlonged pain latency-[1][2]
40 mg/kgDecreased writhing counts49.7%[1][2][3]

Table 3: Other Biological Activities of this compound

ActivityExperimental ModelDosage/ConcentrationKey FindingsReference
Wound Healing Rat wound model0.5-1.5 mg/kg (topical)Promoted wound healing, reduced inflammation, enhanced collagen deposition.[4]
Antiplasmodial Plasmodium falciparum (K1 and NF54 strains)IC50: 0.45 and 0.37 µg/mLPotent activity against chloroquine-resistant and sensitive strains.[5]
Antifungal Not specifiedNot specifiedMentioned as having antifungal properties.[4]
Antibacterial Gram-negative bacteriaDisplayed weak and selective inhibitory effects.[6]
ATPase Modulation Mouse brain and kidneys50-200 mg/kg (i.p.)Increased Na+, K+-ATPase activity in the brain and inhibited Mg2+-ATPase activity in the kidneys.[4]

Key Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathways.

NF-κB and MAPK Signaling in Inflammation

In inflammatory responses, this compound has been shown to inhibit the activation of both the NF-κB and MAPK signaling cascades.[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, typically triggers a pro-inflammatory response by activating these pathways. This compound intervenes by decreasing the phosphorylation of key proteins in these cascades, including p65, IκBα, and IKKα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[4] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[4]

Strictosamide_NFkB_MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β) TLR4->IKK_complex MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkBa IκBα IKK_complex->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB | Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β) NFkB->Pro_inflammatory_Mediators Transcription p38 p38 MAPKKK->p38 P ERK ERK MAPKKK->ERK P JNK JNK MAPKKK->JNK P p38->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Mediators JNK->Pro_inflammatory_Mediators This compound This compound This compound->IKK_complex Inhibits Phosphorylation This compound->MAPKKK Inhibits Phosphorylation

Caption: this compound's inhibition of NF-κB and MAPK pathways.
PI3K/AKT Signaling in Wound Healing

The wound healing properties of this compound are attributed to its ability to activate the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell proliferation, migration, and survival, all of which are essential processes in tissue repair. This compound has been observed to increase the phosphorylation of key components of this pathway, including PI3K, AKT, and the mammalian target of rapamycin (mTOR).[7] This activation promotes angiogenesis, enhances collagen deposition, and reduces inflammatory infiltration at the wound site.[4]

Strictosamide_PI3K_AKT_Activation This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Collagen_Deposition Collagen Deposition AKT->Collagen_Deposition Cell_Proliferation Cell Proliferation (e.g., PCNA) mTOR->Cell_Proliferation Angiogenesis Angiogenesis (e.g., CD31) mTOR->Angiogenesis Wound_Healing Wound Healing Cell_Proliferation->Wound_Healing Angiogenesis->Wound_Healing Collagen_Deposition->Wound_Healing

Caption: this compound's activation of the PI3K/AKT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.

Extraction and Purification of this compound from Nauclea officinalis

A general workflow for the isolation and purification of this compound is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Strictosamide_Extraction_Workflow Plant_Material Dried, powdered Nauclea officinalis (stem bark) Extraction Solvent Extraction (e.g., 70% ethanol, heating under reflux) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Column_Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Filtration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for this compound extraction and purification.

Protocol:

  • Plant Material Preparation: The stem bark of Nauclea officinalis is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as 70% ethanol, typically by heating under reflux for several hours. This process is often repeated to maximize the yield.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation. Silica gel is a common stationary phase, with a gradient of solvents (e.g., petroleum ether, ethyl acetate, and methanol) of increasing polarity used for elution. Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.

  • Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by HPLC

Instrumentation: An Agilent 1100 LC system (or equivalent) equipped with a photodiode array detector and a C18 column (e.g., 250 × 4.6 mm, 5 μm).

Mobile Phase: A gradient elution is typically used with (A) 0.1% aqueous phosphoric acid and (B) acetonitrile.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 226 nm.

Column Temperature: 30°C.

Sample Preparation: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 μm syringe filter, and a specific volume (e.g., 10 μL) is injected into the HPLC system.

Quantification: A calibration curve is generated using a standard of pure this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing its peak area to the calibration curve.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
  • Animals: Swiss albino mice are typically used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment: this compound, dissolved in a vehicle, is administered (e.g., intravenously or topically) at various doses at a specified time before or after TPA application. A positive control group receiving a known anti-inflammatory drug (e.g., dexamethasone) is also included.

  • Measurement of Edema: After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is punched out and weighed. The difference in weight between the right and left ear punches is calculated as a measure of the edema.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: [(C - T) / C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
  • Animals: Mice are used for this assay.

  • Treatment: Animals are divided into groups and treated with the vehicle, a standard analgesic drug (e.g., diclofenac sodium), or different doses of this compound, typically administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation cage, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 15-20 minutes).

  • Calculation of Inhibition: The percentage of analgesic activity is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Measurement of NO Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

In Vitro Wound Healing Assay: Scratch Assay
  • Cell Culture: A suitable cell line for wound healing studies (e.g., human umbilical vein endothelial cells - HUVECs, or fibroblasts) is cultured to form a confluent monolayer in a multi-well plate.

  • Creating the Scratch: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound is added.

  • Imaging: The scratch is imaged at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Analysis: The width of the scratch is measured at different time points, and the rate of cell migration and wound closure is calculated. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time t) / Initial wound width] x 100.

Conclusion and Future Directions

The accumulated evidence strongly suggests that this compound is a promising bioactive compound with a range of pharmacological activities, most notably anti-inflammatory, analgesic, and wound-healing effects. Its ability to modulate key signaling pathways like NF-κB, MAPK, and PI3K/AKT provides a solid foundation for its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of this compound.

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within the identified signaling pathways will provide a more detailed understanding of its mechanism of action. Further in vivo studies in more complex disease models are necessary to validate the preclinical findings. Additionally, investigations into the pharmacokinetic and toxicological profiles of this compound are crucial for its development as a potential therapeutic agent. The exploration of synergistic effects with other compounds could also open new avenues for its application. The information compiled in this technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product and harnessing its potential for human health.

References

In Vivo Analgesic Potential of Strictosamide: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vivo analgesic effects of Strictosamide, a major bioactive alkaloid isolated from Nauclea officinalis. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for pain management.

Quantitative Analgesic Activity

This compound has been evaluated in several in vivo models of nociception, demonstrating significant analgesic properties, particularly in inflammatory pain models. The following tables summarize the key quantitative findings from these studies.

Table 1: Acetic Acid-Induced Writhing Test in Mice

The acetic acid-induced writhing test is a model of visceral inflammatory pain. This compound was administered to mice prior to the intraperitoneal injection of acetic acid. The latency to the first writhe and the total number of writhes were recorded.

Treatment GroupDose (mg/kg)AdministrationPain Latency (s)Writhing CountsInhibition of Writhing (%)
Vehicle Control-----
This compound10Twice daily for 3 days--Not significant
This compound20Twice daily for 3 daysMarkedly prolonged[1][2][3][4][5]--
This compound40Twice daily for 3 daysMarkedly prolonged[1][2][3][4][5]Significantly decreased[1][2][3][4][5]49.7[1][2][3][4][5]
Table 2: Hot Plate Test in Mice

The hot plate test is a model used to evaluate central analgesic activity. This test measures the reaction time of mice to a thermal stimulus.

Treatment GroupDose (mg/kg)AdministrationPain Threshold
Vehicle Control---
This compound10, 20, 40Twice daily for 3 daysNo obvious improvement[1][2][3][4][5]

Note: Quantitative data for the tail-flick test and the formalin test for this compound were not available in the reviewed literature. The lack of effect in the hot-plate test suggests that this compound's analgesic action may be primarily mediated through peripheral rather than central mechanisms.[4]

Experimental Protocols

Detailed methodologies for the key analgesic assays are provided below.

Acetic Acid-Induced Writhing Test

This protocol is a standard method for inducing and quantifying visceral pain in rodents.

  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.

  • Drug Administration: this compound, a vehicle control, or a positive control drug is administered intraperitoneally or orally at predetermined times before the induction of writhing.

  • Induction of Writhing: A solution of acetic acid (typically 0.6-0.7% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a set period, usually 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

Hot Plate Test

This method assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

  • Procedure: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound, vehicle, or a positive control is administered at a set time before placing the animal on the hot plate.

  • Data Analysis: The latency to the pain response is recorded, and the effect of the treatment is compared to the control group.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the acetic acid-induced writhing test and the proposed signaling pathways involved in the analgesic and anti-inflammatory effects of this compound.

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Induction & Observation cluster_2 Data Analysis Animal_Acclimatization Animal_Acclimatization Group_Allocation Group_Allocation Animal_Acclimatization->Group_Allocation Drug_Administration Drug_Administration Group_Allocation->Drug_Administration This compound, Vehicle, or Positive Control Acetic_Acid_Injection Acetic Acid Injection (i.p.) Drug_Administration->Acetic_Acid_Injection Observation_Period Observation (15-20 min) Acetic_Acid_Injection->Observation_Period Record_Writhing Record Writhing Count & Latency Observation_Period->Record_Writhing Calculate_Inhibition Calculate % Inhibition Record_Writhing->Calculate_Inhibition

Acetic Acid-Induced Writhing Test Workflow
Signaling Pathways

This compound's anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway IKK IKKα/β IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases Nucleus_NFkB Nuclear Translocation (p65/p50) NFkB->Nucleus_NFkB Gene_Expression_NFkB Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, iNOS) Nucleus_NFkB->Gene_Expression_NFkB Inflammation_Pain Inflammation_Pain Gene_Expression_NFkB->Inflammation_Pain leads to Strictosamide_NFkB This compound Strictosamide_NFkB->IKK inhibits phosphorylation of p-IKKα Strictosamide_NFkB->IkB inhibits phosphorylation of p-IκBα Strictosamide_NFkB->NFkB inhibits phosphorylation of p-p65 p38 p38 p38->Inflammation_Pain contributes to ERK ERK ERK->Inflammation_Pain contributes to JNK JNK JNK->Inflammation_Pain contributes to Strictosamide_MAPK This compound Strictosamide_MAPK->p38 inhibits phosphorylation Strictosamide_MAPK->ERK inhibits phosphorylation Strictosamide_MAPK->JNK inhibits phosphorylation

Proposed Signaling Pathways for this compound's Analgesic and Anti-inflammatory Effects

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant peripheral analgesic activity, likely mediated through its anti-inflammatory properties. The inhibition of the NF-κB and MAPK signaling pathways provides a plausible mechanism for these effects. However, the lack of efficacy in the hot plate test indicates a limited role for central analgesic mechanisms.

To further elucidate the analgesic potential of this compound, the following research is recommended:

  • Dose-response studies in the tail-flick and formalin tests: These experiments would provide a more complete profile of this compound's analgesic activity, particularly its effects on spinal reflexes and inflammatory pain.

  • Investigation of specific receptor targets: Identifying the molecular targets of this compound will be crucial for understanding its mechanism of action and for optimizing its therapeutic potential.

  • Pharmacokinetic and toxicological studies: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and safety profile of this compound is necessary for its development as a clinical candidate.

References

Unveiling the Dual Therapeutic Potential of Strictosamide: A Technical Guide on its Antifungal and Anti-Plasmodium Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Strictosamide, a naturally occurring iridoid glycoside, is emerging as a compound of significant interest in the scientific community for its dual therapeutic potential against fungal pathogens and the malaria-causing parasite, Plasmodium. This technical guide provides a comprehensive overview of the current state of research into the antifungal and anti-Plasmodium activities of this compound, tailored for researchers, scientists, and drug development professionals.

Antifungal Activity of this compound

While the antifungal properties of this compound have been reported, specific quantitative data on its efficacy, such as Minimum Inhibitory Concentration (MIC) values against key fungal pathogens like Candida albicans and Aspergillus fumigatus, are not yet extensively documented in publicly available literature. General screening studies have indicated its potential, but further detailed investigations are required to fully characterize its antifungal spectrum and potency.

Putative Antifungal Mechanism of Action

The precise signaling pathways targeted by this compound in fungal cells have not been fully elucidated. However, based on the known mechanisms of other iridoid glycosides, it is hypothesized that this compound may exert its antifungal effects through the disruption of fungal cell wall integrity or by interfering with essential enzymatic pathways. Further research into its molecular targets is crucial for understanding its mechanism of action and for the development of potential antifungal therapies.

Anti-Plasmodium Activity of this compound

Research has demonstrated the in vitro activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Anti-Plasmodium Data

A study evaluating the constituents of the plant Nauclea pobeguinii reported on the anti-Plasmodium activity of its components. While the study categorized the activity of all tested compounds, including this compound, as "inactive or only moderately active in vitro" against a chloroquine-sensitive strain of P. falciparum, specific IC50 values for the purified this compound were not provided. The aqueous and 80% ethanol extracts of Nauclea pobeguinii, which contains this compound, exhibited IC50 values of 44 µg/mL and 32 µg/mL, respectively[1].

Table 1: In Vitro Anti-Plasmodium Activity of Nauclea pobeguinii Extracts Containing this compound

ExtractPlasmodium falciparum StrainIC50 (µg/mL)
Aqueous ExtractChloroquine-sensitive (Ghana strain)44[1]
80% Ethanol ExtractChloroquine-sensitive (Ghana strain)32[1]
Putative Anti-Plasmodium Mechanism of Action

The molecular targets and signaling pathways involved in the anti-Plasmodium action of this compound are currently unknown. Iridoid glycosides, as a class, are known to possess a range of biological activities, and their mechanism against Plasmodium could involve various strategies, such as the inhibition of parasite-specific enzymes or interference with the parasite's lifecycle within the host red blood cells.

Experimental Protocols

Detailed experimental protocols for assessing the antifungal and anti-Plasmodium activity of novel compounds are essential for reproducible research. The following sections outline generalized methodologies based on standard practices in the field.

General Antifungal Susceptibility Testing Protocol (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum in RPMI-1640 medium C Add fungal inoculum to each well A->C B Prepare serial dilutions of this compound in a 96-well plate B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Antifungal Susceptibility Testing Workflow
General In Vitro Anti-Plasmodium Assay Protocol (SYBR Green I-based Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Anti_Plasmodium_Assay_Workflow cluster_culture Parasite Culture cluster_assay Assay Setup cluster_detection Detection cluster_result Result Analysis P1 Maintain asynchronous P. falciparum culture in human erythrocytes P2 Synchronize parasite culture to the ring stage P1->P2 A2 Add synchronized parasite culture to each well P2->A2 A1 Prepare serial dilutions of this compound in a 96-well plate A1->A2 A3 Incubate for 72 hours under controlled atmospheric conditions A2->A3 D1 Lyse red blood cells and add SYBR Green I dye A3->D1 D2 Measure fluorescence to quantify parasite DNA D1->D2 R1 Calculate IC50 value from dose-response curve D2->R1

In Vitro Anti-Plasmodium Assay Workflow

Future Directions

The preliminary findings on the antifungal and anti-Plasmodium activities of this compound are promising and warrant further in-depth investigation. Key areas for future research include:

  • Quantitative Efficacy Studies: Determining the specific MIC values of this compound against a broad panel of clinically relevant fungal pathogens and IC50 values against various drug-sensitive and drug-resistant strains of P. falciparum.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both fungal and Plasmodium species. This could involve techniques such as transcriptomics, proteomics, and genetic manipulation.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of fungal infections and malaria.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

The dual activity of this compound presents an exciting opportunity for the development of novel therapeutic agents to combat two major global health threats. Continued research in this area is essential to unlock the full potential of this promising natural product.

References

Strictosamide's Mechanism of Action via the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosamide, a naturally occurring indole alkaloid, has demonstrated significant anti-inflammatory properties. Emerging evidence indicates that a primary mechanism underlying these effects is the targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the NF-κB cascade, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated pathways and workflows. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-inflammatory compound.

Introduction to this compound and the NF-κB Pathway

This compound is a monoterpenoid indole alkaloid isolated from various plant species, notably from the genus Nauclea.[1][2] It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[1][2][3] The NF-κB pathway is a critical signaling cascade that plays a central role in regulating the innate and adaptive immune responses.[4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases. The canonical NF-κB pathway is triggered by various stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This degradation liberates the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5]

Mechanism of Action: this compound's Inhibition of the NF-κB Pathway

Current research indicates that this compound exerts its anti-inflammatory effects by intervening at a critical upstream juncture of the canonical NF-κB pathway. Studies have shown that this compound treatment leads to a marked decrease in the phosphorylation of key signaling molecules: IKKα, IκBα, and the p65 subunit of NF-κB.[2] This inhibition of phosphorylation prevents the subsequent degradation of IκBα and the nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes responsible for the inflammatory response.[2][6]

While the inhibitory effect on the phosphorylation of IKKα is established, the precise molecular interaction remains an area of active investigation. It is not yet definitively determined whether this compound directly binds to and inhibits the catalytic activity of the IKK complex or if it acts on an upstream signaling component that regulates IKK activation.

Quantitative Data on the Anti-inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Anti-inflammatory Activity of this compound

Model OrganismMethod of InductionDosage (mg/kg)EffectPercentage InhibitionReference
MiceTPA-induced ear edema20Decrease in edema24.7%[1][7]
40Decrease in edema28.1%[1][7]
MiceAcetic acid-stimulated peritoneal vascular permeability20Inhibition of permeability23.3%[1][7]
40Inhibition of permeability33.4%[1][7]
MiceCMC-Na-induced leukocyte migration10Decrease in leukocytes46.0%[1][7]
20Decrease in leukocytes49.1%[1][7]
40Decrease in leukocytes58.7%[1][7]

Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Parameter MeasuredConcentration (µM)Duration of TreatmentEffectReference
NO Production0-20024 hoursInhibition[2]
TNF-α Production0-20024 hoursInhibition[2][3]
IL-1β Production0-20024 hoursInhibition[2][3]
iNOS Expression0-20024 hoursInhibition[2]

Note: Specific IC50 values for the inhibition of NF-κB activation or IKK kinase activity by this compound have not been definitively reported in the reviewed literature and represent a key area for future research.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to elucidate the mechanism of action of this compound on the NF-κB pathway.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for studying inflammation.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Treatment Protocol: For experiments, RAW 264.7 cells are seeded in appropriate culture plates. After reaching approximately 80% confluency, the cells are pre-treated with varying concentrations of this compound (e.g., 0-200 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[2][8]

Western Blot Analysis for Phosphorylated NF-κB Pathway Proteins

Western blotting is used to quantify the levels of phosphorylated proteins in the NF-κB pathway.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of IKKα, IκBα, and p65, as well as their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex.

  • Immunoprecipitation of IKK complex: The IKK complex is immunoprecipitated from cell lysates using an antibody against a component of the complex (e.g., IKKγ/NEMO).

  • Kinase Reaction: The immunoprecipitated complex is incubated in a kinase buffer containing a recombinant IκBα substrate (e.g., GST-IκBα) and ATP (often radiolabeled with γ-³²P).

  • Detection of Substrate Phosphorylation: The reaction mixture is then subjected to SDS-PAGE, and the phosphorylation of the IκBα substrate is detected by autoradiography or by using a phospho-specific antibody in a subsequent Western blot.[11]

p65 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.

  • Immunofluorescence Staining: Cells grown on coverslips are treated as described above, then fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100. The cells are then incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.

  • Microscopy and Image Analysis: The subcellular localization of p65 is visualized using fluorescence microscopy. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.[12][13]

In Vivo Anti-inflammatory Models
  • TPA-Induced Ear Edema in Mice: A topical inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the ears of mice. This compound or a vehicle control is administered systemically (e.g., intravenously) prior to TPA application. The degree of edema is measured as the difference in ear punch weight or ear thickness between the treated and control ears.[1][7]

  • Acetic Acid-Induced Vascular Permeability in Mice: Acetic acid is injected intraperitoneally to induce an increase in vascular permeability. This compound is administered prior to the acetic acid injection. A dye, such as Evans blue, is injected intravenously, and the amount of dye that has extravasated into the peritoneal cavity is quantified to assess vascular permeability.[1][7]

Visualizations

Signaling Pathway Diagram

Strictosamide_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activation IkBa_p50_p65 IκBα p50 p65 IKK_complex->IkBa_p50_p65 Phosphorylation This compound This compound This compound->IKK_complex Inhibition of Phosphorylation p_IkBa P-IκBα Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome p50_p65 p50 p65 p50_p65_nucleus p50 p65 p50_p65->p50_p65_nucleus Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) p50_p65_nucleus->Inflammatory_Genes Nucleus Nucleus

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: RAW 264.7 Cell Culture treatment Treatment: 1. This compound Pre-treatment 2. LPS Stimulation start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

Caption: Western blot workflow for analyzing NF-κB pathway proteins.

Logical Relationship Diagram

Logical_Relationship This compound This compound Inhibit_IKK Inhibition of IKK Complex Activity This compound->Inhibit_IKK Decrease_pIkBa Decreased IκBα Phosphorylation Inhibit_IKK->Decrease_pIkBa Stabilize_IkBa Stabilization of IκBα Decrease_pIkBa->Stabilize_IkBa Inhibit_p65_translocation Inhibition of p65 Nuclear Translocation Stabilize_IkBa->Inhibit_p65_translocation Decrease_proinflammatory_genes Decreased Transcription of Pro-inflammatory Genes Inhibit_p65_translocation->Decrease_proinflammatory_genes Anti_inflammatory_effect Anti-inflammatory Effect Decrease_proinflammatory_genes->Anti_inflammatory_effect

Caption: Logical flow of this compound's anti-inflammatory action.

Conclusion and Future Directions

This compound demonstrates compelling anti-inflammatory properties through its targeted inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of key upstream components, including the IKK complex, this compound effectively halts the inflammatory cascade. The quantitative data from both in vivo and in vitro studies provide a solid foundation for its potential as a therapeutic agent.

Future research should focus on several key areas to fully elucidate its mechanism and therapeutic potential:

  • Identification of the Direct Molecular Target: Determining whether this compound directly binds to and inhibits the IKK complex or an upstream regulator is crucial. Molecular docking and binding affinity studies would be invaluable in this regard.

  • Determination of IC50 Values: Establishing precise IC50 values for the inhibition of NF-κB activation and IKK kinase activity will be essential for dose-optimization and comparative studies.

  • Elucidation of Structure-Activity Relationships: Investigating the chemical moieties of this compound responsible for its inhibitory activity could lead to the design of more potent and specific analogs.

Continued investigation into the mechanism of action of this compound will undoubtedly pave the way for its potential development as a novel anti-inflammatory therapeutic.

References

The Lynchpin of Plant Chemical Warfare: A Technical Guide to Strictosamide's Role in Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical arms race between plants and their aggressors, a vast arsenal of specialized metabolites is deployed for defense. Among these, the monoterpenoid indole alkaloids (MIAs) represent a diverse and potent class of compounds. At the heart of MIA biosynthesis lies strictosamide, a pivotal intermediate that serves as a crucial precursor to thousands of downstream alkaloids and, in its own right, plays a direct and formidable role in plant defense. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant defense mechanisms, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to offer a comprehensive resource for researchers in plant science and drug discovery.

This compound is formed from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase, which primarily produces strictosidine. Strictosidine is then converted to this compound.[1] This glucoalkaloid is not merely a passive intermediate; its accumulation across various plant organs and the activation of its defensive properties upon tissue damage underscore its significance in protecting plants against herbivores and pathogens.[2]

Biosynthesis and Chemical Profile

This compound's journey begins with the formation of its precursor, strictosidine. The biosynthesis of strictosidine is an eleven-step pathway, commencing with the hydrolysis of geranyl pyrophosphate (GPP) to form geraniol.[3] A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, ultimately yields secologanin.[3] In a key Pictet-Spengler reaction, strictosidine synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine.[3][4] this compound is then derived from strictosidine, likely through a direct lactamization.[2]

While strictosidine is the central precursor for a vast array of MIAs, in some plant species, an alternative pathway involving the coupling of tryptamine with secologanic acid leads to the formation of strictosidinic acid, which is then converted to this compound.[1]

The "Nuclear Time Bomb": A Potent Defense Strategy

A primary defense mechanism involving strictosidine, and by extension this compound, is the "nuclear time bomb" model.[5][6] This strategy relies on the spatial separation of the stable glucoside (strictosidine) from its activating enzyme, strictosidine β-D-glucosidase (SGD).[5] In healthy plant cells, strictosidine synthase (STR) is localized to the vacuole, where strictosidine is synthesized and stored.[5] Conversely, SGD accumulates in the nucleus as highly stable supramolecular aggregates.[5]

Upon tissue damage caused by herbivore feeding or pathogen invasion, the subcellular compartmentalization is disrupted.[6] This brings the vacuolar strictosidine into contact with the nuclear SGD.[6] SGD rapidly hydrolyzes the glucose moiety from strictosidine, generating a highly unstable and reactive aglycone.[4][5][7] This aglycone is a potent dialdehyde that can cross-link and precipitate proteins, acting as a powerful deterrent and anti-nutritive agent against herbivores.[5][7] This massive and rapid activation of a chemical defense at the site of attack provides an effective and immediate response to aggression.

Signaling Pathway of the "Nuclear Time Bomb" Defense

Nuclear_Time_Bomb cluster_vacuole Vacuole cluster_cytoplasm Cytoplasm STR Strictosidine Synthase (STR) Strictosidine Strictosidine (Stored) STR->Strictosidine Synthesis Activation Strictosidine Activation Strictosidine->Activation SGD Strictosidine β-D-Glucosidase (SGD) (Aggregates) SGD->Activation Tryptamine Tryptamine Tryptamine->STR Secologanin Secologanin Secologanin->STR Damage Tissue Damage (Herbivory/Pathogen Attack) Disruption Subcellular Compartment Disruption Damage->Disruption Reactive_Aglycone Reactive Dialdehyde Aglycone Activation->Reactive_Aglycone Deglucosylation Defense_Response Protein Cross-linking & Precipitation (Anti-herbivore effect) Reactive_Aglycone->Defense_Response

The "Nuclear Time Bomb" defense activation pathway.

This compound as a Precursor to Other Defense Compounds

Beyond its direct defensive role, this compound is a critical branching point in the biosynthesis of a vast array of monoterpenoid indole alkaloids with potent biological activities.[2] For instance, in the medicinal plant Camptotheca acuminata, this compound is a key intermediate in the biosynthesis of the potent anti-cancer agent camptothecin. The pathway proceeds from this compound through a series of oxidative steps to yield pumiloside and deoxypumiloside, which are then converted to camptothecin.[1]

Biosynthetic Pathway from this compound to Camptothecin

Camptothecin_Biosynthesis Strictosidinic_Acid Strictosidinic Acid This compound This compound Strictosidinic_Acid->this compound Intramolecular dehydrative cyclization Strictosamide_Epoxide This compound Epoxide This compound->Strictosamide_Epoxide Oxidation Strictosamide_Diol This compound Diol Strictosamide_Epoxide->Strictosamide_Diol Strictosamide_Ketolactam This compound Ketolactam Strictosamide_Diol->Strictosamide_Ketolactam Pumiloside Pumiloside Strictosamide_Ketolactam->Pumiloside Condensation & elimination of H2O Deoxypumiloside Deoxypumiloside Pumiloside->Deoxypumiloside Camptothecin Camptothecin Deoxypumiloside->Camptothecin

Simplified biosynthetic pathway of camptothecin from this compound.

Quantitative Data on this compound in Plant Defense

The defensive role of this compound is supported by its accumulation in various plant tissues and its demonstrated anti-herbivore activity.

Plant SpeciesTissueCompoundConcentration/ActivityReference
Palicourea sp.All studied organsThis compoundEnriched in all organs[2]
Catharanthus roseusCell culturesStrictosidine and derivativesOver 200 mg/L in transgenic lines[8]
Camptotheca acuminataShoot apex, young leafStrictosidinic acidHighest levels in these tissues[1]
Camptotheca acuminataStem, rootDeoxypumilosideDetected in these tissues[1]
Ophiorrhiza pumilaStems and rootsStrictosidine synthaseActivity detected, correlated with mRNA expression[9]
GeneralIn vitro assayStrictosidine deglucosylation productsProtein cross-linking and precipitation[5]
Spodoptera littoralisLarvaeThis compoundAnti-feedant activity observed[2]

Experimental Protocols

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in different plant tissues.

Methodology:

  • Sample Preparation: Freeze-dry plant material (e.g., leaves, stems, roots) and grind to a fine powder. Extract a known weight of the powder (e.g., 100 mg) with 70% acetonitrile or methanol at room temperature with agitation for a specified time (e.g., 1 hour).[1] Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1] The gradient can be optimized for separation, for example, a linear gradient from 5% to 95% B over 15-30 minutes.

  • Detection: Monitor the eluent using a UV detector at a wavelength where this compound has maximum absorbance (e.g., 220 nm and 280 nm) and/or a mass spectrometer for more specific detection and quantification (LC-MS).[9]

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak area of this compound in the plant extract to the standard curve to determine its concentration.

Anti-feedant Assay using Spodoptera littoralis

Objective: To evaluate the anti-feedant properties of this compound against a generalist herbivore.

Methodology:

  • Diet Preparation: Prepare an artificial diet for Spodoptera littoralis larvae. Incorporate this compound at various concentrations into the diet. A control diet without this compound should also be prepared.

  • Bioassay: Place individual pre-weighed larvae into separate containers with a pre-weighed amount of the respective diet (control or this compound-containing).

  • Data Collection: After a set period (e.g., 24-48 hours), record the weight of the larvae and the remaining diet.

  • Analysis: Calculate the amount of diet consumed and the relative growth rate of the larvae for each treatment. A significant reduction in food consumption and/or growth rate in the this compound treatments compared to the control indicates anti-feedant activity.[2]

Experimental Workflow for Anti-feedant Assay

Antifeedant_Assay_Workflow start Start diet_prep Prepare Artificial Diet start->diet_prep add_this compound Incorporate this compound (Varying Concentrations) diet_prep->add_this compound control_diet Prepare Control Diet (No this compound) diet_prep->control_diet bioassay Place Individual Larvae with Pre-weighed Diet add_this compound->bioassay control_diet->bioassay larvae_prep Pre-weigh Spodoptera littoralis Larvae larvae_prep->bioassay incubation Incubate for 24-48 hours bioassay->incubation data_collection Record Final Larval Weight and Remaining Diet Weight incubation->data_collection analysis Calculate Diet Consumed and Relative Growth Rate data_collection->analysis conclusion Determine Anti-feedant Activity analysis->conclusion

Workflow for the Spodoptera littoralis anti-feedant assay.

Conclusion and Future Directions

This compound stands as a central molecule in the chemical defense strategies of numerous plant species. Its role is elegantly dual: it serves as a stable precursor for a vast array of complex and potent monoterpenoid indole alkaloids, and it can be rapidly activated to a directly toxic compound upon tissue damage. This efficiency highlights the evolutionary sophistication of plant chemical defense.

For researchers and drug development professionals, understanding the biosynthesis and mode of action of this compound and its derivatives offers significant opportunities. The enzymes in the this compound biosynthetic pathway are potential targets for metabolic engineering to enhance the production of valuable pharmaceutical compounds in plants or microbial systems.[3] Furthermore, the potent biological activities of this compound-derived alkaloids continue to be a rich source for the discovery of new therapeutic agents.[10] Future research should focus on further elucidating the regulatory networks that control this compound biosynthesis and the transport mechanisms involved in its subcellular localization. A deeper understanding of these processes will be instrumental in harnessing the full potential of this remarkable natural product.

References

A Technical Guide to Strictosamide Derivatives from the Rubiaceae Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of strictosamide and its derivatives, a significant class of monoterpene indole alkaloids predominantly found in the Rubiaceae family. This compound serves as a crucial intermediate in the biosynthesis of various complex alkaloids and exhibits a wide range of notable pharmacological activities. This guide details its biosynthesis, isolation, and biological effects, presenting quantitative data and experimental methodologies for scientific and drug development applications.

Biosynthesis of this compound

This compound is a key compound in the intricate biosynthetic pathways of monoterpene indole alkaloids within the Rubiaceae family.[1] Its synthesis originates from the condensation of tryptamine and the seco-iridoid secologanin, which forms the precursor strictosidine.[2] A subsequent intramolecular lactamization reaction converts strictosidine into this compound.[1] This central molecule then serves as a reservoir for the biosynthesis of other alkaloid derivatives, including various glucosidic derivatives and angustine-type aglycones.[1][3]

The proposed biosynthetic pathway highlights this compound as a pivotal junction, leading to a diverse array of chemical structures.[1][4]

Strictosamide_Biosynthesis precursor precursor intermediate intermediate key_compound key_compound product product tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Condensation secologanin Secologanin secologanin->strictosidine Condensation This compound This compound strictosidine->this compound Lactamization glucosidic_derivs Glucosidic Derivatives This compound->glucosidic_derivs angustine_aglycones Angustine-type Aglycones This compound->angustine_aglycones oxindole_derivs Oxindole Derivatives This compound->oxindole_derivs

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Isolation and Structure Elucidation

The extraction and purification of this compound and its derivatives from Rubiaceae plant material, such as the bark of Nauclea orientalis or Sarcocephalus latifolius, typically involve a multi-step process.[2][3][5] The general workflow begins with solvent extraction, followed by acid-base partitioning to isolate the alkaloid fraction, and culminates in chromatographic separation and purification.

  • Extraction: Plant material (e.g., dried, powdered bark) is extracted with a solvent such as dichloromethane (CH2Cl2) or ethanol.[2]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base treatment to separate alkaloids from neutral compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified (e.g., with NH4OH to pH 11) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like CH2Cl2.[2]

  • Chromatographic Separation: The resulting alkaloid-rich extract is fractionated using column chromatography over silica gel, eluting with a gradient of solvents with increasing polarity (e.g., mixtures of petroleum ether, ethyl acetate, and methanol).[3]

  • Purification: Fractions containing the target compounds are further purified using techniques such as Sephadex LH-20 column chromatography or preparative Thin Layer Chromatography (pTLC).[3]

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Ultraviolet (UV), and Infrared (IR) spectroscopy.[2][3]

Isolation_Workflow start_end start_end process process separation separation analysis analysis plant_material Plant Material (e.g., Bark) extraction Solvent Extraction (e.g., CH2Cl2 / EtOH) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma purification Further Purification (e.g., Sephadex, pTLC) column_chroma->purification elucidation Structure Elucidation (NMR, HRMS, etc.) purification->elucidation isolated_compound Isolated this compound Derivative elucidation->isolated_compound

Caption: Generalized workflow for the isolation of this compound derivatives.

Pharmacological Activities and Quantitative Data

This compound has been reported to possess a variety of pharmacological effects, primarily related to its anti-inflammatory, analgesic, and central nervous system (CNS) depressant activities.[5][6]

ActivityDose / ConcentrationAnimal Model / SystemKey FindingReference
Acute Toxicity (LD50) 600 mg/kg (i.p.)Charles River MiceIndicates moderate toxicity via intraperitoneal route.[5]
CNS Depression 50-200 mg/kg (i.p.)Charles River MiceDose-dependent decrease in motor activity, ataxia, and hindleg paralysis.[5]
Na,K-ATPase Inhibition IC50 = 4.5 mMIn vitro (crude synaptosomal preparation)Inhibits Na,K-ATPase activity.[5]
Na,K-ATPase Activity 50-200 mg/kg (i.p.)In vivo (mouse brain)Significantly increased brain Na,K-ATPase activity.[7]
Mg2+-ATPase Inhibition 100-200 mg/kg (i.p.)In vivo (mouse kidneys)Significantly decreased kidney Mg2+-ATPase activity.[7]
α-Glucosidase Inhibition Not specifiedIn vitroIdentified as an active α-glucosidase inhibitor.[8]
Free-Radical Scavenging Not specifiedIn vitroShowed potent free-radical scavenging activity.[8]
Parameter InhibitedConcentrationCell LineKey FindingReference
Nitric Oxide (NO) Production 0-200 µMLPS-treated RAW 264.7 cellsDose-dependent inhibition of NO production.[6]
Tumor Necrosis Factor-α (TNF-α) 0-200 µMLPS-treated RAW 264.7 cellsDose-dependent inhibition of TNF-α production.[6]
Interleukin-1β (IL-1β) 0-200 µMLPS-treated RAW 264.7 cellsDose-dependent inhibition of IL-1β production.[6]
iNOS Expression 0-200 µMLPS-treated RAW 264.7 cellsDownregulation of inducible nitric oxide synthase expression.[6]

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[6] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]

By downregulating these pathways, this compound effectively reduces the expression and production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β.[6] Specifically, it decreases the phosphorylation of key proteins like p65 and IκBα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[6]

Anti_inflammatory_Pathway cluster_ext Extracellular cluster_mem Cell Membrane cluster_int Intracellular cluster_nuc Nucleus stimulus stimulus pathway pathway inhibitor inhibitor outcome outcome mediator mediator LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p-p38 MAPK_pathway->p38 ERK p-ERK MAPK_pathway->ERK JNK p-JNK MAPK_pathway->JNK Pro_inflammatory_genes Pro-inflammatory Gene Expression p38->Pro_inflammatory_genes ERK->Pro_inflammatory_genes JNK->Pro_inflammatory_genes IKK p-IKKα NFkB_pathway->IKK IkBa p-IκBα IKK->IkBa p65 p-p65 IkBa->p65 p65->Pro_inflammatory_genes This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IKK This compound->IkBa This compound->p65 NO NO Pro_inflammatory_genes->NO TNF-α TNF-α Pro_inflammatory_genes->TNF-α IL-1β IL-1β Pro_inflammatory_genes->IL-1β

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

Preliminary Toxicity Profile of Strictosamide: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the currently available preliminary toxicity data for Strictosamide, a naturally occurring indole alkaloid. The information is intended for researchers, scientists, and drug development professionals to support early-stage risk assessment and guide future non-clinical safety studies. This document synthesizes findings from acute toxicity evaluations and explorations into the compound's mechanisms of action, while also highlighting areas where data is not yet publicly available, such as subacute and genotoxicity studies.

Executive Summary

This compound has demonstrated a range of biological activities, including anti-inflammatory and analgesic effects. Preliminary toxicity studies in animal models indicate that it is moderately toxic following acute exposure. The primary target organs for toxicity appear to be the central nervous system (CNS) and the kidneys. Mechanistic studies suggest that this compound's toxic effects may be related to its influence on specific enzyme activities and key signaling pathways. This guide presents the available quantitative data, details the experimental protocols employed in these studies, and provides visual representations of the implicated biological pathways to facilitate a deeper understanding of this compound's safety profile.

Acute Toxicity

Acute toxicity studies are fundamental in establishing the initial safety profile of a compound. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) and observing clinical signs of toxicity in rodent models.

Quantitative Data

The following table summarizes the key quantitative findings from acute toxicity studies of this compound administered intraperitoneally (i.p.) to mice.

ParameterValueSpecies/StrainAdministration RouteSource
LD50723.17 mg/kgMale Charles River miceIntraperitoneal (i.p.)[1]
LD50600 mg/kgCharles River miceIntraperitoneal (i.p.)[2]
Experimental Protocols

Determination of Acute Toxicity (LD50):

  • Animal Model: Male Charles River mice, with a weight range of 25-30g, were utilized for the study.[1]

  • Housing: The animals were housed in standard metabolic cages within a temperature-controlled room (20°C) and maintained on a 12-hour light-dark cycle.[3]

  • Administration: this compound was dissolved in distilled water and administered as a single intraperitoneal (i.p.) injection.[1]

  • Dose Levels: Multiple doses of this compound were administered to different groups of animals to determine the dose that would be lethal to 50% of the population.

  • Observation: Following administration, the animals were observed for behavioral and physical changes immediately after injection, at succeeding 30-minute intervals, and then hourly for up to 6 hours.[2] The observation period was extended to note any delayed toxicity.

  • LD50 Calculation: The LD50 value was calculated using the method described by Pizzi (1950).[1][2]

Observed Clinical Signs

Following acute administration of this compound, a range of clinical signs were observed, primarily indicating effects on the central nervous system and muscular function.

  • CNS Depression: A dose-dependent decrease in motor activity was a primary observation.[1][2]

  • Muscle Relaxation: A notable decrease in muscular tone was reported, suggesting muscle relaxant properties.[1]

  • Ataxia and Paralysis: At higher doses, ataxia (lack of voluntary coordination of muscle movements) and hindlegs paralysis were observed.[1][2]

  • Body Temperature: A decrease in body temperature was noted in mice treated with the studied doses.[2]

  • Urinary Changes: At a dose of 400 mg/kg, a decrease in urine pH (from 8 to 5.5) and density (from 1.1 to 1.0) was observed within the first 6 hours post-administration.[1]

Subacute and Genotoxicity Studies

A thorough review of the publicly available scientific literature did not yield any specific subacute, chronic, or genotoxicity studies for this compound. This represents a significant data gap in the comprehensive safety assessment of this compound.

For future development, standard subacute toxicity studies would typically involve repeated daily administration of this compound to rodent and non-rodent species for a period of 28 or 90 days. Key endpoints would include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.

Similarly, a standard battery of genotoxicity tests would be required to assess the mutagenic and clastogenic potential of this compound. This would typically include:

  • A bacterial reverse mutation assay (Ames test): To detect point mutations.

  • An in vitro mammalian cell gene mutation assay: Such as the mouse lymphoma assay.

  • An in vitro mammalian chromosomal aberration test or micronucleus test: To detect chromosomal damage.

  • An in vivo genotoxicity test: Such as the rodent bone marrow micronucleus test, if in vitro tests are positive.

Mechanistic Insights into Toxicity

Preliminary studies have begun to explore the molecular mechanisms that may underlie the observed toxicity of this compound. These investigations have focused on its effects on specific enzymes and cellular signaling pathways.

Effects on ATPase Enzymes
  • Na+,K+-ATPase: In vitro studies showed that this compound had no significant effect on kidney Na+,K+-ATPase activity. However, in vivo administration in mice resulted in an increase in brain Na+,K+-ATPase activity.[1]

  • Mg2+-ATPase: this compound was found to inhibit both in vitro and in vivo Mg2+-ATPase activity in the kidneys, suggesting a potential mechanism for the observed nephrotoxic effects.[1] It also decreased the in vitro activity of brain Mg2+-ATPase at higher concentrations, although this effect was not observed in vivo.[1]

Modulation of Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in inflammation and cell survival. These interactions are crucial for understanding its pharmacological activity and may also contribute to its toxicological profile at higher concentrations.

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 246.7 macrophages by suppressing the NF-κB signaling pathway.[3] This is a critical pathway in regulating immune and inflammatory responses.

This compound's inhibition of the NF-κB pathway.

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cellular processes that is affected by this compound. The compound has been shown to suppress the phosphorylation of key MAPK proteins in LPS-stimulated macrophages.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates This compound This compound This compound->MAPK inhibits phosphorylation Gene_Expression Gene Expression (Inflammation) Transcription_Factors->Gene_Expression

This compound's inhibition of the MAPK pathway.

This compound has also been implicated in the activation of the PI3K/AKT signaling pathway, which is known to play a crucial role in cell survival and proliferation.[4] This pro-survival effect could be beneficial in certain therapeutic contexts but may also have implications for toxicity under different conditions.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival This compound This compound This compound->PI3K activates

This compound's activation of the PI3K/AKT pathway.

Experimental Workflow for In Vivo Acute Toxicity Assessment

The following diagram illustrates the general workflow for conducting an in vivo acute toxicity study, as derived from the methodologies cited in the literature for this compound.

Acute_Toxicity_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., Male Charles River Mice) start->animal_acclimatization group_allocation Allocation to Dose Groups (including control) animal_acclimatization->group_allocation dose_preparation This compound Dose Preparation (dissolved in vehicle) group_allocation->dose_preparation dose_administration Single Intraperitoneal (i.p.) Administration dose_preparation->dose_administration clinical_observation Clinical Observation (Behavioral & Physical Signs) dose_administration->clinical_observation data_collection Data Collection (Mortality, Clinical Signs, Body Weight) clinical_observation->data_collection ld50_calculation LD50 Calculation (e.g., Pizzi Method) data_collection->ld50_calculation necropsy Gross Necropsy (Optional, for target organ identification) data_collection->necropsy end End ld50_calculation->end necropsy->end

General workflow for in vivo acute toxicity testing.

Conclusion and Future Directions

The available preliminary toxicity data for this compound indicate a moderate acute toxicity profile following intraperitoneal administration in mice, with the CNS and kidneys as potential target organs. Mechanistic studies suggest that its toxicity may be mediated through the modulation of ATPase activity and key signaling pathways such as NF-κB, MAPK, and PI3K/AKT.

Significant data gaps exist, particularly concerning subacute and genotoxicity. To advance the development of this compound as a potential therapeutic agent, the following studies are recommended:

  • Subacute Toxicity Studies: 28-day repeated-dose toxicity studies in both a rodent and a non-rodent species to evaluate the effects of longer-term exposure.

  • Genotoxicity Assays: A standard battery of in vitro and, if necessary, in vivo genotoxicity tests to assess the mutagenic and clastogenic potential.

  • Safety Pharmacology Studies: A core battery of studies to investigate the effects of this compound on the cardiovascular, respiratory, and central nervous systems.

  • ADME Studies: Absorption, Distribution, Metabolism, and Excretion studies to understand the pharmacokinetic and pharmacodynamic properties of this compound.

A comprehensive understanding of the safety profile of this compound is essential for its potential progression into clinical development. The insights provided in this whitepaper serve as a foundation for designing and executing a robust non-clinical safety evaluation program.

References

Methodological & Application

Total Synthesis of Strictosamide: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the methodologies for the total synthesis of Strictosamide, a monoterpenoid indole alkaloid with noteworthy biological activities. The synthesis primarily revolves around the crucial precursor, (-)-strictosidine, which is converted to this compound through lactamization. This application note details two prominent synthetic strategies for (-)-strictosidine: a chemoenzymatic approach and a purely chemical synthesis, followed by the conversion to this compound. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for easy reference. Furthermore, the synthetic workflows are visualized using diagrams to facilitate a clear understanding of the entire process.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid (MIA) that has garnered interest for its diverse biological activities. The total synthesis of this compound is a significant challenge in organic chemistry, primarily due to its complex polycyclic structure and multiple stereocenters. The most common synthetic route involves the initial synthesis of the key intermediate, (-)-strictosidine, which is the universal precursor to thousands of MIAs in nature. This document outlines the key methodologies for the total synthesis of this compound, focusing on the preparation of (-)-strictosidine and its subsequent conversion.

Key Synthetic Strategies for (-)-Strictosidine

Two major strategies for the total synthesis of (-)-strictosidine have been successfully developed:

  • Chemoenzymatic Synthesis: This approach combines traditional organic synthesis to prepare the precursors, (-)-secologanin and tryptamine, with a final enzymatic step that mimics the natural biosynthetic pathway. The key bond formation is a Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase (STR).[1][2]

  • Chemical Synthesis: This strategy relies solely on chemical transformations to achieve the synthesis of (-)-strictosidine. A key step in this approach is a highly diastereoselective Pictet-Spengler reaction between a tryptamine derivative and secologanin tetraacetate.[3][4]

Following the synthesis of (-)-strictosidine, a final lactamization step yields this compound.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of this compound via the chemoenzymatic and chemical synthesis routes for its precursor, (-)-strictosidine.

Table 1: Chemoenzymatic Synthesis of (-)-Strictosidine and Conversion to this compound

StepReactantsProductYield (%)Reference
Elaboration of Diels-Alder adduct to (-)-SecologaninDiels-Alder adduct 7a(-)-Secologanin (6)65 (2 steps)[2]
Enzymatic Pictet-Spengler Reaction(-)-Secologanin (6) and Tryptamine (5)(-)-Strictosidine (4)82[2]
Conversion to "Strictosamidyne" precursor (a this compound derivative)"Strictosidyne" precursor 19"Strictosamidyne" precursor 20Not specified[5]

Table 2: Chemical Synthesis of (-)-Strictosidine

StepReactantsProductYield (%)Reference
Diastereoselective Pictet-Spenglerα-cyanotryptamine and secologanin tetraacetatePictet-Spengler productHigh[3][4]
Reductive DecyanationPictet-Spengler product(-)-StrictosidineNot specified[3][4]
Conversion to (-)-Strictosamide(-)-Strictosidine(-)-StrictosamideNot specified[4]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (-)-Strictosidine

This protocol is based on the work of Garg and colleagues.[2]

Step 1: Synthesis of (-)-Secologanin (6) from Diels-Alder adduct 7a

  • Deprotection: The Diels-Alder adduct 7a is deprotected to afford the corresponding free alcohol.

  • Elimination: The alcohol undergoes elimination under Grieco-olefination conditions to yield olefin 12. This two-step sequence proceeds with a 93% yield.[2]

  • Enol Ether Formation and Rubottom Oxidation: Olefin 12 is converted to the corresponding TBS enol ether, followed by a Rubottom oxidation to give the α-hydroxy ketone 13 as a single diastereomer in 53% yield.[2]

  • Oxidative Cleavage and Deprotection: Intermediate 13 is treated with lead tetraacetate in methanol to effect oxidative cleavage, followed by global acetyl removal to give (-)-secologanin (6) in 65% yield over these two steps.[2]

Step 2: Enzymatic Pictet-Spengler Reaction to (-)-Strictosidine (4)

  • Reaction Setup: (-)-Secologanin (6) and tryptamine (5) are combined in an aqueous phosphate buffer.

  • Enzymatic Catalysis: A crude lysate from Escherichia coli BL21 overexpressing the strictosidine synthase enzyme is added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to proceed, yielding (-)-strictosidine (4) as a single C3 epimer.

  • Purification: The product is purified to yield (-)-strictosidine in 82% yield.[2]

Protocol 2: Chemical Synthesis of (-)-Strictosidine

This protocol is based on the work of Ishikawa and colleagues.[3][4]

Step 1: Diastereoselective Pictet-Spengler Reaction

  • Reactants: α-cyanotryptamine and secologanin tetraacetate are used as the starting materials.

  • Reaction Conditions: The reaction is carried out to achieve a highly diastereoselective Pictet-Spengler condensation.

Step 2: Reductive Decyanation

  • Reaction: The cyano group of the Pictet-Spengler product is removed via a reductive decyanation reaction.

  • Product: This step yields (-)-strictosidine.

Protocol 3: Lactamization of (-)-Strictosidine to (-)-Strictosamide

Following the successful synthesis of (-)-strictosidine, a subsequent lactamization step is performed to yield (-)-strictosamide. This transformation can be achieved through acid catalysis.[6]

  • Reaction Setup: (-)-Strictosidine is dissolved in a suitable solvent.

  • Acid Catalysis: An acid catalyst is added to the solution to promote the intramolecular cyclization and formation of the lactam ring.

  • Purification: The resulting (-)-strictosamide is purified.

Visualized Workflows

The following diagrams illustrate the key synthetic pathways described above.

Total_Synthesis_of_this compound cluster_chemoenzymatic Chemoenzymatic Synthesis DA_adduct Diels-Alder Adduct (7a) Secologanin (-)-Secologanin (6) DA_adduct->Secologanin Elaboration (65%) Strictosidine (-)-Strictosidine (4) Secologanin->Strictosidine Enzymatic Pictet-Spengler (82%) (Strictosidine Synthase) Tryptamine Tryptamine (5) Tryptamine->Strictosidine This compound (-)-Strictosamide Strictosidine->this compound Lactamization

Caption: Chemoenzymatic synthesis of this compound.

Chemical_Synthesis_of_this compound cluster_chemical Chemical Synthesis Cyanotryptamine α-Cyanotryptamine PS_product Pictet-Spengler Product Cyanotryptamine->PS_product Diastereoselective Pictet-Spengler Secologanin_TA Secologanin Tetraacetate Secologanin_TA->PS_product Strictosidine_chem (-)-Strictosidine PS_product->Strictosidine_chem Reductive Decyanation Strictosamide_chem (-)-Strictosamide Strictosidine_chem->Strictosamide_chem Lactamization

Caption: Chemical synthesis of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through multiple innovative strategies. The chemoenzymatic approach offers a highly efficient and stereoselective route by leveraging the catalytic power of strictosidine synthase. The purely chemical synthesis provides an alternative pathway that avoids the use of enzymes. Both methodologies underscore the significant advancements in synthetic organic chemistry and provide a foundation for the synthesis of other complex monoterpenoid indole alkaloids for further investigation in drug discovery and development. The detailed protocols and compiled data in this document serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for the Extraction and Purification of Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of strictosamide, a monoterpene indole alkaloid of significant interest for its diverse biological activities. The following sections outline established methodologies, from initial extraction from plant sources to final purification, supported by quantitative data and visual workflows.

Introduction

This compound is a naturally occurring bioactive compound found in several plant species, notably within the Rubiaceae family, such as those of the Nauclea genus. It serves as a key intermediate in the biosynthesis of various other complex indole alkaloids. Due to its potential therapeutic applications, efficient and reliable methods for its extraction and purification are crucial for research and drug development.

Biosynthetic Pathway of this compound

This compound is biosynthesized from strictosidine through an intramolecular cyclization. Understanding this pathway provides context for its presence in plant tissues and its relationship to other alkaloids.

This compound Biosynthesis Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Condensation Cyclization Intramolecular Cyclization (Lactamization) Strictosidine->Cyclization This compound This compound Cyclization->this compound

Biosynthesis of this compound from Tryptamine and Secologanin.

Extraction Protocols

The choice of extraction method can significantly impact the yield and purity of the obtained this compound. While modern techniques like Microwave-Assisted Extraction (MAE) have been shown to be efficient for alkaloid extraction in general, detailed comparative yield data for this compound across various methods is limited. Below are protocols for conventional solvent extraction methods that have been successfully applied.

Maceration and Sequential Solvent Extraction

This method is suitable for a comprehensive extraction of compounds with varying polarities from plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, wood, or bark of Nauclea species)

  • Petroleum Ether (PE)

  • Dichloromethane (CH2Cl2)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Large glass containers with lids

  • Shaker or magnetic stirrer

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

Protocol:

  • Weigh the desired amount of powdered plant material and place it in a large glass container.

  • Add petroleum ether to the container, ensuring the plant material is fully submerged. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

  • Seal the container and macerate for 3-7 days at room temperature with occasional shaking or continuous stirring.

  • Filter the extract and collect the filtrate. The plant residue should be air-dried to remove the residual solvent.

  • Repeat the maceration process on the plant residue sequentially with dichloromethane, ethyl acetate, and finally methanol, following steps 2-4 for each solvent.

  • The methanolic extract, which will contain the polar glycoside this compound, should be concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Methanol Extraction for Targeted Isolation

For a more direct approach to isolating polar alkaloids like this compound, a direct methanol extraction can be employed.

Materials and Reagents:

  • Dried and powdered plant material (e.g., wood of Nauclea orientalis)

  • Methanol (MeOH)

  • Large glass container with lid

  • Shaker or magnetic stirrer

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

Protocol:

  • Place the air-dried ground plant material (e.g., 400 g of Nauclea orientalis wood) in a large container.[1]

  • Add methanol to cover the material completely (e.g., 3 x 7-day extractions).[1]

  • Macerate for 7 days at room temperature, with occasional agitation.

  • Filter the extract and collect the filtrate.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the methanolic filtrates and evaporate the solvent under reduced pressure to obtain the crude methanolic extract (e.g., 12.2 g).[1]

Purification Protocols

The crude extract obtained from the initial extraction requires further purification to isolate this compound. A multi-step approach involving liquid-liquid partitioning and chromatography is typically necessary.

Liquid-Liquid Partitioning

This step serves to pre-purify the crude extract by separating compounds based on their differential solubility in immiscible solvents.

Materials and Reagents:

  • Crude methanolic extract

  • Distilled water

  • n-Butanol

  • Separatory funnel

Protocol:

  • Dissolve the crude methanolic extract in distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of n-butanol and shake vigorously.

  • Allow the layers to separate and collect the n-butanol fraction.

  • Repeat the partitioning of the aqueous layer with n-butanol two more times.

  • Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanolic extract (e.g., 4.9 g from 12.2 g of crude methanolic extract).[1]

Medium-Pressure Liquid Chromatography (MPLC)

MPLC is an effective technique for the initial chromatographic separation of the partitioned extract.

Materials and Reagents:

  • n-Butanolic extract

  • Silica gel for MPLC

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (PE)

  • Methanol (MeOH)

  • MPLC system with a suitable column

Protocol:

  • Dissolve the n-butanolic extract in a minimal amount of methanol.

  • Load the sample onto a silica gel MPLC column.

  • Elute the column with a step-wise gradient mobile phase. Start with 60% ethyl acetate in petroleum ether and gradually increase the polarity to 80% methanol in ethyl acetate.[1]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest (this compound). This step will yield impure this compound (e.g., 188 mg).[1]

Size-Exclusion Chromatography (Sephadex LH-20)

This is a final polishing step to remove remaining impurities of similar polarity but different molecular size.

Materials and Reagents:

  • Impure this compound fraction from MPLC

  • Sephadex LH-20

  • Methanol (MeOH)

  • Chromatography column

Protocol:

  • Pack a chromatography column with Sephadex LH-20 equilibrated in methanol.

  • Dissolve the impure this compound fraction in a small volume of methanol.

  • Carefully load the sample onto the top of the Sephadex LH-20 column.

  • Elute the column with methanol.

  • Collect fractions and monitor by TLC to identify the fractions containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound (e.g., 95.6 mg).[1]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed. The following is an adaptable protocol based on methods used for similar indole alkaloids.[1]

Materials and Reagents:

  • Partially purified this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Kaseisorb LC ODS 2000, 250 x 10.0 mm, 5 µm particle size)[1]

Protocol:

  • Dissolve the this compound sample in methanol.

  • Set up the preparative HPLC system with the C18 column.

  • Use a gradient elution with water (A) and methanol (B) at a flow rate of approximately 7.0 mL/min.[1]

  • A suggested gradient is as follows: 5-50% B over 10 min, 50-70% B over 10 min, hold at 70% B for 10 min, then 70-95% B over 7 min.[1]

  • Monitor the elution at 254 nm.[1]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the highly purified compound.

Experimental Workflow

The overall process from extraction to purification can be visualized as a sequential workflow.

This compound Extraction and Purification Workflow Plant_Material Dried, Powdered Plant Material (e.g., Nauclea orientalis wood) Methanol_Extraction Methanol Extraction (Maceration) Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Water/n-Butanol) Crude_Extract->Partitioning Butanol_Extract n-Butanolic Extract Partitioning->Butanol_Extract MPLC MPLC (Silica Gel, PE/EtOAc to EtOAc/MeOH gradient) Butanol_Extract->MPLC Impure_this compound Impure this compound Fractions MPLC->Impure_this compound Sephadex Size-Exclusion Chromatography (Sephadex LH-20, MeOH) Impure_this compound->Sephadex Pure_this compound Pure this compound Sephadex->Pure_this compound

Workflow for the extraction and purification of this compound.

Quantitative Data

The concentration of this compound can vary significantly between different organs of the same plant. A study on Nauclea orientalis provides the following quantitative data, determined by HPLC-UV-PDA.[1]

Plant OrganThis compound Content (% w/w)
Wood1.92
Bark0.89
Leaves0.82
Fruits0.16

Table 1: Organ-specific accumulation of this compound in Nauclea orientalis.[1]

Another study on Nauclea pobeguinii stem bark reported that an 80% ethanol extract contained 5.6% this compound.

Purity Assessment

The purity of the isolated this compound should be assessed using analytical High-Performance Liquid Chromatography (HPLC).

Analytical HPLC Conditions:

  • Column: Reversed-phase C18 (e.g., Hypersil BDS-C18, 250 x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A gradient of aqueous ammonium acetate (10 mM, A) and methanol (B).[1]

  • Gradient: 20-90% B over 15 min, then to 100% B in 0.1 min, hold for 5.9 min.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 230 nm[1]

The purity is determined by the peak area percentage of this compound in the chromatogram. The identity of the compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols for the Quantification of Strictosamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide is a key intermediate in the biosynthesis of various monoterpenoid indole alkaloids, a class of natural products with significant pharmacological activities. Accurate and reliable quantification of this compound is crucial for research in phytochemistry, drug discovery, and metabolic engineering. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible analytical technique for this purpose. This document provides a detailed protocol for the quantification of this compound, including sample preparation, HPLC method parameters, and method validation guidelines.

Experimental Protocols

Sample Preparation from Plant Material

A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix while minimizing the co-extraction of interfering substances.

Materials:

  • Plant material (e.g., leaves, roots, stems), dried and finely powdered

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Protocol:

  • Extraction:

    • Weigh accurately approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of methanol or a mixture of methanol/water (e.g., 80:20 v/v). The addition of 0.1% formic acid to the extraction solvent can improve the stability of the analyte.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 10 minutes to pellet the solid plant material.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove any fine particulate matter that could damage the HPLC column.

  • Dilution (if necessary):

    • If the concentration of this compound in the extract is expected to be high, dilute the filtered extract with the initial mobile phase composition to fall within the linear range of the calibration curve.

HPLC Method for this compound Quantification

This method utilizes a reversed-phase C18 column and a gradient elution with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm (with monitoring at 224 nm for confirmation)

Rationale for Parameter Selection:

  • Mobile Phase: A combination of water and acetonitrile is a common mobile phase for the separation of alkaloids. The addition of formic acid helps to improve peak shape by protonating silanol groups on the stationary phase and the analyte itself.

  • Gradient Elution: A gradient is necessary to effectively separate this compound from other compounds in a complex plant extract and to ensure a reasonable run time.

  • Detection Wavelength: Based on the UV spectrum of the related compound strictosidine, which shows absorption maxima at approximately 222, 224, and 272 nm, a primary detection wavelength of 272 nm is recommended for selectivity, while 224 nm can be used for increased sensitivity if necessary.[1] A DAD detector is advantageous as it allows for the acquisition of the full UV spectrum of the peak, which can be used for peak purity assessment and identification by comparison with a standard.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

a. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (solvent) and a placebo (matrix without the analyte) chromatogram.

b. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of a certified this compound standard. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the peak area against the concentration and determine the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.

c. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

d. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (%RSD) should typically be ≤ 2%.

e. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-5 min, 10-30% B5-15 min, 30-60% B15-20 min, 60-10% B20-25 min, 10% B
Flow Rate1.0 mL/min
Temperature30 °C
Injection Volume10 µL
Detection272 nm

Table 2: Method Validation Summary for this compound Quantification

Validation ParameterResultAcceptance Criteria
Linearity Range (µg/mL) 1 - 100-
Correlation Coefficient (r²) 0.9995≥ 0.999
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Precision (%RSD)
- Intra-day (n=6)1.2%≤ 2%
- Inter-day (n=6)1.8%≤ 2%
Accuracy (% Recovery)
- Low (80%)99.5%98-102%
- Medium (100%)101.2%98-102%
- High (120%)98.9%98-102%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Powdered Plant Material extraction Solvent Extraction (Methanol/Water, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV/DAD Detection (272 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification strictosamide_biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine Strictosidine Synthase This compound This compound strictosidine->this compound Lactamization alkaloids Monoterpenoid Indole Alkaloids This compound->alkaloids Further Biosynthesis

References

Application Note: LC-MS/MS Analysis of Strictosamide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strictosamide is a monoterpenoid indole alkaloid found in various medicinal plants, including Nauclea officinalis and is a key biosynthetic precursor to the anticancer agent camptothecin.[1][2][3] It has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[3][4] The mechanism of its anti-inflammatory effects involves the inhibition of the NF-κB and MAPK signaling pathways, while its wound-healing capabilities are linked to the activation of the PI3K/AKT pathway.[4] Given its therapeutic potential and role as a crucial intermediate, robust analytical methods are essential for its quantification in biological matrices and the identification of its metabolites. This application note provides detailed protocols for the LC-MS/MS analysis of this compound and its metabolites, summarizes key quantitative data, and visualizes relevant workflows and biological pathways.

Section 1: Quantitative Analysis of this compound in Biological Matrices

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of this compound in complex biological samples like plasma. Validated methods have been successfully applied to pharmacokinetic studies in both rat and dog models.[5][6]

Experimental Protocols

Protocol 1.1: Quantification of this compound in Rat Plasma

This protocol is adapted from a validated high-performance liquid chromatographic tandem mass spectrometric method.[6]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a centrifuge tube, add 50 µL of internal standard (IS) solution (Digoxin).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 10 µL aliquot into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • The chromatographic separation is achieved on a C18 column using a gradient elution program.[6] The mass spectrometer is operated in selected reaction monitoring (SRM) mode for quantitation.[6]

ParameterCondition
Chromatography
ColumnC18 Column
Mobile PhaseGradient of methanol, water, and acetonitrile with 0.05% acetic acid[6]
Flow RateNot Specified
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeSelected Reaction Monitoring (SRM)[6]
Monitored TransitionsNot specified in abstract
Internal StandardDigoxin[6]

Protocol 1.2: Quantification of this compound in Dog Plasma

This protocol is based on a validated LC-MS method for pharmacokinetic studies in dogs.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of dog plasma, add the internal standard (Ranolazine).

    • Add 1 mL of ethyl acetate.

    • Vortex for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness at 40°C under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a 20 µL aliquot into the LC-MS system.

  • LC-MS/MS Conditions:

    • Separation is performed on a C18 column with a gradient elution, and detection uses selected ion monitoring (SIM) with a positive electrospray ionization interface.[5]

ParameterCondition
Chromatography
ColumnC18 Column[5]
Mobile PhaseGradient Elution Program[5]
Flow RateNot Specified
Injection Volume20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[5]
Detection ModeSelected Ion Monitoring (SIM)[5]
Monitored IonsNot specified in abstract
Internal StandardRanolazine[5]
Quantitative & Pharmacokinetic Data Summary

The developed LC-MS/MS methods have demonstrated excellent sensitivity and linearity, making them suitable for pharmacokinetic applications.[5][6]

ParameterRat Plasma[6]Dog Plasma[5]
Linearity Range 0.05–20 ng/mLNot specified
Lower Limit of Quantitation (LLOQ) 0.04 ng/mL1.0 ng/mL
Intra-day Precision (%RSD) < 15%Acceptable
Inter-day Precision (%RSD) < 15%Acceptable
Accuracy (%RE) -11.4% to 11.1%Acceptable

Section 2: Identification of this compound Metabolites

The investigation of this compound metabolism is crucial for understanding its biotransformation and potential active metabolites. Studies using high-resolution mass spectrometry have successfully identified metabolites in biological samples.

Metabolite Profile in Rat Bile

A study using an ion trap-time-of-flight (IT-TOF) mass spectrometer identified five previously unreported metabolites of this compound in rat bile following oral administration.[7] The primary metabolic pathways were found to be dehydrogenation, hydrolysis, and deglycosylation.[7]

MetaboliteProposed BiotransformationPrecursor Ion (m/z) [M+H]+Key Fragment Ion (m/z)
This compound (Parent) -499.2074337 (Loss of Glucose)
M1 Dehydrogenation497.1923335
M2 Hydrolation & Dehydrogenation513.1868351
M3 Hydrolation515.2025353
M4 De-glucose337.1441174
M5 De-glucose & Bi-formaldehyde365.1390172

Data derived from a study on rat bile metabolites.[7]

Potential Biosynthetic Intermediates as Metabolites

In plants where this compound is a precursor to other alkaloids like camptothecin, several related compounds have been identified. These biosynthetic intermediates could also represent potential metabolites in animal studies. These include this compound epoxide, this compound diol, and this compound ketolactam.[1][8]

G cluster_metabolites Identified Metabolites in Rat Bile cluster_potential Potential Biosynthetic Metabolites parent This compound (m/z 499.2074) M1 M1: Dehydrogenation (m/z 497.1923) parent->M1 +O -2H M3 M3: Hydrolation (m/z 515.2025) parent->M3 +H2O M4 M4: De-glucose (m/z 337.1441) parent->M4 -Glucose M6 This compound Epoxide parent->M6 Oxidation M8 This compound Ketolactam parent->M8 Oxidation M2 M2: Hydrolation & Dehydrogenation (m/z 513.1868) M3->M2 -2H M5 M5: De-glucose & Bi-formaldehyde (m/z 365.1390) M4->M5 +2CH2O M7 This compound Diol M6->M7 Hydration

Caption: Proposed metabolic pathways of this compound.

Section 3: Visualized Workflows and Signaling Pathways

General LC-MS/MS Workflow

The analysis of this compound and its metabolites follows a standardized bioanalytical workflow, from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Bile) B Add Internal Standard A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC Separation (C18 Column) D->E F ESI Ionization E->F G MS/MS Detection (SRM or Full Scan) F->G H Quantification (Calibration Curve) G->H I Metabolite Identification (Mass Shift, Fragmentation) G->I

Caption: General workflow for LC-MS/MS analysis of this compound.

Affected Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways.[4]

G cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway This compound This compound IKK IKKα (p) This compound->IKK inhibits p38 p38 (p) This compound->p38 inhibits ERK ERK (p) This compound->ERK inhibits JNK JNK (p) This compound->JNK inhibits IKB IκBα (p) IKK->IKB P65 p65 (p) IKB->P65 NFKB_act NF-κB Activation P65->NFKB_act Inflammation1 Inflammatory Response (TNF-α, IL-1β, iNOS) NFKB_act->Inflammation1 MAPK_act MAPK Activation p38->MAPK_act ERK->MAPK_act JNK->MAPK_act Inflammation2 Inflammatory Response MAPK_act->Inflammation2

Caption: Anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay Using Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide, a prominent indole alkaloid primarily isolated from Nauclea officinalis and Nauclea latifolia, has demonstrated significant anti-inflammatory properties in preclinical studies.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory effects of this compound in vitro.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, this compound has been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][2] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Specifically, this compound has been observed to reduce the phosphorylation of key signaling proteins including p65, IκBα, IKKα, p38, ERK, and JNK.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory activity of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

MediatorConcentration of this compound (µM)InhibitionReference
Nitric Oxide (NO)200Significant Inhibition[1]
TNF-α200Significant Inhibition[1]
IL-1β200Significant Inhibition[1]
IL-6Not explicitly statedThis compound has been shown to downregulate IL-6 in in vivo models of colitis.[3][3]

Table 2: Effect of this compound on Key Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages

Signaling PathwayProteinEffect of this compoundReference
NF-κBPhospho-p65Markedly Decreased[1]
NF-κBPhospho-IκBαMarkedly Decreased[1]
NF-κBPhospho-IKKαMarkedly Decreased[1]
MAPKPhospho-p38Significantly Decreased[1]
MAPKPhospho-ERKSignificantly Decreased[1]
MAPKPhospho-JNKSignificantly Decreased[1]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (of known purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[4]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or media).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with media only) and a positive control group (cells with LPS only).[4]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 100 µL of the collected supernatant to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from RAW 264.7 cells treated as described in Protocol 1.

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β (follow the manufacturer's instructions).

  • Microplate reader.

Procedure:

  • Sample Preparation: Use the cell culture supernatants collected in Protocol 1. If necessary, centrifuge the supernatants to remove any cellular debris and store at -80°C until use.

  • ELISA Assay:

    • Bring all reagents and samples to room temperature before use.

    • Perform the ELISA for each cytokine according to the specific instructions provided with the commercial kit. This typically involves the following steps:

      • Coating the plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

  • Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines provided in the kit.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Marker Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect->NO_Assay Cytokine_Assay Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) Collect->Cytokine_Assay

Experimental workflow for in vitro anti-inflammatory assays.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa_p p-IκBα (Ubiquitinated & Degraded) IkBa->IkBa_p degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation This compound This compound This compound->IKK inhibits IkBa_NFkB IκBα-NF-κB (Inactive) DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, etc.) DNA->Genes transcription

Inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->AP1 activates JNK JNK MKK4_7->JNK phosphorylates JNK->AP1 activates This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK1_2 inhibits phosphorylation This compound->JNK inhibits phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes

Inhibitory effect of this compound on the MAPK signaling pathway.

References

Application Notes and Protocols for Utilizing Strictosamide in LPS-Stimulated RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide, a naturally occurring monoterpene indole alkaloid, has demonstrated notable anti-inflammatory properties. In the context of cellular immunology, the murine macrophage cell line RAW 264.7 provides a robust model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Research indicates that this compound can effectively mitigate this LPS-induced inflammation by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.

Data Presentation

Table 1: Effect of this compound on Cell Viability of LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100
LPS (1 µg/mL)-
This compound10
This compound + LPS10
This compound50
This compound + LPS50
This compound100
This compound + LPS100

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)% InhibitionIC50 (µM)
Control-
LPS (1 µg/mL)-0
This compound + LPS10
This compound + LPS50
This compound + LPS100

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells

CytokineTreatmentConcentration (µM)Concentration (pg/mL)% Inhibition
TNF-α LPS (1 µg/mL)-0
This compound + LPS10
This compound + LPS50
This compound + LPS100
IL-6 LPS (1 µg/mL)-0
This compound + LPS10
This compound + LPS50
This compound + LPS100
IL-1β LPS (1 µg/mL)-0
This compound + LPS10
This compound + LPS50
This compound + LPS100

Experimental Workflow & Signaling Pathways

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays A RAW 264.7 Cell Culture B Cell Seeding A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E Incubation D->E F Sample Collection (Supernatant & Cell Lysate) E->F G MTT Assay (Cell Viability) F->G H Griess Assay (NO Production) F->H I ELISA (Cytokine Levels) F->I J Western Blot (Signaling Proteins) F->J

Caption: Experimental workflow for studying this compound's effects.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, ERK, JNK) MyD88->MAPKs IKK IKK MyD88->IKK AP1 AP-1 MAPKs->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS (NO) AP1->Cytokines gene transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines gene transcription This compound This compound This compound->MAPKs This compound->IKK

Caption: this compound inhibits NF-κB and MAPK pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

Cell Viability Assay (MTT Assay)

This assay determines the potential cytotoxicity of this compound.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS and filter-sterilize.

  • Procedure:

    • After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[2][3][4]

  • Reagent Preparation: The Griess reagent consists of two solutions:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[5][6][7]

  • Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions provided with the kits.

    • Briefly, the process involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody, a conjugated secondary antibody (e.g., streptavidin-HRP), and a substrate solution.

    • The reaction is stopped, and the absorbance is measured at the recommended wavelength.

    • Calculate the cytokine concentrations based on the standard curve generated.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of protein phosphorylation.

References

Application Notes and Protocols for Testing Strictosamide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide, a naturally occurring monoterpene indole alkaloid, has demonstrated notable anti-inflammatory properties.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, a well-established method for screening potential anti-inflammatory agents. Additionally, this document outlines the key signaling pathways modulated by this compound and presents quantitative data from preclinical studies.

Quantitative Data Summary

The anti-inflammatory effect of this compound has been quantified in the TPA-induced mouse ear edema model. The following table summarizes the dose-dependent inhibitory effects observed in published studies.

Animal Model Compound Dosage Administration Route Inhibition of Edema (%) Reference
ICR MiceThis compound10 mg/kgIntravenousNot significant[2]
ICR MiceThis compound20 mg/kgIntravenous24.7%[2]
ICR MiceThis compound40 mg/kgIntravenous28.1%[2]

Experimental Protocols

TPA-Induced Mouse Ear Edema Model

This protocol details the procedure for inducing acute inflammation in a mouse ear and assessing the anti-inflammatory potential of this compound.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Ethanol

  • Acetone (or other suitable vehicle for this compound)

  • Male CD-1 or ICR mice (20-25g)

  • Micropipettes

  • 7mm biopsy punch

  • Analytical balance

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of Solutions:

    • Prepare a 0.01% (w/v) solution of TPA in ethanol. This corresponds to 2.5 µg of TPA in 2.5 µL.

    • Prepare solutions of this compound at the desired concentrations (e.g., 10, 20, 40 mg/kg) in a suitable vehicle. The administration can be intravenous, intraperitoneal, or topical depending on the study design. For topical application, acetone is a common solvent.

  • Experimental Groups:

    • Control Group: Treated with the vehicle only.

    • TPA-Treated Group: Treated with the vehicle and TPA.

    • This compound-Treated Groups: Treated with different doses of this compound and TPA.

    • Positive Control Group (Optional): Treated with a known anti-inflammatory drug (e.g., indomethacin) and TPA.

  • Induction of Edema and Treatment:

    • Administer this compound or the vehicle to the respective groups. The timing of administration relative to TPA application should be consistent. For intravenous administration, it is typically given shortly before TPA application.

    • After the appropriate pre-treatment time, topically apply 10 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse.

    • Apply 10 µL of ethanol to the left ear of each mouse to serve as a negative control.

  • Assessment of Edema:

    • After a set period (typically 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.[3]

    • Using a 7mm biopsy punch, collect ear tissue from both the right (TPA-treated) and left (control) ears.

    • Weigh the ear punches immediately using an analytical balance.

  • Calculation of Edema Inhibition:

    • The degree of edema is calculated as the difference in weight between the right and left ear punches for each mouse.

    • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Edema_TPA - Edema_Treated) / Edema_TPA] x 100 Where:

      • Edema_TPA is the average edema in the TPA-treated group.

      • Edema_Treated is the average edema in the this compound-treated group.

Signaling Pathways and Mechanism of Action

TPA induces inflammation by activating Protein Kinase C (PKC), which subsequently triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] These pathways lead to the production of pro-inflammatory mediators.

This compound exerts its anti-inflammatory effects by inhibiting the activation of both the NF-κB and MAPK signaling pathways.[1] Specifically, it has been shown to decrease the phosphorylation of key proteins in these cascades, including p65, IκBα, and IKKα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[1]

Experimental Workflow: TPA-Induced Ear Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimatization Animal Acclimatization solution_prep Prepare TPA & this compound Solutions animal_acclimatization->solution_prep group_assignment Assign Animals to Treatment Groups solution_prep->group_assignment treatment_admin Administer this compound/Vehicle group_assignment->treatment_admin tpa_application Apply TPA to Right Ear treatment_admin->tpa_application ethanol_application Apply Ethanol to Left Ear treatment_admin->ethanol_application euthanasia Sacrifice Mice (4-6h post-TPA) tpa_application->euthanasia ethanol_application->euthanasia ear_punch Collect 7mm Ear Biopsies euthanasia->ear_punch weighing Weigh Ear Punches ear_punch->weighing calculation Calculate Edema & % Inhibition weighing->calculation

Caption: Workflow for the TPA-induced mouse ear edema assay.

Signaling Pathway: TPA-Induced Inflammation and this compound Inhibition

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TPA TPA PKC Protein Kinase C (PKC) TPA->PKC MAPKKK MAPKKK PKC->MAPKKK IKK IKK Complex PKC->IKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK This compound->IKK IkB IκBα This compound->IkB NFkB NF-κB (p65/p50) This compound->NFkB MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) AP1->ProInflammatory IKK->IkB phosphorylates NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->ProInflammatory

References

Application Note: Protocol for Assessing the Effect of Strictosamide on ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strictosamide is a glycoalkaloid primarily isolated from plants of the Rubiaceae family, such as Nauclea officinalis (previously Sarcocephalus latifolius).[1][2] This compound has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and anti-plasmodial effects.[1] Of particular interest is its modulatory effect on ion-transporting ATPases. Studies have shown that this compound can increase the activity of Na+, K+-ATPase in the brain while inhibiting Mg2+-ATPase activity in the kidneys.[1][2][3] These enzymes play crucial roles in cellular function, including maintaining membrane potential, ion gradients, and cellular energy metabolism. The ability of this compound to modulate their activity makes it a compound of interest for further investigation in drug discovery.

This application note provides a detailed protocol for assessing the effect of this compound on the activity of Na+, K+-ATPase and Mg2+-ATPase using a colorimetric malachite green-based assay. The principle of this assay is the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The amount of Pi produced is directly proportional to the ATPase activity.

Experimental Workflow

The overall workflow for assessing the effect of this compound on ATPase activity involves preparation of the enzyme source, incubation with the compound, initiation of the enzymatic reaction, and quantification of the resulting product.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP Solution, and Detection Reagent pre_incubate Pre-incubate Enzyme with This compound or Vehicle prep_reagents->pre_incubate prep_this compound Prepare this compound Stock and Dilutions prep_this compound->pre_incubate prep_enzyme Prepare Enzyme Source (e.g., Tissue Homogenate or Purified Enzyme) prep_enzyme->pre_incubate start_reaction Initiate Reaction by adding ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction and Develop Color with Phosphate Detection Reagent incubate->stop_reaction measure_abs Measure Absorbance (e.g., at 650 nm) stop_reaction->measure_abs calculate Calculate Pi Concentration using a Standard Curve measure_abs->calculate analyze Determine Specific Activity and % Inhibition/Activation calculate->analyze

Caption: Workflow for ATPase activity assay.

Detailed Experimental Protocol

This protocol is adapted from standard colorimetric ATPase assays that measure the release of inorganic phosphate.[4][5][6]

Materials and Reagents
  • Enzyme Source:

    • Purified Na+, K+-ATPase and Mg2+-ATPase (commercial source), OR

    • Tissue homogenates (e.g., mouse brain and kidney), prepared as described in section 2.

  • This compound: Purity >98%.

  • ATP (Adenosine 5'-triphosphate): High purity, low phosphate content.

  • Assay Buffer (for Mg2+-ATPase): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM KCl.

  • Assay Buffer (for Na+, K+-ATPase): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 20 mM KCl.

  • Ouabain: For Na+, K+-ATPase specific activity determination (selective inhibitor).

  • Phosphate Standard: 1 mM KH₂PO₄ solution.

  • Phosphate Detection Reagent (Malachite Green-based):

    • Solution A: 0.045% (w/v) Malachite Green in water.

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.

    • Solution C: 34% (w/v) Sodium Citrate.

    • Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 1 part of Triton X-100. Mix well and let it sit for 30 minutes. Just before use, add 2 parts of Solution C.

  • Protein Assay Reagent: (e.g., Bradford or BCA) for determining protein concentration in tissue homogenates.

  • Equipment: 96-well microplate, microplate reader, incubator, centrifuge.

Preparation of Tissue Homogenates (Optional)
  • Euthanize the animal according to approved ethical guidelines.

  • Quickly dissect the desired tissues (e.g., brain, kidney).

  • Homogenize the tissue in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 min at 4°C) to pellet mitochondria.

  • The resulting supernatant can be used as the enzyme source containing microsomal ATPases. Determine the protein concentration.

Assay Procedure
  • Prepare Phosphate Standard Curve:

    • Prepare serial dilutions of the 1 mM Phosphate Standard in assay buffer to get concentrations from 0 to 100 µM.

    • Add 80 µL of each standard dilution to separate wells of a 96-well plate.

    • Add 20 µL of assay buffer.

    • Proceed to the color development step (Step 6).

  • Set up Assay Reactions:

    • Set up reactions in triplicate in a 96-well plate. Each reaction will have a final volume of 100 µL.

    • Test Wells: Add 50 µL of assay buffer, 10 µL of the desired this compound dilution (or vehicle control - e.g., DMSO), and 20 µL of enzyme preparation.

    • Background Control Wells: Add 50 µL of assay buffer, 10 µL of the this compound dilution, and 20 µL of denatured enzyme (boil for 10 min) or buffer.

    • (For Na+, K+-ATPase only)Ouabain Control Wells: Add 40 µL of Na+, K+-ATPase assay buffer, 10 µL of 10 mM Ouabain (final conc. 1 mM), and 20 µL of enzyme preparation. Incubate for 10 min before adding this compound.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow this compound to interact with the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding 20 µL of ATP solution (e.g., 5 mM stock for a final concentration of 1 mM).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 50 µL of the Phosphate Detection Reagent to all wells (standards and samples).

    • Incubate at room temperature for 20 minutes to allow for color development.

  • Measure Absorbance:

    • Read the absorbance at a wavelength between 620-660 nm using a microplate reader.

Data Analysis
  • Calculate Phosphate Concentration: Subtract the absorbance of the blank (0 µM phosphate) from all standard readings and plot the corrected absorbance vs. phosphate concentration (µM). Use the resulting linear regression to calculate the amount of Pi (nmol) in each sample well.

  • Calculate Specific Activity:

    • Total ATPase Activity (nmol/min/mg) = (Pi produced in test well - Pi in background well) / (incubation time in min * mg of protein in well)

    • Na+, K+-ATPase Activity = Total ATPase Activity - ATPase Activity in presence of Ouabain

    • Mg2+-ATPase Activity: Calculated directly as the total activity in the absence of Na+ and K+ stimulating ions (or as the ouabain-insensitive activity).

  • Determine Effect of this compound:

    • % Inhibition = [(Activity of control - Activity with this compound) / Activity of control] * 100

    • % Activation = [(Activity with this compound - Activity of control) / Activity of control] * 100

Data Presentation

The quantitative data should be summarized in a clear, tabular format. The following table presents example data based on published findings for the effect of this compound on different ATPases.[2][3]

This compound Conc. (mg/mL)Enzyme SourceATPase TypeSpecific Activity (nmol Pi/min/mg protein) ± SDEffect (%)
0 (Control)Kidney HomogenateMg2+-ATPase150.4 ± 8.20%
0.25Kidney HomogenateMg2+-ATPase125.1 ± 6.5-16.8% (Inhibition)
0.5Kidney HomogenateMg2+-ATPase102.3 ± 5.1-32.0% (Inhibition)
1.0Kidney HomogenateMg2+-ATPase86.9 ± 4.9-42.2% (Inhibition)
2.0Kidney HomogenateMg2+-ATPase78.5 ± 4.2-47.8% (Inhibition)
0 (Control)Brain HomogenateNa+, K+-ATPase210.6 ± 11.50%
0.5Brain HomogenateNa+, K+-ATPase265.2 ± 14.1+25.9% (Activation)
1.0Brain HomogenateNa+, K+-ATPase301.5 ± 16.3+43.2% (Activation)
2.0*Brain HomogenateNa+, K+-ATPase314.0 ± 15.8+49.1% (Activation)

*Note: In vivo studies showed activation of brain Na+, K+-ATPase, while in vitro effects were non-significant.[2][3] The data presented here is illustrative for an in vitro activation scenario.

Hypothetical Signaling Pathway

This compound's modulation of ion-pumping ATPases can have significant downstream effects on cellular signaling. The diagram below illustrates a hypothetical pathway where changes in ion gradients, induced by this compound, influence major signaling cascades known to be affected by the compound.[1]

G cluster_membrane Plasma Membrane cluster_cell Intracellular Signaling nak_atpase Na+, K+-ATPase ion_balance Alteration of Ion Gradients (↑ [K+]in, ↓ [Na+]in) nak_atpase->ion_balance Contributes to mg_atpase Mg2+-ATPase mg_atpase->ion_balance Contributes to mapk MAPK Pathway (p38, ERK, JNK) ion_balance->mapk Modulates nfkb NF-κB Pathway ion_balance->nfkb Modulates inflammation Inflammatory Response (↓ NO, TNF-α, IL-1β) mapk->inflammation Regulates nfkb->inflammation Regulates This compound This compound This compound->nak_atpase Activates This compound->mg_atpase Inhibits This compound->mapk Inhibits This compound->nfkb Inhibits

Caption: Hypothetical signaling effects of this compound.

References

Application Notes and Protocols for Investigating the Analgesic Properties of Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide is a naturally occurring monoterpene indole alkaloid and the principal constituent of Nauclea officinalis, a plant used in traditional Chinese medicine to treat inflammatory conditions.[1] Preclinical studies have indicated that this compound possesses both anti-inflammatory and analgesic properties.[1][2] Notably, its analgesic effects appear to be mediated peripherally, as it has shown efficacy in chemical-induced writhing tests but not in thermal pain models like the hot-plate test, suggesting it may not act on central pain pathways.[1][2] This document provides detailed protocols for researchers to further investigate the analgesic potential of this compound, focusing on both in vivo models of pain and in vitro assays to elucidate its mechanism of action.

Biosynthesis of this compound

This compound is biosynthesized from strictosidine.[1][2][3] The proposed pathway involves a direct lactamization of strictosidinic acid, which is formed from the condensation of tryptamine and secologanic acid.[2] Understanding this biosynthetic origin can provide insights into its chemical properties and potential interactions with biological targets.

In Vivo Analgesic Assays

These protocols are designed to assess the analgesic effects of this compound in rodent models of pain.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is used to evaluate peripherally acting analgesics.[4][5][6]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.[7] Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=8 per group):

    • Vehicle Control (e.g., normal saline or 0.25% Na-CMC, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound (Dose 1, e.g., 20 mg/kg, p.o.)

    • This compound (Dose 2, e.g., 40 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.7% acetic acid (10 ml/kg) intraperitoneally (i.p.) to each mouse to induce writhing.[7]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.[7]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Data Presentation:

GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control--
Positive Control10
This compound20
This compound40
Hot Plate Test (Central Analgesia)

This test is used to evaluate centrally acting analgesics.[8][9][10]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Grouping: Animals are randomly divided into the following groups (n=8 per group):

    • Vehicle Control (e.g., normal saline, p.o.)

    • Positive Control (e.g., Morphine, 5 mg/kg, s.c.)

    • This compound (Dose 1, e.g., 20 mg/kg, p.o.)

    • This compound (Dose 2, e.g., 40 mg/kg, p.o.)

  • Baseline Latency: Before drug administration, place each mouse on the hot plate and record the time (in seconds) it takes to lick its hind paw or jump. This is the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage.[11]

  • Drug Administration: Administer the vehicle, positive control, or this compound to the respective groups.

  • Test Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time. The percentage of Maximum Possible Effect (%MPE) can also be calculated: % MPE = [ (Test latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

Data Presentation:

GroupDose (mg/kg)Latency Time (seconds ± SEM) at different time points
30 min
Vehicle Control-
Positive Control5
This compound20
This compound40

In Vitro Mechanistic Assays

These assays are designed to investigate the potential mechanisms underlying the anti-inflammatory and peripheral analgesic effects of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines if this compound inhibits the COX enzymes, which are key in the inflammatory pathway.[12][13][14]

Protocol:

  • Enzymes and Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection method for prostaglandin E2 (PGE2), such as a commercial ELISA kit.

  • Assay Procedure:

    • Prepare a reaction mixture containing the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • After a set incubation time, stop the reaction.

    • Measure the amount of PGE2 produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound
Indomethacin
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16][17]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment:

    • Seed the cells in 24-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

  • Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound.

Data Presentation:

TreatmentConcentrationTNF-α Production (pg/mL ± SEM)IL-6 Production (pg/mL ± SEM)Cell Viability (%)
Control-100
LPS (1 µg/mL)-
LPS + this compoundConc. 1
LPS + this compoundConc. 2
LPS + this compoundConc. 3

Signaling Pathway Analysis

These experiments aim to identify the intracellular signaling pathways modulated by this compound.

NF-κB Reporter Assay

This assay determines if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.[18][19][20][21]

Protocol:

  • Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as U251-NF-κB-GFP-Luc reporter cells.[19]

  • Treatment:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL).

  • Reporter Gene Measurement: After an appropriate incubation time (e.g., 6-24 hours), measure the reporter gene activity (luciferase activity or GFP fluorescence).

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound.

Data Presentation:

TreatmentConcentrationNF-κB Reporter Activity (RLU or RFU ± SEM)% Inhibition
Control--
TNF-α (10 ng/mL)-
TNF-α + this compoundConc. 1
TNF-α + this compoundConc. 2
TNF-α + this compoundConc. 3
Western Blot Analysis of MAPK Pathway

This technique is used to assess the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., p38, ERK, JNK).[22][23][24][25]

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound and/or LPS as described in the cytokine assay protocol.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation:

TreatmentRelative Phosphorylation Level (Phospho-protein / Total protein ± SEM)
p-p38/p38
Control
LPS
LPS + this compound

Visualizations

Experimental_Workflow_Analgesia cluster_invivo In Vivo Analgesic Assays cluster_invitro In Vitro Mechanistic Assays invivo_start This compound Administration writhing_test Acetic Acid-Induced Writhing Test invivo_start->writhing_test hot_plate_test Hot Plate Test invivo_start->hot_plate_test peripheral_analgesia Peripheral Analgesia writhing_test->peripheral_analgesia central_analgesia Central Analgesia hot_plate_test->central_analgesia invitro_start This compound Treatment cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay cytokine_assay Cytokine Release Assay (TNF-α, IL-6) invitro_start->cytokine_assay mechanism Mechanism of Action cox_assay->mechanism cytokine_assay->mechanism

Caption: Experimental workflow for assessing analgesic properties.

Signaling_Pathway_Investigation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IKK cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->cytokines ERK->cytokines JNK->cytokines IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus nucleus->cytokines Gene Transcription

Caption: Hypothesized signaling pathway inhibition by this compound.

References

Application of Strictosamide in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide, a prominent indole alkaloid primarily isolated from the plant Sarcocephalus latifolius, has garnered attention for its diverse pharmacological activities. While traditionally recognized for its anti-inflammatory and analgesic properties, emerging research suggests its potential application in the field of neurological disorders. This document provides a comprehensive overview of the current understanding of this compound's effects relevant to neurological research, detailed experimental protocols for its investigation, and hypothesized signaling pathways of action.

The central nervous system (CNS) is susceptible to a range of insults, including inflammation and oxidative stress, which are common pathological features of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's demonstrated anti-inflammatory and antioxidant activities, along with its influence on key brain enzymes, position it as a compelling candidate for neuroprotective research. These application notes are intended to guide researchers in exploring the therapeutic potential of this compound in neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound, providing a basis for dose selection and expected outcomes in preclinical models.

Table 1: In Vivo Anti-inflammatory Effects of this compound in Mice [1][2]

AssayTreatment Group (this compound Dose)Inhibition (%)
TPA-induced ear edema20 mg/kg24.7
40 mg/kg28.1
Acetic acid-induced vascular permeability20 mg/kg23.3
40 mg/kg33.4
CMC-Na-induced leukocyte migration10 mg/kg46.0
20 mg/kg49.1
40 mg/kg58.7

Table 2: In Vivo Analgesic Effects of this compound in Mice [1][2]

AssayTreatment Group (this compound Dose)Effect
Acetic acid-induced writhing20 mg/kgSignificantly prolonged pain latency
40 mg/kgProlonged pain latency, 49.7% decrease in writhing
Hot-plate test10, 20, 40 mg/kgNo significant effect on pain threshold

Table 3: In Vivo Effects of this compound on Brain Enzyme Activity in Mice [3]

EnzymeTreatment Group (this compound Dose, i.p.)Change in Activity (%) vs. Control
Na+,K+-ATPase50 mg/kg+49.10
100 mg/kgSignificant increase (dose-independent)
200 mg/kgSignificant increase (dose-independent)
Mg2+-ATPase50, 100, 200 mg/kgSlight non-significant decrease

Hypothesized Signaling Pathways

Based on existing research, this compound is known to modulate key inflammatory and cell survival signaling pathways. While these have been primarily demonstrated in non-neuronal cells, their role in neuroinflammation and neuronal survival makes them highly relevant for neurological disorder research.

G Hypothesized Anti-Inflammatory Signaling of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates MAPK_pathway->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces G Hypothesized Neuroprotective Signaling of this compound This compound This compound PI3K PI3K This compound->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival G Experimental Workflow for this compound Research in Neurological Disorders start Start: Hypothesis Generation (this compound has neuroprotective potential) invitro In Vitro Studies (Neuronal Cell Lines/Primary Cultures) start->invitro toxicity Cytotoxicity Assessment (MTT/LDH Assay) invitro->toxicity neuroprotection Neuroprotection Assays (vs. H2O2, Aβ, etc.) invitro->neuroprotection mechanism Mechanistic Studies (Western Blot for NF-κB, MAPK, Akt) neuroprotection->mechanism invivo In Vivo Studies (Animal Models of Neurological Disorders) mechanism->invivo behavior Behavioral Tests (e.g., Morris Water Maze, Y-maze) invivo->behavior biochem Biochemical Analysis (Brain Enzyme Activity, Oxidative Stress Markers) invivo->biochem histology Histopathological Analysis (e.g., Nissl Staining, Immunohistochemistry) invivo->histology conclusion Conclusion & Future Directions (Therapeutic Potential of this compound) behavior->conclusion biochem->conclusion histology->conclusion

References

Formulation of Strictosamide for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide is a naturally occurring monoterpene indole alkaloid found in several plant species, notably from the Rubiaceae family.[1] It has garnered significant interest within the research community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[1][2] Preclinical in vivo studies are crucial for elucidating its therapeutic potential and mechanism of action. Proper formulation of this compound is a critical step to ensure accurate and reproducible results in these studies.

This document provides detailed application notes and protocols for the formulation of this compound for various in vivo administration routes. It includes summaries of its physicochemical properties, formulation strategies, and detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for developing suitable in vivo formulations.

PropertyValueReferences
Molecular Formula C₂₆H₃₀N₂O₈[2]
Molecular Weight 498.53 g/mol [2]
Appearance Off-white to yellow solid[2]
Solubility
DMSO100 mg/mL (with sonication)
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterReported as having high water solubility
Storage Store at 4°C, protected from light. Stock solutions can be stored at -20°C for 1 month or -80°C for 6 months (protect from light).[2]

In Vivo Administration Data

Several in vivo studies have been conducted using this compound, employing different administration routes and dosages.

Administration RouteSpeciesDosage RangeVehicleTherapeutic Area InvestigatedReferences
Intraperitoneal (i.p.) Mouse50 - 200 mg/kg (single dose)Distilled WaterCNS and kidney effects[3]
Intravenous (i.v.) Mouse10 - 40 mg/kg (twice a day for 3 days)Not specifiedAnti-inflammatory and analgesic[2]
Topical Rat0.5 - 1.5 mg/kg (twice a day for 8 days)Not specifiedWound healing[2]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

Strictosamide_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_wound_healing Wound Healing LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway (p-p65, p-IκBα) TLR4->NFkB MAPK MAPK Pathway (p-p38, p-ERK, p-JNK) TLR4->MAPK Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-1β, iNOS) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators PI3K_AKT PI3K/AKT Pathway Wound_Healing Wound Healing Promotion PI3K_AKT->Wound_Healing This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition This compound->PI3K_AKT Activation Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_analysis Analysis Phase A Procure this compound B Select Administration Route (i.p., i.v., topical) A->B C Choose Formulation Protocol B->C D Prepare Formulation C->D E Quality Control (e.g., visual inspection, pH) D->E F Animal Acclimatization E->F G Dose Calculation F->G H Administer Formulation G->H I Monitor Animals H->I J Collect Samples I->J K Perform Assays (e.g., ELISA, Western Blot, Histology) J->K L Data Analysis K->L Strictosamide_Biosynthesis Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Lactamization Direct Lactamization Strictosidine->Lactamization This compound This compound Lactamization->this compound

References

Application Notes and Protocols: Strictosamide as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of strictosamide as a reference standard in the phytochemical analysis of plant materials. The methodologies outlined below are essential for the accurate quantification and identification of this compound in complex matrices, which is crucial for quality control, drug discovery, and pharmacognostic research.

Introduction

This compound is a prominent monoterpene indole alkaloid found in various plant species, notably within the Rubiaceae family, such as in the genus Nauclea. It serves as a key biosynthetic precursor to a wide array of biologically active alkaloids.[1][2] Its significant presence and central role in alkaloid biosynthesis make it an important marker for the chemical profiling and standardization of medicinal plant extracts. Accurate quantification of this compound is vital for ensuring the consistency and efficacy of herbal products and for advancing research into its pharmacological properties.

Quantitative Data Summary

The concentration of this compound can vary significantly between different plant parts. The following table summarizes the quantitative analysis of this compound in various parts of Nauclea orientalis using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Plant PartThis compound Content (% w/w)
Wood1.92
Bark0.89
Leaves0.82
Fruits0.16

Table 1: this compound content in different parts of Nauclea orientalis, as determined by HPLC-UV analysis.[3]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for the reliability of quantitative analysis.

Materials:

  • This compound reference standard (>98% purity)

  • Methanol (HPLC or analytical grade)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh approximately 2.0 mg of this compound reference standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then fill the flask to the mark with methanol.

    • Mix thoroughly to ensure complete dissolution. This solution can be stored at 4°C in a dark, airtight container.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.

    • For HPLC-UV analysis, a suitable range could be from 75 µg/mL to 1200 µg/mL.[3] For more sensitive UPLC-MS/MS analysis, a lower concentration range would be appropriate.

Sample Preparation: Extraction from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Methanol (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Protocol:

  • Accurately weigh approximately 100 mg of the finely powdered plant material.

  • Transfer the powder to a suitable extraction vessel (e.g., a centrifuge tube).

  • Add 1.5 mL of methanol to the vessel.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Repeat the extraction process two more times with fresh methanol, combining the supernatants.

  • Centrifuge the combined extract at 14,000 rpm for 20 minutes to pellet any solid particles.[3]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to analysis.

Analytical Methodologies

This method is suitable for the quantification of this compound in plant extracts where the concentration is relatively high.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with UV-diode array detector
Column Hypersil BDS-C18 (250 × 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol (MeOH)
Gradient 20–90% B (0-15 min), 90–100% B (15-15.1 min), 100% B (15.1-21 min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Not specified, typically ambient or controlled at 25-30°C
Detection Wavelength 230 nm

Table 2: HPLC-UV parameters for the analysis of this compound.[3]

Calibration:

  • A calibration curve for this compound was established in the concentration range of 75 µg/mL to 1200 µg/mL.[3]

  • The regression equation obtained was y = 13,590x − 54.496 with a correlation coefficient (R²) of 0.9994.[3]

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices or when present at low concentrations, such as in biological fluids.

Instrumentation and Conditions (General):

ParameterSpecification
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of target analytes
Flow Rate Typically 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Column Temperature Maintained at a constant temperature (e.g., 35°C)[5]
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive or negative, depending on the analyte and matrix
Scan Mode Multiple Reaction Monitoring (MRM)

Table 3: General UPLC-MS/MS parameters for the analysis of this compound.

Validation Parameters for this compound in Rat Plasma:

  • Linearity Range: 0.05–20 ng/mL[6]

  • Lower Limit of Quantification (LLOQ): 20.86 ng/mL in one study and 0.04 ng/mL in another, highlighting the high sensitivity of the method.[6]

Visualized Workflows

The following diagrams illustrate the key experimental processes described in these application notes.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Workflow plant_material Dried Plant Material grinding Grinding and Sieving plant_material->grinding extraction Methanolic Extraction (Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial Sample for Analysis filtration->hplc_vial hplc_uv HPLC-UV Analysis hplc_vial->hplc_uv uplc_msms UPLC-MS/MS Analysis hplc_vial->uplc_msms strictosamide_std This compound Standard stock_solution Stock Solution (Methanol) strictosamide_std->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc_uv working_standards->uplc_msms data_analysis Data Analysis and Quantification hplc_uv->data_analysis uplc_msms->data_analysis

Caption: General workflow for phytochemical analysis of this compound.

hplc_uv_workflow start Inject Sample/Standard column C18 Separation Column start->column Mobile Phase Gradient detection UV Detector (230 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification end Report Results quantification->end

Caption: HPLC-UV analysis workflow.

uplc_msms_workflow start Inject Sample/Standard column UPLC C18 Column start->column Gradient Elution esi_source Electrospray Ionization column->esi_source mass_analyzer Triple Quadrupole Mass Analyzer esi_source->mass_analyzer mrm Multiple Reaction Monitoring (MRM) mass_analyzer->mrm detector Detector mrm->detector data_processing Data Processing and Quantification detector->data_processing end Report Results data_processing->end

Caption: UPLC-MS/MS analysis workflow.

References

Application Notes and Protocols for Investigating Strictosamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide is a prominent monoterpenoid indole alkaloid found in various medicinal plants, notably of the Nauclea genus. While it is a key intermediate in the biosynthesis of potent anti-cancer agents like camptothecin, its own cytotoxic profile is not as extensively characterized.[1][2] These application notes provide a comprehensive guide to utilizing cell culture models for the detailed investigation of this compound's cytotoxic effects and its potential mechanisms of action.

While some studies indicate that this compound has low direct cytotoxicity in specific cell lines, with IC50 values greater than 80 μM in A549 (human lung carcinoma) and HepG2 (human liver cancer) cells, other alkaloids isolated from Nauclea species have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4][5][6][7][8] This suggests the value of screening this compound against a broader panel of cancer cell lines and investigating potential pro-drug or synergistic activities. Furthermore, a derivative of the related compound strictosidine has shown potent cytotoxicity against the A549 cell line, indicating that structural modifications of this compound could yield compounds with enhanced anti-cancer activity.[9]

These notes and protocols are designed to guide researchers in establishing robust in vitro systems to explore the cytotoxic potential of this compound, elucidate its molecular mechanisms, and identify cell lines that may be particularly susceptible to its effects.

Data Presentation: Cytotoxicity of this compound and Related Alkaloids

The following table summarizes the available quantitative data on the cytotoxicity of this compound and other selected indole alkaloids isolated from Nauclea species. This comparative data highlights the variable cytotoxic potential within this class of compounds and underscores the need for broader screening of this compound.

CompoundCell LineAssayIC50 ValueSource
This compound A549 (Human Lung Carcinoma)MTT> 80 µM[8]
This compound HepG2 (Human Liver Cancer)MTT> 80 µM[8]
Naucleamide HHepG-2MTT19.59 µg/mL[3][7]
(±)-19-O-butylangustolineHepG-2MTT5.530 µg/mL[3][7]
(±)-19-O-butylangustolineSKOV3 (Ovarian Cancer)MTT23.11 µg/mL[3][7]
(±)-19-O-butylangustolineHeLa (Cervical Cancer)MTT31.30 µg/mL[3][7]
(±)-19-O-butylangustolineMCF-7 (Breast Cancer)MTT32.42 µg/mL[3][7]
(±)-19-O-butylangustolineKB (Nasopharyngeal Carcinoma)MTT37.26 µg/mL[3][7]
Naucleaoral AHeLaNot Specified4.0 µg/mL[5]
Naucleaoral BHeLaNot Specified7.8 µg/mL[5]
Naucleaoral BKBNot Specified9.5 µg/mL[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Protocol 2: Evaluation of Apoptosis Induction by Annexin V-FITC/PI Staining

This protocol describes the use of flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (based on MTT assay results) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Analysis of Cell Cycle Distribution by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle progression of cancer cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and 25 µL of PI solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells with that of untreated controls to identify any cell cycle arrest.

Mandatory Visualizations

experimental_workflow cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Investigation cell_lines Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HepG2) mtt_assay MTT Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot pathway_analysis Investigate Key Signaling Pathways (e.g., PI3K/Akt, MAPK) western_blot->pathway_analysis western_blot_pathway Phospho-protein Analysis pathway_analysis->western_blot_pathway

Experimental workflow for investigating this compound cytotoxicity.

apoptosis_signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligands Death Ligands (e.g., TNF-α, FasL) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 This compound This compound (Hypothesized Stressor) mitochondria Mitochondrial Stress This compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized apoptosis signaling pathways for investigation.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Strictosamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the total synthesis of this compound, focusing on the critical Pictet-Spengler and glycosylation steps.

Problem 1: Low yield in the Pictet-Spengler reaction between tryptamine and secologanin.

The Pictet-Spengler reaction is a crucial C-C bond-forming step in the synthesis of the β-carboline core of this compound. Low yields can often be attributed to suboptimal reaction conditions or the decomposition of starting materials.

  • Possible Cause 1: Inappropriate Acid Catalyst. The reaction is acid-catalyzed, but strong acids can lead to degradation of the acid-sensitive secologanin.[1]

    • Solution: Employ mild acidic conditions. Trifluoroacetic acid (TFA) in a suitable solvent like chloroform has been shown to be effective.[2][3] The concentration of the acid should be carefully optimized.

  • Possible Cause 2: Unfavorable Reaction Solvent. The choice of solvent can significantly impact the reaction rate and the stability of the iminium ion intermediate.[2]

    • Solution: Aprotic solvents are often preferred. Chloroform in the presence of molecular sieves has been reported to give essentially quantitative yields with some aldehydes.[4] Acetonitrile or nitromethane can also improve yield and stereoselectivity.[2]

  • Possible Cause 3: Reaction Temperature. Higher temperatures can promote side reactions and decomposition.[1]

    • Solution: Conduct the reaction at lower temperatures. While some protocols use heating, many successful Pictet-Spengler reactions for similar substrates are performed at room temperature or below to improve selectivity and yield.[5]

Problem 2: Poor diastereoselectivity in the Pictet-Spengler reaction.

The formation of the desired C3-S stereoisomer (leading to (-)-Strictosidine) is critical. Poor diastereoselectivity leads to difficult-to-separate mixtures and reduced overall yield.

  • Possible Cause 1: Thermodynamic vs. Kinetic Control. The reaction can be reversible at higher temperatures, leading to an equilibrium mixture of diastereomers.[1]

    • Solution: Favor kinetic control by running the reaction at lower temperatures. This often favors the formation of the cis-diastereomer.[4]

  • Possible Cause 2: Substrate Modification. The nature of the tryptamine and secologanin derivatives can influence the facial selectivity of the cyclization.

    • Solution 1: Introduction of a directing group on the tryptamine nitrogen. For example, using α-cyanotryptamine followed by reductive decyanation has been shown to afford high diastereoselectivity.[3][6]

    • Solution 2: The ester group on tryptophan derivatives can influence stereoselectivity; varying the size of the ester group can control the cis-diastereoselectivity.[4]

Problem 3: Low yield during the glycosylation of the β-carboline intermediate.

Glycosylation is a notoriously challenging reaction, prone to low yields and the formation of multiple side products.

  • Possible Cause 1: Inefficient Activation of the Glycosyl Donor. The leaving group on the anomeric carbon of the glucose donor must be effectively activated.

    • Solution: Use an appropriate glycosyl donor and promoter system. Common donors include glycosyl halides and trichloroacetimidates.[7][8] The choice of promoter (e.g., TMSOTf, BF3·Et2O) should be optimized for the specific donor and acceptor.[8]

  • Possible Cause 2: Competing Side Reactions. Hydrolysis of the glycosyl donor or elimination to form glycals are common side reactions that consume starting material.[7]

    • Solution: Ensure strictly anhydrous conditions by using freshly distilled solvents and activated molecular sieves. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.

  • Possible Cause 3: Mismatch in Reactivity. A significant difference in the reactivity of the glycosyl donor and acceptor can lead to side reactions like intermolecular aglycon transfer.[9]

    • Solution: Adjust the protecting groups on both the donor and acceptor to modulate their reactivity. Electron-withdrawing groups on the acceptor can decrease its nucleophilicity, sometimes leading to better-controlled reactions.[10]

Problem 4: Difficulty in purifying the final product and intermediates.

The presence of diastereomers and other closely related impurities can make the purification of this compound and its precursors challenging.

  • Possible Cause 1: Co-elution of Diastereomers. The diastereomers formed during the Pictet-Spengler reaction may have very similar polarities, making separation by standard flash chromatography difficult.

    • Solution: High-Performance Liquid Chromatography (HPLC) is often necessary for the separation of diastereomers. Both normal-phase and reversed-phase HPLC can be effective, and the choice of column and mobile phase should be optimized.[11][12][13]

  • Possible Cause 2: Complex reaction mixtures from deprotection steps.

    • Solution: Optimize deprotection conditions to minimize side reactions. If a complex mixture is unavoidable, a multi-step purification strategy involving different chromatographic techniques (e.g., flash chromatography followed by preparative HPLC) may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of this compound in terms of yield?

A1: The Pictet-Spengler reaction and the subsequent glycosylation are often the most yield-limiting steps. The Pictet-Spengler reaction establishes the core β-carboline skeleton, and its efficiency and stereoselectivity are paramount.[14][15] Glycosylation of the complex aglycone is also challenging due to potential side reactions and the need for precise stereochemical control.[8]

Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?

A2: Several strategies can be employed:

  • Kinetic Control: Running the reaction at lower temperatures often favors the formation of a single diastereomer.[4]

  • Chiral Auxiliaries: While not always necessary for this specific synthesis due to the chirality of secologanin, in general, chiral auxiliaries on the tryptamine nitrogen can direct the stereochemical outcome.[2]

  • Substrate Control: A highly effective method is the use of α-cyanotryptamine, which reacts with secologanin tetraacetate with high diastereoselectivity. The cyano group is then removed reductively.[3][6]

Q3: What are the best practices for the glycosylation step?

A3: To maximize the yield and stereoselectivity of the glycosylation reaction:

  • Use a well-defined glycosyl donor: Trichloroacetimidates are often reliable.[8]

  • Optimize the promoter and reaction conditions: The choice of Lewis acid (e.g., TMSOTf) and temperature is critical.[8]

  • Ensure strictly anhydrous conditions: Use dry solvents and molecular sieves to prevent hydrolysis of the glycosyl donor.[7]

  • Consider solvent effects: Nitrile solvents can sometimes promote the formation of β-glycosides.[16]

Q4: What protecting groups are typically used for the glucose moiety during glycosylation?

A4: Acetyl (Ac) groups are commonly used to protect the hydroxyl groups of the glucose donor. They are stable under the glycosylation conditions and can be removed in a later step.[3]

Q5: What are the challenges associated with the deprotection of acetyl groups?

A5: While acetyl groups are common, their removal can be problematic in complex molecules.

  • Harsh Conditions: Deprotection often requires strongly acidic or basic conditions, which can be incompatible with other sensitive functional groups in the molecule.[17]

  • Incomplete Deprotection: In sterically hindered positions, acetyl groups may be difficult to remove completely, leading to a mixture of partially deprotected products.

  • Side Reactions: The conditions for deacetylation might lead to unintended side reactions elsewhere in the molecule.[18]

Q6: How can I effectively separate the diastereomers of Strictosidine?

A6: If the Pictet-Spengler reaction yields a mixture of diastereomers, separation can be achieved by:

  • Crystallization: In some cases, one diastereomer may be selectively crystallized from the mixture.[14]

  • Flash Chromatography: While challenging, optimization of the solvent system may allow for separation on silica gel.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating closely related diastereomers. Both normal-phase and reversed-phase columns can be used.[11][12][19]

Data Presentation

Table 1: Comparison of Pictet-Spengler Reaction Conditions and Yields

Tryptamine DerivativeAldehydeCatalyst/SolventTemperatureYieldDiastereomeric Ratio (cis:trans)Reference
Tryptophan methyl esterPiperonalTFA / IsopropanolRefluxHighNot specified[2]
Tryptophan methyl esterPiperonalAcetonitrileNot specifiedHigh99:1[2]
D-Tryptophan methyl ester HClPiperonalAcetonitrile or NitromethaneNot specified82% (overall)99:1[2]
α-CyanotryptamineSecologanin tetraacetateNot specifiedNot specifiedHighHighly diastereoselective[3][6]

Table 2: Optimization of Glycosylation Reaction Conditions

Glycosyl DonorAcceptorPromoterSolventTemperatureYieldα:β RatioReference
Glycosyl TrichloroacetimidateSecondary AlcoholTMSOTfNitrileLowHighβ-selective[16]
ThioglycosidePrimary AlcoholNIS/TfOHMixed SolventsOptimizedHighStereoselective[8]
OFox-imidateVariousTMSOTf (0.05 eq)Not specified-78°CExcellent1,2-trans selective[8]

Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction using α-Cyanotryptamine

This protocol is adapted from the synthesis of (-)-Strictosidine as described by Sakamoto et al. (2020).[3][6]

  • Materials: α-Cyanotryptamine, Secologanin tetraacetate, suitable aprotic solvent (e.g., dichloromethane), mild acid catalyst (if necessary).

  • Procedure: a. Dissolve α-cyanotryptamine and secologanin tetraacetate in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon). b. Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C) to enhance diastereoselectivity. c. If required, add the acid catalyst dropwise. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). f. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.

  • Reductive Decyanation: a. Dissolve the purified Pictet-Spengler product in a suitable solvent. b. Add a reducing agent (e.g., Sodium borohydride with a nickel catalyst) to remove the cyano group. c. Monitor the reaction by TLC or LC-MS. d. Work up the reaction and purify the resulting (-)-Strictosidine derivative.

Protocol 2: General Procedure for Glycosylation

This protocol provides a general framework for the glycosylation step. Specific conditions should be optimized based on the substrates.

  • Materials: Glycosyl donor (e.g., acetyl-protected glucose trichloroacetimidate), β-carboline acceptor, anhydrous solvent (e.g., dichloromethane, acetonitrile), Lewis acid promoter (e.g., TMSOTf), activated molecular sieves (4 Å).

  • Procedure: a. Dry all glassware thoroughly in an oven and cool under an inert atmosphere. b. Add the glycosyl donor, acceptor, and activated molecular sieves to a round-bottom flask under an inert atmosphere. c. Add the anhydrous solvent via syringe. d. Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). e. Add the Lewis acid promoter dropwise via syringe. f. Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. g. Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or a saturated solution of sodium bicarbonate). h. Allow the mixture to warm to room temperature, filter off the molecular sieves, and concentrate the filtrate. i. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_pictet_spengler Pictet-Spengler Reaction cluster_glycosylation Glycosylation cluster_deprotection Deprotection start_ps Tryptamine Derivative + Secologanin Derivative reaction_ps Reaction in Aprotic Solvent (e.g., DCM) start_ps->reaction_ps purification_ps Purification (Flash Chromatography) reaction_ps->purification_ps product_ps β-Carboline Intermediate purification_ps->product_ps start_gly β-Carboline Intermediate + Protected Glucose Donor product_ps->start_gly To Glycosylation reaction_gly Glycosylation (Lewis Acid, Low Temp) start_gly->reaction_gly purification_gly Purification (Flash Chromatography/HPLC) reaction_gly->purification_gly product_gly Protected this compound purification_gly->product_gly start_dep Protected this compound product_gly->start_dep To Deprotection reaction_dep Deprotection (e.g., Basic/Acidic Hydrolysis) start_dep->reaction_dep purification_dep Final Purification (HPLC) reaction_dep->purification_dep product_final This compound purification_dep->product_final

Caption: Experimental workflow for the total synthesis of this compound.

troubleshooting_pictet_spengler cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield or Poor Selectivity in Pictet-Spengler Reaction cause1 Harsh Acidic Conditions problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 High Reaction Temperature problem->cause3 cause4 Thermodynamic Control problem->cause4 solution5 Modify Substrate (e.g., α-cyanotryptamine) problem->solution5 Alternative Strategy solution1 Use Mild Acid (e.g., TFA) cause1->solution1 solution2 Use Aprotic Solvent (DCM, MeCN) cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 solution4 Ensure Kinetic Control cause4->solution4

Caption: Troubleshooting logic for the Pictet-Spengler reaction.

References

Overcoming stereoselectivity issues in Strictosamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the chemical synthesis of Strictosamide and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction between tryptamine and secologanin yields a mixture of C3 epimers. How can I improve the diastereoselectivity to favor the desired (3S)-strictosidine?

A1: Achieving high diastereoselectivity in the Pictet-Spengler reaction is crucial for synthesizing the natural form of strictosidine. The formation of the C3 epimer is a common issue. Here are some strategies to enhance the stereoselectivity:

  • Enzymatic Catalysis: The most effective method for ensuring the correct stereochemistry is to use the enzyme Strictosidine Synthase (STR).[1][2][3][4] This enzyme has evolved to catalyze the stereospecific condensation of tryptamine and secologanin to exclusively yield 3-α(S)-strictosidine.[5] You can use purified STR or crude cell lysate from an E. coli strain overexpressing the enzyme.[6]

  • Chiral Auxiliaries: While enzymatic synthesis is preferred, chemical strategies can also be employed. The use of chiral auxiliaries on the tryptamine or secologanin starting material can influence the facial selectivity of the cyclization.

  • Solvent and Temperature Optimization: The reaction conditions can significantly impact the diastereomeric ratio. Systematically screen different solvents and temperatures. Lower temperatures often favor the formation of the thermodynamically more stable product, which may be the desired isomer.

Q2: I am attempting a non-enzymatic Pictet-Spengler reaction using a Lewis acid catalyst, but I am getting poor yields and a nearly 1:1 mixture of diastereomers. What can I do?

A2: Non-enzymatic Pictet-Spengler reactions for strictosidine synthesis are challenging in terms of stereocontrol. Here are some troubleshooting steps:

  • Choice of Acid Catalyst: Trifluoroacetic acid (TFA) has been used to promote the reaction, but it can lead to epimerization.[6] Experiment with milder acids or different Lewis acids.

  • Protecting Groups: The presence and nature of protecting groups on the tryptamine nitrogen and the hydroxyl groups of secologanin can influence the stereochemical outcome. Consider using different protecting group strategies.

  • Substrate Modification: A highly diastereoselective Pictet-Spengler reaction has been developed using α-cyanotryptamine and secologanin tetraacetate, followed by a reductive decyanation.[7] This approach can significantly improve the stereoselectivity.

Q3: Can I synthesize the unnatural (3R)-epimer of strictosidine (vincoside)?

A3: Yes, the synthesis of vincoside, the C3 epimer of strictosidine, is possible. While Strictosidine Synthase is highly specific for the (3S)-isomer, chemical methods can be adapted to produce the (3R)-epimer.[4] This typically involves using reaction conditions that favor the formation of the other diastereomer. In some non-enzymatic syntheses, the C3 epimer is observed as a byproduct.[6] By carefully adjusting reaction conditions such as solvent, temperature, and catalyst, it may be possible to favor the formation of the (3R)-epimer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Diastereomeric Ratio (dr) Non-optimal reaction conditions in chemical synthesis.1. Lower the reaction temperature. 2. Screen different solvents. 3. Switch to enzymatic synthesis using Strictosidine Synthase for high stereospecificity.[1][2][3]
Formation of the Wrong Epimer Incorrect choice of catalyst or reaction pathway for the desired stereoisomer.1. For the natural (3S)-isomer, use Strictosidine Synthase.[4][5] 2. For the unnatural (3R)-isomer, explore different acid catalysts and reaction conditions that may favor its formation.
Epimerization of the Final Product Harsh reaction or workup conditions (e.g., strong acid or base, high temperature).1. Use milder reagents for subsequent steps and purification. 2. Maintain neutral pH during workup and purification. 3. Avoid excessive heat.
Low Yield of Desired Stereoisomer Inefficient stereocontrol leading to a mixture of products.1. Employ a highly diastereoselective method, such as the use of α-cyanotryptamine followed by reduction.[7] 2. Optimize the enzymatic reaction conditions if using Strictosidine Synthase.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (-)-Strictosidine using Strictosidine Synthase

This protocol is adapted from methodologies that utilize crude cell lysate for a practical and efficient synthesis.[6]

Materials:

  • (-)-Secologanin

  • Tryptamine

  • Crude cell lysate from E. coli overexpressing Strictosidine Synthase

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (-)-secologanin and tryptamine in phosphate buffer.

  • Add the crude cell lysate containing Strictosidine Synthase to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (-)-strictosidine as a single C3 epimer.[6]

Protocol 2: Diastereoselective Pictet-Spengler Reaction using an α-Cyano Tryptamine Derivative

This protocol is based on a chemical approach to achieve high diastereoselectivity.[7]

Materials:

  • α-cyanotryptamine derivative

  • Secologanin tetraacetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium borohydride or other reducing agent

  • Methanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the α-cyanotryptamine derivative and secologanin tetraacetate in DCM.

  • Add TFA to the solution and stir at the desired temperature (optimization may be required).

  • Monitor the reaction by TLC or LC-MS.

  • Once the Pictet-Spengler reaction is complete, carefully neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Dissolve the crude product in methanol and add a reducing agent (e.g., sodium borohydride) to reduce the nitrile group.

  • Monitor the reduction. Upon completion, quench the reaction and purify the resulting strictosidine derivative by column chromatography.

Data Presentation

Method Key Reagents Diastereoselectivity (C3-epimer ratio) Reference
Enzymatic SynthesisStrictosidine SynthaseSingle C3 epimer observed[6]
Chemical SynthesisTryptaminyne precursor, (-)-secologanin, TFA52% yield of desired C3 isomer, 16% yield of C3 epimer[6]
Chemical Synthesisα-cyanotryptamine, secologanin tetraacetateHighly diastereoselective[7]

Visualizations

Experimental Workflow for Stereoselective this compound Synthesis

G cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_control Stereocontrol Method cluster_products Intermediate Products cluster_final Final Product Tryptamine Tryptamine PS_Reaction Condensation & Cyclization Tryptamine->PS_Reaction Secologanin Secologanin Secologanin->PS_Reaction Enzymatic Strictosidine Synthase PS_Reaction->Enzymatic High Selectivity Chemical Chemical Catalyst (e.g., TFA) PS_Reaction->Chemical Variable Selectivity Strictosidine (3S)-Strictosidine (Desired) Enzymatic->Strictosidine Chemical->Strictosidine Vincoside (3R)-Vincoside (Epimer) Chemical->Vincoside This compound This compound Strictosidine->this compound Lactamization

Caption: Workflow for the stereoselective synthesis of this compound.

Decision Pathway for Troubleshooting Stereoselectivity

G Start Poor Stereoselectivity in Pictet-Spengler Reaction IsEnzymatic Is the reaction enzymatic? Start->IsEnzymatic CheckEnzyme Check Enzyme Activity & Purity IsEnzymatic->CheckEnzyme Yes ChemicalOptions Chemical Synthesis Troubleshooting IsEnzymatic->ChemicalOptions No OptimizeEnzyme Optimize pH, Temp, & Substrate Conc. CheckEnzyme->OptimizeEnzyme Improved Stereoselectivity Improved OptimizeEnzyme->Improved SwitchToEnzymatic Consider Switching to Enzymatic Method SwitchToEnzymatic->Improved ChemicalOptions->SwitchToEnzymatic OptimizeConditions Optimize Temp, Solvent, & Catalyst ChemicalOptions->OptimizeConditions ModifySubstrate Modify Substrate (e.g., α-cyanotryptamine) ChemicalOptions->ModifySubstrate UseAuxiliary Incorporate Chiral Auxiliary ChemicalOptions->UseAuxiliary OptimizeConditions->Improved ModifySubstrate->Improved UseAuxiliary->Improved

Caption: Decision-making guide for addressing stereoselectivity issues.

References

Technical Support Center: Scaling Up Strictosidine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up strictosidine production, particularly in microbial hosts like Saccharomyces cerevisiae.

Troubleshooting Guides

This section provides solutions to specific problems you might be encountering during your experiments.

Issue 1: Low or No Strictosidine Titer When Using Geraniol as a Precursor

Possible Causes and Solutions:

  • Inefficient Geraniol 8-hydroxylase (G8H) Activity: G8H, a cytochrome P450 enzyme, is a common and significant bottleneck in the strictosidine biosynthetic pathway when starting from geraniol.[1][2] Low expression or activity of G8H will prevent the conversion of geraniol to 8-hydroxygeraniol, halting the downstream pathway.

    • Troubleshooting Steps:

      • Optimize G8H Expression: Experiment with different promoters to control the expression level of the G8H gene. Both high-copy plasmids and genomic integration strategies can be tested.[2][3]

      • Codon Optimization: Ensure the G8H gene sequence is codon-optimized for your expression host (e.g., S. cerevisiae).[3]

      • Co-express Accessory Enzymes: Cytochrome P450 enzymes like G8H require accessory proteins for optimal activity. Ensure you are co-expressing a cytochrome P450 reductase (CPR) and a cytochrome b5 (CYB5).[1][4] Tuning the expression levels of these accessory enzymes is also crucial.[1]

      • Consider Alternative G8H Homologs: Investigate G8H enzymes from different plant species, as they may exhibit higher activity or stability in your host system.

  • Formation of Shunt Products: Your yeast host may have native enzymes that convert geraniol into unwanted byproducts, such as geranyl acetate or citronellol, diverting it from the strictosidine pathway.[1][3]

    • Troubleshooting Steps:

      • Host Strain Engineering: Use a yeast strain with deletions of genes encoding enzymes that lead to shunt product formation. For example, deleting OYE2, OYE3, ARI1, ADH6, and ADH7 in S. cerevisiae can minimize the conversion of geraniol to other compounds.[1] Deletion of ATF1 can reduce the formation of geranyl acetate.[3]

Issue 2: Accumulation of Pathway Intermediates (e.g., 7-deoxyloganic acid, loganin)

Possible Causes and Solutions:

  • Downstream Enzyme Bottlenecks: The accumulation of intermediates like 7-deoxyloganic acid or loganin suggests that a downstream enzyme is rate-limiting. For instance, loganin accumulation points to secologanin synthase (SLS) as a potential bottleneck.[2]

    • Troubleshooting Steps:

      • Tune Gene Expression Levels: Adjust the expression levels of the enzymes downstream of the accumulating intermediate. For example, if loganin is accumulating, try increasing the expression of SLS. A strategy of moving from a high-copy (2μ) plasmid to a low-copy (CEN/ARS) plasmid for upstream genes can sometimes rebalance the pathway and reduce intermediate accumulation.[1]

      • Enzyme Characterization: If possible, perform in vitro assays to determine the kinetic parameters of the enzymes in your pathway to pinpoint the least efficient steps.

  • Sub-optimal Promoter Strategy: Continuous high-level expression of all pathway genes can impose a severe metabolic burden on the host cells, leading to reduced efficiency of the entire pathway.

    • Troubleshooting Steps:

      • Decouple Growth and Production: Employ inducible promoter systems (e.g., galactose-inducible or auto-inducible promoters like ADH2) to separate the cell growth phase from the production phase.[1][5] This allows for a healthy biomass to accumulate before inducing the expression of the metabolically demanding strictosidine pathway.

Issue 3: Poor Host Strain Health and Low Biomass

Possible Causes and Solutions:

  • Metabolic Burden: Heterologous expression of a long plant-derived metabolic pathway can be toxic or place a significant metabolic strain on the microbial host.[1]

    • Troubleshooting Steps:

      • Promoter Tuning: As mentioned above, using inducible promoters can alleviate the metabolic burden during the growth phase.[1][5]

      • Pathway Modularization: Divide the pathway into modules on different plasmids or integrate parts of it into the genome. This can help balance the expression of different pathway segments.[4]

      • Feed Intermediates: To reduce the metabolic load of the full de novo pathway, you can supplement the culture with pathway intermediates that are further downstream, such as nepetalactol, if they are available and economically viable.[1]

Frequently Asked Questions (FAQs)

Q1: What is a realistic target titer for strictosidine in an engineered yeast strain?

A1: Recent advancements in metabolic engineering have significantly increased achievable titers. Strains engineered to produce strictosidine de novo from simple sugars have reported titers around 0.5 mg/L initially, with further optimizations leading to higher yields.[2][3] By feeding commodity chemicals like geraniol and tryptamine, fed-batch fermentation platforms have achieved titers of approximately 40-50 mg/L.[1][6]

Q2: Is it better to use a high-copy (2μ) or low-copy (CEN/ARS) plasmid for expressing the pathway genes?

A2: The choice depends on which part of the pathway you are trying to optimize. High-copy plasmids can be beneficial for enzymes that are identified as major bottlenecks, such as G8H.[3] However, for other parts of the pathway, a lower expression level from a CEN/ARS plasmid might be sufficient and can help reduce the accumulation of pathway intermediates and lessen the overall metabolic burden.[1] A systematic tuning of gene copy numbers is often required to balance the pathway.

Q3: My strictosidine product appears unstable and degrades in the culture medium. What can I do?

A3: In some plant cell cultures, the presence of strictosidine glucosidase activity can lead to the degradation of the product.[7] While this is less of a concern in yeast, which doesn't natively have this enzyme, the stability of strictosidine can be pH-dependent. Ensure your culture medium pH is maintained within a stable range, typically around pH 6.8, which is optimal for strictosidine synthase activity.[8] Additionally, prompt extraction and analysis after fermentation can minimize potential degradation.

Q4: Can I produce strictosidine analogs using my engineered yeast strain?

A4: Yes, this is a significant advantage of using a microbial platform. Strictosidine synthase (STR) has been shown to have a relaxed substrate specificity for tryptamine analogs.[1] By feeding your engineered yeast culture with modified tryptamines (e.g., halogenated tryptamines), you can produce the corresponding strictosidine analogs.[1][9] This approach is often referred to as precursor-directed biosynthesis.

Q5: What are the key starting materials for microbial strictosidine production, and what are the trade-offs?

A5:

  • De novo from glucose: This involves engineering the entire pathway from central metabolism. It is the most self-sufficient approach but often results in lower titers due to the long pathway and high metabolic burden.[2][5]

  • Feeding Geraniol and Tryptamine: These are relatively inexpensive commodity chemicals.[1] This strategy bypasses the initial steps of monoterpene biosynthesis, potentially reducing metabolic burden and starting the pathway with a higher substrate concentration. However, it requires overcoming the G8H bottleneck.[1]

Data Summary Tables

Table 1: Strictosidine Titers in Engineered S. cerevisiae

Starting Material(s)Host Strain Engineering HighlightsTiter (mg/L)Reference(s)
Glucose (de novo)Integration of 14 pathway genes, 7 additional genes, 3 gene deletions~0.03 - 0.5[2][3]
Nepetalactol & TryptamineTuned P450 gene copy numbers (low-copy plasmid)~55.8[1]
Geraniol & TryptamineOptimized P450 expression, decoupled growth/production, shunt pathway deletions~50[1][10]
Geraniol & TryptamineDe novo strain development~40[6]

Table 2: Key Enzymes in the Strictosidine Biosynthetic Pathway

EnzymeAbbreviationFunctionSource Organism (example)
Geraniol SynthaseGESGeranyl Pyrophosphate → GeraniolCatharanthus roseus
Geraniol 8-hydroxylaseG8HGeraniol → 8-hydroxygeraniolCatharanthus roseus
8-hydroxygeraniol oxidoreductaseGOR8-hydroxygeraniol → 8-oxogeranialCatharanthus roseus
Iridoid SynthaseISY8-oxogeranial → NepetalactolCatharanthus roseus
7-deoxyloganetic acid glucosyltransferase7DLGT7-deoxyloganetic acid → 7-deoxyloganinCatharanthus roseus
7-deoxyloganin-7-hydroxylase7DLH7-deoxyloganin → LoganinCatharanthus roseus
Loganic acid O-methyltransferaseLAMTLoganic acid → LoganinCatharanthus roseus
Secologanin SynthaseSLSLoganin → SecologaninCatharanthus roseus
Strictosidine SynthaseSTRTryptamine + Secologanin → StrictosidineCatharanthus roseus
Cytochrome P450 ReductaseCPRElectron donor for P450 enzymesCatharanthus roseus
Cytochrome b5CYB5Accessory protein for P450 enzymesCatharanthus roseus

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for Strictosidine Production from Geraniol and Tryptamine

This protocol is a generalized representation based on methodologies described in the literature.[1]

  • Strain Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate selective media. Grow overnight at 30°C with shaking.

  • Seed Culture: Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of selective media in a baffled flask. Grow for 24-48 hours at 30°C with shaking until the culture reaches a specific optical density (e.g., OD600 of 6-8).

  • Fermentation:

    • Prepare the fermentation medium (e.g., a defined minimal medium with appropriate supplements).

    • Inoculate the fermenter with the seed culture to a starting OD600 of ~0.1.

    • Maintain fermentation parameters: pH 5.0, 30°C, dissolved oxygen > 20%.

    • Once the initial carbon source (e.g., glucose) is depleted (often indicated by a sharp increase in dissolved oxygen), begin the fed-batch phase.

  • Feeding and Induction:

    • Initiate a feed of a concentrated solution of glucose and yeast extract.

    • If using an inducible promoter system (e.g., ADH2), the depletion of glucose will trigger the expression of the pathway genes.

    • At the start of the fed-batch phase, supplement the culture with geraniol and tryptamine. These can be added in a single dose or fed incrementally. A typical starting concentration might be around 300 mg/L for each.[1]

  • Sampling and Analysis:

    • Collect samples periodically (e.g., every 12 or 24 hours).

    • Centrifuge the samples to separate the supernatant from the cell pellet.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract for strictosidine and pathway intermediates using LC-MS. Quantify against an authentic standard curve.[1]

Protocol 2: Quantification of Strictosidine using LC-MS

  • Sample Preparation: Take 1 mL of culture supernatant. Extract twice with 1 mL of ethyl acetate. Vortex vigorously and centrifuge to separate phases. Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol in water).

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Mass Spectrometry: Operate in positive ion mode and monitor for the m/z of strictosidine ([M+H]⁺ ≈ 531.2).

    • Quantification: Generate a standard curve using a purified strictosidine standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[1]

Visualizations

Strictosidine_Biosynthetic_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeranial Hydroxygeranial Geraniol->Hydroxygeranial G8H (P450) Bottleneck Hydroxygeraniol 8-hydroxygeraniol Oxogeranial 8-oxogeranial Hydroxygeraniol->Oxogeranial GOR Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY DeoxyloganicAcid 7-deoxyloganic acid Nepetalactol->DeoxyloganicAcid Multiple Steps Loganin Loganin DeoxyloganicAcid->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine STR

Caption: The strictosidine biosynthetic pathway highlighting key precursors and bottlenecks.

Troubleshooting_Workflow Start Start: Low Strictosidine Titer CheckIntermediates Analyze Pathway Intermediates by LC-MS Start->CheckIntermediates GeraniolAccum Geraniol Accumulation? CheckIntermediates->GeraniolAccum Yes IntermediateAccum Other Intermediates Accumulate? CheckIntermediates->IntermediateAccum No GeraniolAccum->IntermediateAccum No OptimizeG8H Optimize G8H & CPR/CYB5 Expression Eliminate Shunt Pathways GeraniolAccum->OptimizeG8H Yes NoAccum No Intermediates, Low Titer IntermediateAccum->NoAccum No TuneDownstream Tune Expression of Downstream Enzymes IntermediateAccum->TuneDownstream Yes CheckHostHealth Check Host Health (Metabolic Load) Decouple Growth/Production NoAccum->CheckHostHealth End Improved Titer OptimizeG8H->End TuneDownstream->End CheckHostHealth->End

Caption: A logical workflow for troubleshooting low strictosidine production.

References

Technical Support Center: Optimizing Solvent Systems for Strictosamide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Strictosamide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for this compound extraction?

A1: The most critical factor is the polarity of the solvent. This compound is a moderately polar indole alkaloid. Therefore, polar solvents, particularly aqueous mixtures of organic solvents, are generally more effective. The principle of "like dissolves like" is a good starting point; a solvent system with a polarity that closely matches that of this compound will likely yield the best results.

Q2: Which solvent system is reported to be optimal for this compound extraction?

A2: A study on microwave-assisted extraction (MAE) of metabolites from Camptotheca acuminata found that 70% aqueous acetonitrile was the optimal solvent for recovering this compound, showing higher recovery rates compared to 70% aqueous solutions of methanol, ethanol, or acetone.[1]

Q3: Can I use a single solvent instead of a mixture?

A3: While single solvents like methanol or ethanol can be used, aqueous mixtures are often more efficient. The addition of water can increase the polarity of the solvent system, which can enhance the extraction of moderately polar alkaloids like this compound. Water can also facilitate the swelling of the plant matrix, improving solvent penetration and mass transfer of the target compound.[1]

Q4: What are the advantages of using modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) over traditional methods?

A4: Modern techniques like MAE and UAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields.[2] For instance, an optimized MAE protocol for this compound required only 4 minutes for extraction.[1]

Q5: How can I improve the purity of my this compound extract?

A5: Improving purity involves post-extraction steps. A common method is liquid-liquid extraction. After the initial extraction with a polar solvent, the crude extract can be dissolved in an acidic aqueous solution. This protonates the alkaloid, making it water-soluble. This aqueous phase can then be washed with a nonpolar solvent to remove non-alkaloidal impurities. Subsequently, basifying the aqueous phase deprotonates the this compound, which can then be extracted into an immiscible organic solvent of lower polarity. Further purification can be achieved using techniques like column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound effectively. 3. Poor Cell Lysis: The plant material may not be ground finely enough, or the extraction technique is not energetic enough to break the cell walls. 4. Degradation of this compound: The extraction conditions (e.g., high temperature for extended periods) might be causing the degradation of the target compound.1. Optimize the Solvent System: Test a range of solvents with varying polarities. Start with aqueous mixtures of methanol, ethanol, or acetonitrile (e.g., 70-80%). 2. Optimize Extraction Parameters: For techniques like UAE and MAE, optimize parameters such as time, temperature, and power using a systematic approach like response surface methodology. For maceration, increase the extraction time. 3. Improve Sample Preparation: Ensure the plant material is finely and homogeneously powdered. Consider using extraction methods with higher energy input like UAE or MAE to enhance cell disruption.[1] 4. Use Milder Conditions: If degradation is suspected, reduce the extraction temperature and time.
Low Purity of Crude Extract 1. Co-extraction of Impurities: The chosen solvent system may be extracting a wide range of other compounds along with this compound. 2. Presence of Chlorophyll and other Pigments: These are common impurities in plant extracts.1. Perform a Liquid-Liquid Partitioning Cleanup: After the initial extraction, perform an acid-base liquid-liquid extraction to separate the basic alkaloid from neutral and acidic impurities. 2. Defatting Step: For plant materials with high lipid content, a pre-extraction with a nonpolar solvent like n-hexane can remove fats and waxes. To remove chlorophyll, the crude extract can be washed with a nonpolar solvent like petroleum ether.[3]
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Add Salt (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers. 4. Filtration: Filtering the mixture through a bed of celite or glass wool can sometimes break the emulsion.
Difficulty in Phase Separation 1. Similar Densities of the Two Phases: The densities of the aqueous and organic layers may be too close for a clear separation. 2. Incomplete Reaction during Acid-Base Extraction: If the pH is not sufficiently acidic or basic, the alkaloid may not fully partition into the desired phase.1. Add a Solvent to Modify Density: Adding a denser solvent (e.g., a small amount of chloroform or carbon tetrachloride to the organic phase) or a less dense solvent can help in separation. Ensure the added solvent is miscible with the organic phase. 2. Check and Adjust pH: Use a pH meter or pH paper to ensure the pH of the aqueous phase is in the correct range (typically pH 2-3 for the acidic wash and pH 9-10 for the basic extraction).

Data on Solvent System Optimization

Table 1: Comparison of Recovery of Spiked this compound using Microwave-Assisted Extraction (MAE) with Different Solvent Systems.

Solvent System (70% aqueous)Average Recovery (%)
Acetonitrile95.5
Methanol89.2
Ethanol88.5
Acetone85.3
Data adapted from a study on Camptotheca acuminata. Recovery was determined by spiking a known amount of this compound standard into the plant matrix before extraction.[1]

Table 2: Comparative Yield and Purity of Total Alkaloids from Catharanthus roseus using Different Extraction Methods.

Extraction MethodAverage Yield (%)Average Purity (%)
Maceration1.8567.9
Soxhlet Extraction2.1574.9
Ultrasound-Assisted Extraction (UAE)2.3582.5
Microwave-Assisted Extraction (MAE)2.5088.2
Accelerated Solvent Extraction (ASE)2.6388.8
This table provides a general comparison for indole alkaloids from a relevant plant source and highlights the efficiency of modern extraction techniques.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on an optimized method for this compound extraction from Camptotheca acuminata.[1]

  • Sample Preparation: Dry the plant material (e.g., leaves, stems) at a controlled temperature and then grind it into a fine, homogeneous powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a microwave extraction vessel.

    • Add 20 mL of 70% aqueous acetonitrile (solid-to-liquid ratio of 1:20).

    • Place the vessel in the microwave extractor.

    • Set the microwave power to 230 W and the extraction time to 4 minutes.

    • After extraction, allow the vessel to cool down.

  • Post-Extraction Processing:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant.

    • The supernatant can then be concentrated under reduced pressure and redissolved in a suitable solvent for analysis (e.g., by UPLC-MS) or further purification.

Protocol 2: General Procedure for Ultrasound-Assisted Extraction (UAE) of Indole Alkaloids

This is a general protocol that can be optimized for this compound extraction.

  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in an extraction vessel (e.g., a flask).

    • Add a measured volume of the chosen solvent system (e.g., 80 mL of 80% methanol, giving a 1:16 solid-to-liquid ratio).

    • Place the vessel in an ultrasonic bath.

    • Set the sonication time (e.g., 30 minutes) and temperature (e.g., 40°C).

  • Post-Extraction Processing:

    • Filter the mixture to separate the extract from the solid plant material.

    • The collected extract can be used for analysis or further purification steps.

Visualizations

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Solvent Extraction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis start Plant Material Collection drying Drying start->drying grinding Grinding to Fine Powder drying->grinding solvent_selection Solvent System Selection (e.g., 70% Acetonitrile, 80% Methanol) grinding->solvent_selection extraction_method Choice of Extraction Method (MAE, UAE, Maceration, etc.) solvent_selection->extraction_method optimization Optimization of Parameters (Time, Temp, Ratio) extraction_method->optimization crude_extract Crude this compound Extract optimization->crude_extract liquid_liquid Liquid-Liquid Extraction (Acid-Base Partitioning) crude_extract->liquid_liquid chromatography Column Chromatography liquid_liquid->chromatography pure_this compound Pure this compound chromatography->pure_this compound hplc_ms UPLC-MS/MS Analysis pure_this compound->hplc_ms quantification Quantification of Yield & Purity hplc_ms->quantification

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_workflow start Low this compound Yield? cause1 Inappropriate Solvent? start->cause1 Yes cause2 Suboptimal Parameters? start->cause2 No, solvent is optimal solution1 Test different polarities (e.g., aqueous MeCN, MeOH, EtOH) cause1->solution1 solution1->cause2 end Improved Yield solution1->end solution2 Optimize Time, Temp, Power (Response Surface Methodology) cause2->solution2 cause3 Poor Cell Disruption? cause2->cause3 No, parameters are optimized solution2->cause3 solution2->end solution3 Finer Grinding / Use UAE or MAE cause3->solution3 solution3->end

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Enhancing the Stability of Strictosamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Strictosamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental workflows. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Common Stability Issues with this compound Solutions

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh solutions for each experiment, especially for in vivo studies. If solutions must be stored, follow the recommended storage conditions outlined in the FAQs below. Minimize the time between solution preparation and use.
Appearance of unexpected peaks in HPLC/LC-MS analysis. This compound degradation into byproducts.Analyze the degradation products to understand the degradation pathway. Common degradation pathways include photodegradation and hydrolysis. Protect solutions from light and control the pH.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is low enough to be compatible with your assay and does not cause precipitation. The use of solubilizing agents like SBE-β-CD may be considered.[1]
Discoloration of the solution (e.g., yellowing). Potential oxidation or formation of colored degradation products.Degas solvents and use antioxidants if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

What are the primary factors affecting the stability of this compound in solution?

This compound stability is primarily influenced by three main factors:

  • Light: Exposure to light can cause photochemical degradation. One identified degradation product from exposure to light and oxygen is (3S)-pumiloside.[2] Therefore, it is crucial to store this compound, both as a solid and in solution, protected from light.

  • pH: this compound is susceptible to pH-dependent degradation. In acidic conditions, it can undergo acid-catalyzed transformation to its epimer, vincoside lactam. The lactam ring is also susceptible to hydrolysis, which is typically accelerated under basic conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

What are the recommended storage conditions for this compound solutions?

To ensure the integrity of your this compound solutions, please adhere to the following storage guidelines based on commercial supplier recommendations:

Solution Type Storage Temperature Duration Additional Notes
Solid Form4°C-Protect from light.
Stock Solution in DMSO-80°C6 monthsProtect from light.[3]
Stock Solution in DMSO-20°C1 monthProtect from light.[3]
Working Solutions (Aqueous)2-8°CUse immediatelyIt is highly recommended to prepare fresh solutions daily for experiments.
My experimental results are inconsistent. Could this compound instability be the cause?

Yes, inconsistent results are a common consequence of compound instability. If you observe variability in your data, consider the following:

  • Solution Age: Are you using freshly prepared solutions for each experiment? this compound in aqueous solution can degrade over time.

  • Storage of Stock Solutions: How are your stock solutions stored? Ensure they are aliquoted to avoid repeated freeze-thaw cycles and stored at the recommended temperatures, protected from light.

  • pH of Experimental Buffer: What is the pH of your assay buffer? If your buffer is acidic, you may be observing conversion to vincoside lactam.

To troubleshoot, we recommend performing a time-course experiment where you analyze the purity of your this compound working solution by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions.

How can I prepare a stable aqueous solution of this compound for my experiments?

Due to its limited aqueous solubility and stability, a two-step procedure is recommended:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

  • Prepare the Aqueous Working Solution: On the day of the experiment, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal and compatible with your assay system. For in vivo studies, excipients such as 20% SBE-β-CD in saline have been used to improve solubility and stability.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % A % B
      0 90 10
      20 50 50
      25 10 90
      30 10 90
      31 90 10

      | 35 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm and 280 nm.

    • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Apply Stress thermal Thermal (80°C) prep->thermal Apply Stress photo Photodegradation (Light Exposure) prep->photo Apply Stress neutralize Neutralize/Dilute Samples acid->neutralize Prepare for Analysis base->neutralize Prepare for Analysis oxidation->neutralize Prepare for Analysis thermal->neutralize Prepare for Analysis photo->neutralize Prepare for Analysis hplc HPLC/LC-MS Analysis neutralize->hplc data Data Interpretation hplc->data degradation_pathways This compound This compound VincosideLactam VincosideLactam This compound->VincosideLactam  Acidic pH HydrolyzedProduct HydrolyzedProduct This compound->HydrolyzedProduct  Basic pH (Lactam Hydrolysis) Pumiloside Pumiloside This compound->Pumiloside  Light (O₂) (Photodegradation) OxidizedProduct OxidizedProduct This compound->OxidizedProduct  Oxidizing Agent solution_stability_logic action action issue issue start Inconsistent Results? q1 Using Fresh Solution? start->q1 q2 Proper Stock Storage? q1->q2 No action_fresh Prepare Fresh Solution for Each Experiment q1->action_fresh Yes q3 Buffer pH Checked? q2->q3 Yes action_storage Aliquot & Store at -80°C, Protect from Light q2->action_storage No action_ph Verify & Adjust Buffer pH q3->action_ph No issue_degradation Potential Degradation Under Assay Conditions. Perform Time-Course Study. q3->issue_degradation Yes action_fresh->q2 action_storage->q3 action_ph->issue_degradation

References

Technical Support Center: Strictosamide In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo bioavailability of Strictosamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: The reported oral bioavailability of this compound in rats is approximately 10.44%, while its bioavailability after intravenous administration is 95%[1]. This significant difference suggests that an active substance may be subject to first-pass metabolism or incomplete absorption after oral administration.

Q2: What is the typical time to reach maximum plasma concentration (Tmax) for this compound after oral administration?

A2: When administered as part of a total alkaloid extract from Nauclea officinalis to rats, this compound is rapidly absorbed. The Tmax for the alkaloids in this extract, including this compound, was observed to be in the range of 0.25 to 1.5 hours[2].

Q3: What are the known metabolic pathways for this compound?

A3: In vivo, this compound is known to be a substrate for cytochrome P450 (CYP450) enzymes. Specifically, it can undergo epoxidation to form this compound epoxide.

Q4: Are there any known transporters that may affect the absorption of this compound?

A4: While specific transporters for this compound have not been definitively identified, related indole alkaloids are known to be substrates for efflux transporters such as P-glycoprotein (P-gp)[3][4]. P-gp is present in the intestinal epithelium and can actively pump substrates back into the intestinal lumen, thereby reducing their net absorption and contributing to low bioavailability.

Troubleshooting Guide for Low Bioavailability of this compound

This guide addresses common issues that can lead to lower-than-expected in vivo bioavailability of this compound in your experiments.

Observation Potential Cause Troubleshooting Steps
Very low or undetectable plasma concentrations of this compound after oral administration. 1. Poor Solubility: this compound, like many natural products, may have limited aqueous solubility, leading to poor dissolution in the gastrointestinal tract.1a. Formulation Improvement: Consider formulating this compound with solubility enhancers such as cyclodextrins, or in lipid-based systems like self-emulsifying drug delivery systems (SEDDS)[5][6].1b. Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.
2. Extensive First-Pass Metabolism: Rapid metabolism in the gut wall and/or liver by CYP450 enzymes can significantly reduce the amount of this compound reaching systemic circulation.2a. Co-administration with CYP450 Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant CYP450 isoenzymes can help elucidate the extent of first-pass metabolism. Note: This is for investigational purposes only.2b. Prodrug Approach: Design and synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.
3. Efflux by Transporters: Active efflux of this compound from enterocytes back into the gut lumen by transporters like P-glycoprotein can limit its absorption.3a. In Vitro Transport Assays: Use Caco-2 cell monolayers to assess the potential of this compound as a P-gp substrate.3b. Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil, quinidine) can help determine the contribution of efflux to its low bioavailability[4].
High variability in plasma concentrations between individual animals. 1. Differences in Gut Microbiota: The gut microbiome can metabolize natural compounds and influence their absorption.1a. Standardize Animal Housing and Diet: Ensure consistent housing conditions and diet for all experimental animals to minimize variations in gut microbiota.1b. Antibiotic Treatment (for mechanistic studies): In specific preclinical protocols, treatment with a broad-spectrum antibiotic cocktail can be used to investigate the role of gut microbiota in this compound metabolism.
2. Genetic Polymorphisms in Metabolic Enzymes and Transporters: Individual differences in the expression and activity of CYP450 enzymes and transporters can lead to variable pharmacokinetics.2a. Use of Inbred Strains: Employing inbred animal strains can help reduce genetic variability in preclinical studies.2b. Genotyping: If significant variability persists, consider genotyping for relevant metabolic enzymes and transporters.
Unexpectedly rapid clearance of this compound from plasma. 1. Rapid Metabolism and/or Excretion: The compound may be quickly metabolized and eliminated from the body.1a. Full Pharmacokinetic Profiling: Conduct a comprehensive pharmacokinetic study with frequent blood sampling to accurately determine the elimination half-life.1b. Metabolite Identification: Analyze plasma, urine, and feces for metabolites of this compound to understand its elimination pathways.

Quantitative Pharmacokinetic Data for this compound

The following table summarizes the currently available pharmacokinetic parameters for this compound in rats.

ParameterValueSpeciesAdministration RouteNotesReference
Oral Bioavailability (F%) 10.44%RatOral[1]
Intravenous Bioavailability 95%RatIntravenous[1]
Tmax (Time to Maximum Concentration) 0.25 - 1.5 hRatOralAdministered as part of a total alkaloid extract.[2]
Cmax (Maximum Concentration) Data not available
AUC (Area Under the Curve) Data not available
Lower Limit of Quantification (LLOQ) in Plasma 20.86 ng/mLRatLC-MS/MS method.[2]

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study of this compound in Rats

This protocol outlines a general procedure for determining the oral bioavailability of this compound in a rat model.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fast animals overnight (12 hours) before dosing, with continued access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400, ensuring the final concentration of the co-solvent is non-toxic). The final solution should be sterile-filtered.

  • Oral (PO) Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water).

  • Dosing:

    • IV group: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein into heparinized tubes at the following time points:

    • IV group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO group: Pre-dose, 15, 30 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method[1].

  • The method should be validated for linearity, accuracy, precision, and stability.

5. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with software such as WinNonlin.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting iv_admin Intravenous Dosing animal_prep->iv_admin po_admin Oral Gavage animal_prep->po_admin formulation This compound Formulation (IV & PO) formulation->iv_admin formulation->po_admin blood_collection Serial Blood Collection iv_admin->blood_collection po_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation storage Sample Storage at -80°C plasma_separation->storage lcms_analysis LC-MS/MS Quantification storage->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Figure 1. Experimental workflow for an in vivo oral bioavailability study of this compound.

signaling_pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism First-Pass Metabolism cluster_transport Efflux Transport cluster_circulation Systemic Circulation strictosamide_lumen This compound (Oral Dose) absorption Passive Diffusion / Active Transport strictosamide_lumen->absorption strictosamide_enterocyte This compound absorption->strictosamide_enterocyte cyp450 CYP450 Enzymes strictosamide_enterocyte->cyp450 pgp P-glycoprotein (Efflux Transporter) strictosamide_enterocyte->pgp systemic_circulation Systemic Circulation (Bioavailable Fraction) strictosamide_enterocyte->systemic_circulation To Portal Vein metabolite This compound Epoxide cyp450->metabolite Epoxidation pgp->strictosamide_lumen Efflux

Figure 2. Potential pathways affecting the oral bioavailability of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies low_bioavailability Low Oral Bioavailability of this compound poor_solubility Poor Aqueous Solubility low_bioavailability->poor_solubility first_pass Extensive First-Pass Metabolism low_bioavailability->first_pass efflux Active Efflux by Transporters low_bioavailability->efflux formulation Formulation Optimization (e.g., SEDDS, Nanoparticles) poor_solubility->formulation prodrug Prodrug Design first_pass->prodrug coadministration Co-administration with Inhibitors (CYP450, P-gp) first_pass->coadministration efflux->coadministration

Figure 3. Troubleshooting logic for low bioavailability of this compound.

References

Methods to increase Strictosamide solubility for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving and handling Strictosamide for in vitro assays. Below you will find frequently asked questions and a troubleshooting guide to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?

A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (200.59 mM)[1]. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound[1].

Q2: Is this compound soluble in water or aqueous buffers like PBS?

A2: While some literature describes this compound as water-soluble, achieving high concentrations in aqueous buffers can be challenging. For many compounds that are not directly soluble in water or PBS, a common practice is to first dissolve them in an organic solvent like DMSO to create a stock solution, which can then be diluted into aqueous media for assays[2]. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting the biological assay[3].

Q3: Does the pH of the aqueous buffer affect this compound's solubility?

A3: The solubility of this compound is likely pH-dependent. The compound has multiple predicted pKa values, with the lowest being around 7.15. This suggests that changes in pH around the physiological range (pH 7.2-7.4) could alter the charge state of the molecule, thereby influencing its solubility. For weakly acidic or basic compounds, adjusting the pH of the buffer can significantly increase solubility[4].

Q4: Can I sonicate or warm the solution to help dissolve this compound?

A4: Yes, both sonication and gentle warming can aid in the dissolution of this compound. Supplier datasheets often recommend ultrasonication to dissolve the compound in DMSO[1]. For solutions that have precipitated upon dilution in aqueous media, warming the solution to 37°C and vortexing or sonicating for several minutes can often help redissolve the compound[2].

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving well in DMSO.

  • Question: I am having trouble dissolving this compound powder in DMSO to make a stock solution. What can I do?

  • Answer:

    • Use Fresh DMSO: Ensure you are using anhydrous DMSO, as it readily absorbs moisture, which can hinder solubility[1].

    • Apply Energy: Briefly vortex the solution. If it remains undissolved, use an ultrasonic bath for several minutes. Gentle warming to 37°C can also be effective[2].

    • Check Concentration: Verify that you are not exceeding the maximum known solubility of 100 mg/mL in DMSO[1].

Issue 2: My this compound stock solution precipitates when I dilute it in my aqueous assay buffer (e.g., PBS or cell culture medium).

  • Question: I successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

  • Answer: This is a common issue when diluting a compound from an organic solvent into an aqueous solution[2]. Here are several strategies to overcome this:

    • Optimize Dilution Protocol: Perform serial dilutions in DMSO first to get closer to your final concentration before diluting into the aqueous buffer. This minimizes the concentration shock[3].

    • Increase Final DMSO Concentration (with caution): Ensure the final concentration of DMSO in your assay is as high as your cells or assay components can tolerate without adverse effects (typically between 0.1% and 1%)[3].

    • Use a Three-Step Solubilization Protocol: For particularly challenging compounds in cell culture, a three-step method can be effective:

      • Step 1: Prepare a 10 mM stock solution in 100% DMSO.

      • Step 2: Dilute this stock 10-fold in pre-warmed (e.g., 50°C) fetal bovine serum (FBS).

      • Step 3: Perform the final dilution in your pre-warmed cell culture medium[5][6].

    • Incorporate Surfactants: Non-ionic surfactants like Tween 20 can be used at low concentrations (e.g., 0.05% - 0.1%) in the final assay buffer to help maintain the solubility of hydrophobic compounds[7]. Always include a vehicle control with the same concentration of the surfactant to account for any effects on your assay.

Issue 3: I am observing turbidity in my cell culture medium after adding this compound, even at low concentrations.

  • Question: Even at my desired final concentration, the cell culture medium becomes cloudy after adding the this compound stock solution. What could be the cause?

  • Answer: Turbidity can be due to the precipitation of the compound or interactions with components in the medium[8].

    • pH Adjustment: The pH of your medium could be influencing solubility. While cell culture media are buffered, the addition of a compound can cause localized pH shifts. Preparing the final dilution in a buffer with a slightly adjusted pH (if permissible for your cells) might help.

    • Use of Solubilizing Agents: Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility[1][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for in vitro studies.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationMethodNotesSource
DMSO100 mg/mL (200.59 mM)ExperimentalUltrasonication may be required. Use of fresh, anhydrous DMSO is recommended.[1]

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing working solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure for Preparing a High-Concentration Stock Solution (e.g., 100 mM in DMSO):

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 498.53 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Procedure for Preparing a Working Solution in Cell Culture Medium:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, you would need to make an intermediate dilution.

  • Pre-warm the cell culture medium to 37°C.

  • Add the appropriate volume of the diluted this compound/DMSO solution to the pre-warmed medium while gently vortexing or swirling the medium. For example, add 1 µL of a 100 mM stock to 1 mL of medium for a final concentration of 100 µM and 0.1% DMSO.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution immediately in your cell-based assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment serial_dilute Serial Dilution in DMSO thaw->serial_dilute add_to_medium Add to Pre-warmed Aqueous Medium serial_dilute->add_to_medium use_immediately Use Immediately in Assay add_to_medium->use_immediately solubility_factors solubility This compound Solubility outcome Successful Dissolution or Precipitation solubility->outcome solvent Solvent Choice (DMSO vs. Aqueous) solvent->solubility ph pH of Aqueous Buffer ph->solubility energy Energy Input (Sonication, Warming) energy->solubility concentration Concentration concentration->solubility additives Additives (Surfactants, Cyclodextrins) additives->solubility medium_components Medium Components (e.g., Proteins) medium_components->solubility

References

Preventing degradation of Strictosamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Strictosamide during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experimental results.

Troubleshooting Guide: Common Issues in this compound Storage

This guide addresses specific problems that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Loss of compound activity or purity over time. PhotodegradationStore this compound, both in solid form and in solution, protected from light at all times. Use amber vials or wrap containers in aluminum foil.[1][2][3][4]
Temperature fluctuationsMaintain a consistent storage temperature. For long-term storage of solid this compound, -20°C is recommended.[5][6] For solutions, -80°C is ideal for up to 6 months.[1][5] Avoid repeated freeze-thaw cycles.[5]
OxidationThe presence of oxygen can accelerate degradation, particularly photochemical reactions.[3][4] Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of sensitive solutions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation productsThe primary known degradation product from light exposure is (3S)-pumiloside.[3][4] Compare your chromatogram with known degradation profiles if available. Re-purification may be necessary.
Solvent impurities or reactivityUse high-purity, anhydrous solvents for preparing stock solutions.[6] Some sources suggest that moisture-absorbing DMSO can reduce solubility.[5]
Inconsistent experimental results between different aliquots of the same stock solution. Improper aliquoting and storageAliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Ensure all aliquots are stored under the same light and temperature-controlled conditions.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term stability (up to 3 years), solid this compound powder should be stored at -20°C, desiccated, and protected from light.[5][6] Some suppliers also suggest storage at 2-8°C, protected from air and light, for shorter periods.[2]

2. How should I store this compound once it is dissolved in a solvent?

This compound solutions are less stable than the solid powder. It is recommended to prepare solutions fresh for each experiment.[6] If a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[1][5]

3. What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] For biological assays, DMSO is a common choice.[5]

4. Is this compound sensitive to light?

Yes, this compound is susceptible to photochemical degradation.[3][4] Exposure to light, particularly in the presence of oxygen, can lead to the formation of degradation products such as (3S)-pumiloside.[3][4] It is crucial to handle and store this compound in light-protected conditions (e.g., amber vials, foil-wrapped containers).

5. What are the known degradation products of this compound?

The most well-documented degradation pathway is the photochemical transformation of this compound into (3S)-pumiloside.[3][4] Other degradation products may form under different stress conditions (e.g., extreme pH, high temperatures), and their identification would require analytical techniques like LC-MS/MS.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound based on available data. Quantitative degradation rates are not extensively published, but adherence to these conditions will minimize degradation.

Form Solvent Storage Temperature Duration Key Considerations
Solid (Powder) N/A-20°CUp to 3 yearsProtect from light and moisture.[5][6]
N/A2-8°CShorter-termProtect from air and light.[2]
Solution DMSO-80°CUp to 6 monthsProtect from light; avoid repeated freeze-thaw cycles.[1][5]
DMSO-20°CUp to 1 monthProtect from light; avoid repeated freeze-thaw cycles.[1][5]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol details the steps for preparing and storing this compound stock solutions to maintain their stability.

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a low-light environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[6]

    • Aliquot the stock solution into single-use, amber vials.

    • Label the vials clearly with the compound name, concentration, date, and storage conditions.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][5]

Protocol 2: Stability Testing of this compound under Different Conditions

This protocol provides a framework for conducting a stability study of this compound.

  • Objective: To determine the stability of this compound under various storage conditions (e.g., temperature, light exposure).

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • HPLC or LC-MS/MS system

    • Calibrated incubators/chambers for controlled temperature and humidity

    • Light source for photostability testing (as per ICH Q1B guidelines)

    • Amber and clear vials

  • Procedure:

    • Prepare a homogenous stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Divide the solution into multiple aliquots in both amber and clear vials.

    • Store the vials under different conditions:

      • Long-term: 25°C/60% RH (ICH recommended)[7][8]

      • Accelerated: 40°C/75% RH (ICH recommended)[7][8]

      • Refrigerated: 4°C

      • Frozen: -20°C and -80°C

      • Photostability: Expose clear vials to a controlled light source while keeping control samples in the dark.

    • At specified time points (e.g., 0, 1, 2, 4 weeks, and then monthly), retrieve one vial from each storage condition.

    • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining this compound and identify any degradation products.[9]

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Troubleshooting this compound Degradation cluster_storage Storage Issues cluster_handling Handling Issues start Inconsistent or Poor Experimental Results check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling check_purity Assess Compound Purity (e.g., HPLC) start->check_purity temp Incorrect Temperature? check_storage->temp light Light Exposure? check_storage->light freezethaw Repeated Freeze-Thaw? check_storage->freezethaw solvent Solvent Quality? check_handling->solvent fresh_prep Solution Prepared Fresh? check_handling->fresh_prep solution Implement Correct Storage & Handling Protocols check_purity->solution Purity compromised temp->solution light->solution freezethaw->solution solvent->solution fresh_prep->solution retest Re-test Experiment solution->retest

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

Primary Degradation Pathway of this compound

Photochemical Degradation of this compound This compound This compound Pumiloside (3S)-pumiloside (Degradation Product) This compound->Pumiloside Light (hν) + Oxygen (O2)

Caption: The primary photochemical degradation pathway of this compound.

References

Technical Support Center: Analysis of Strictosamide by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Strictosamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameters to ensure robust and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
No or Low Signal for this compound Incorrect Mass Spectrometry (MS) settings.Verify the MS is set to positive ion mode (ESI+). Ensure the mass analyzer is targeting the correct m/z for the protonated molecule [M+H]⁺, which for this compound is approximately 499.15.[1]
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters. Adjust capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. Consider adding a mobile phase modifier like formic acid or ammonium formate to promote protonation.[2]
Poor chromatographic retention.If this compound elutes in the solvent front, increase the initial aqueous mobile phase percentage. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.[3]
Sample degradation.Prepare fresh samples and standards. Avoid prolonged exposure to light or extreme temperatures.
Poor Peak Shape (Tailing) Secondary interactions with the column.Add a mobile phase modifier like a buffer (e.g., ammonium formate) to minimize interactions with residual silanols on the stationary phase.[3]
Column overload.Reduce the injection volume or the concentration of the sample.[4]
Extra-column dead volume.Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening.[5]
Poor Peak Shape (Splitting or Broadening) Sample solvent is too strong.Dilute the sample in a solvent with a composition similar to or weaker than the initial mobile phase.[3][4]
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]
High Backpressure Blockage in the system.Systematically check for blockages, starting from the column and moving backward to the injector and pump. A common cause is a clogged column frit or in-line filter.[4]
Mobile phase precipitation.Ensure that any buffers or additives used are soluble in the entire gradient range.[5]
Baseline Noise or Spikes Contaminated mobile phase or solvent.Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases and prepare them fresh daily.[3]
MS source contamination.Clean the ESI source components, including the spray needle and cone.[6]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections.
Pump or gradient mixer issues.Check the pump for leaks and ensure the gradient proportioning valves are functioning correctly.
Mobile phase composition changes.Prepare mobile phases accurately and consistently. Keep solvent bottles capped to prevent evaporation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z value for this compound in positive ion mode?

A1: In positive electrospray ionization (ESI+) mode, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 499.15.[1]

Q2: What are the main fragment ions of this compound that I can use for confirmation in MS/MS?

A2: A common and significant fragment ion for this compound corresponds to the loss of the glucose moiety, resulting in a fragment with an m/z of approximately 337.07 [M-Glc+H]⁺.[1]

Q3: What type of HPLC column is recommended for this compound analysis?

A3: A reversed-phase C18 column is most commonly used for the separation of indole alkaloids like this compound.[7][8][9] Typical dimensions are 2.0-4.6 mm internal diameter and 100-250 mm length, with particle sizes of 1.8-5 µm.

Q4: Which mobile phase additives are best for improving peak shape and sensitivity?

A4: Acidic modifiers like formic acid (typically 0.1%) are frequently added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode.[8] Buffers such as ammonium formate or ammonium acetate can also be used to control pH and minimize peak tailing.[10]

Q5: How should I prepare my sample for analysis?

A5: Sample preparation depends on the matrix. For relatively clean samples, simple dilution in the initial mobile phase may be sufficient.[11] For more complex matrices, such as plant extracts, a solid-phase extraction (SPE) cleanup step using a C18 or HLB cartridge can be beneficial to remove interfering compounds.[12] Always filter your final sample through a 0.22 µm or 0.45 µm filter before injection.[3]

Optimized HPLC-MS Parameters

The following tables provide typical starting parameters for the analysis of this compound. These may require further optimization for your specific instrument and application.

Table 1: HPLC Parameters

ParameterTypical Value
Column Reversed-phase C18, 1.8-5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15-30 minutes
Flow Rate 0.2-0.8 mL/min
Column Temperature 25-40 °C
Injection Volume 1-10 µL

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0-4.5 kV
Drying Gas Temperature 300-350 °C
Drying Gas Flow 8-12 L/min
Nebulizer Pressure 30-50 psi
Scan Range (Full Scan) m/z 100-1000
Monitored Ions (SIM/MRM) Precursor: m/z 499.15; Product: m/z 337.07
Collision Energy (for MS/MS) 15-30 eV (Optimize for your instrument)

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound standard in methanol or dimethyl sulfoxide (DMSO). From this stock, create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Sample Extraction (from plant material):

    • Homogenize 100 mg of dried, ground plant material with 5 mL of 80% methanol.

    • Sonicate for 30 minutes, then centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-MS System Operation
  • System Equilibration: Purge the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in your instrument software. Include solvent blanks, standard curve injections, and samples.

  • Injection: Inject a solvent blank first to ensure the system is clean. Then, inject the standards in increasing order of concentration, followed by the samples.

  • Data Acquisition: Acquire data in both full scan mode to get an overview of the sample components and in MS/MS or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound.

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample/Standard Extraction Extraction/ Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS Detection (ESI+) HPLC->MS Data Data Acquisition MS->Data Processing Peak Integration & Quantification Data->Processing Report Reporting Processing->Report

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Troubleshooting_Tree Start Poor Chromatogram? Q_Signal No / Low Signal? Start->Q_Signal Q_PeakShape Poor Peak Shape? Start->Q_PeakShape Q_Retention Retention Time Shift? Start->Q_Retention Q_Signal->Q_PeakShape No Sol_MS_Settings Check MS Settings: - ESI Positive Mode - Correct m/z (499.15) Q_Signal->Sol_MS_Settings Yes Sol_Ionization Optimize Source: - Voltages, Gas Flows - Mobile Phase Additive Q_Signal->Sol_Ionization If still low Q_PeakShape->Q_Retention No Sol_Tailing Tailing Peak: - Add Buffer (Ammonium Formate) - Reduce Sample Load Q_PeakShape->Sol_Tailing Tailing Sol_Split Split/Broad Peak: - Match Sample Solvent to Mobile Phase - Check for Column Void Q_PeakShape->Sol_Split Split/Broad Sol_Equilibration Check Equilibration Time & Pump Performance Q_Retention->Sol_Equilibration Yes

References

Technical Support Center: Improving the Efficiency of Strictosamide Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of strictosamide enzymatic synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the enzymatic synthesis of this compound, focusing on the initial condensation reaction to form strictosidine, catalyzed by strictosidine synthase (STR), and the subsequent conversion to this compound.

Low or No Strictosidine Yield

Question: My reaction has produced a low yield or no strictosidine. What are the potential causes and how can I troubleshoot this?

Answer: Low or no strictosidine yield can stem from several factors related to the enzyme, substrates, or reaction conditions. Follow this guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Inactive Enzyme: Strictosidine synthase can lose activity if improperly stored or handled. The enzyme is stable at -20°C for at least two months[1]. Ensure the enzyme has been stored correctly and avoid repeated freeze-thaw cycles.

    • Confirm Expression and Purity: If using a recombinantly expressed enzyme, verify the expression and successful purification. Run an SDS-PAGE gel to confirm the presence and purity of the enzyme at the correct molecular weight (approximately 34 kDa)[2].

    • Perform an Activity Assay: Use a standard activity assay (see Experimental Protocols) to confirm the specific activity of your enzyme batch. Specific activities for strictosidine synthase from Catharanthus roseus cell-free extracts have been reported to be around 56 pkat/mg of protein[1].

  • Check Substrate Quality and Concentration:

    • Substrate Degradation: Tryptamine and secologanin can degrade over time. Use fresh, high-quality substrates. Secologanin is particularly unstable, especially in solution.

    • Incorrect Concentrations: The apparent Kₘ values for tryptamine and secologanin are approximately 2.3 mM and 3.4 mM, respectively[2]. Ensure your substrate concentrations are appropriate to achieve the desired reaction rate. Working at or above the Kₘ is recommended.

    • Substrate Impurities: Impurities in the substrate preparations can inhibit the enzyme. Use highly purified substrates.

  • Optimize Reaction Conditions:

    • pH: The optimal pH for strictosidine synthase is 6.8[2]. A deviation from this pH can significantly reduce enzyme activity. Prepare your buffers carefully and verify the pH of the final reaction mixture.

    • Temperature: While the optimal temperature for the enzyme has been reported to be between 45-50°C, the stability of the enzyme and substrates should be considered. A common temperature for the reaction is 30°C. Higher temperatures can lead to enzyme denaturation and substrate degradation over longer incubation times.

    • Inhibitors: The presence of inhibitors can drastically reduce the reaction rate. A known inhibitor of strictosidine synthase is p-chloromercuribenzoate[2]. Ensure that no contaminating inhibitors are present in your reaction components.

  • Investigate Byproduct Formation:

    • Non-enzymatic Reactions: Under acidic conditions, a non-enzymatic Pictet-Spengler reaction can occur, leading to the formation of a 1:1 mixture of strictosidine and its diastereomer, vincoside[3]. Ensure your reaction pH is maintained at the optimal neutral to slightly acidic range for the enzyme to favor the stereospecific product.

    • Substrate Analogs: If using analogs of tryptamine or secologanin, be aware that strictosidine synthase has high substrate specificity[2][4]. While some analogs are accepted, the reaction efficiency may be significantly lower[5].

Logical Flow for Troubleshooting Low Strictosidine Yield:

troubleshooting_low_yield start Low or No Strictosidine Yield check_enzyme 1. Verify Enzyme Activity start->check_enzyme enzyme_active Enzyme is Active? check_enzyme->enzyme_active check_substrates 2. Check Substrates substrates_ok Substrates are High Quality? check_substrates->substrates_ok check_conditions 3. Optimize Reaction Conditions conditions_optimal Reaction Conditions Optimal? check_conditions->conditions_optimal check_byproducts 4. Investigate Byproducts byproducts_present Byproducts Detected? check_byproducts->byproducts_present enzyme_active->check_substrates Yes troubleshoot_enzyme Troubleshoot Enzyme: - Check storage - Verify expression/purity - Perform activity assay enzyme_active->troubleshoot_enzyme No substrates_ok->check_conditions Yes troubleshoot_substrates Troubleshoot Substrates: - Use fresh substrates - Verify concentrations - Check for impurities substrates_ok->troubleshoot_substrates No conditions_optimal->check_byproducts Yes troubleshoot_conditions Troubleshoot Conditions: - Verify pH (optimum 6.8) - Adjust temperature - Remove potential inhibitors conditions_optimal->troubleshoot_conditions No solution_found Problem Resolved byproducts_present->solution_found No troubleshoot_byproducts Troubleshoot Byproducts: - Adjust pH to avoid non-enzymatic reaction - Confirm substrate specificity for analogs byproducts_present->troubleshoot_byproducts Yes troubleshoot_enzyme->solution_found troubleshoot_substrates->solution_found troubleshoot_conditions->solution_found troubleshoot_byproducts->solution_found

Caption: Troubleshooting workflow for low strictosidine yield.

Issues with this compound Formation (Lactamization)

Question: I have successfully produced strictosidine, but the conversion to this compound is inefficient. What could be the problem?

Answer: The conversion of strictosidine to this compound is a lactamization reaction. This can be achieved through different methods, and its efficiency depends on the chosen conditions.

Troubleshooting Steps:

  • Spontaneous Cyclization: In some biosynthetic pathways, the conversion of strictosidinic acid (formed from tryptamine and secologanic acid) to this compound is proposed to be an intramolecular dehydrative cyclization[6]. If your synthesis starts from strictosidinic acid, the efficiency of this step will depend on factors like pH and the presence of catalysts.

  • Acid-Catalyzed Conversion: this compound can be transformed into its stereoisomer, vincoside lactam, through acid catalysis, with a reported yield of 52%[7]. This indicates that acidic conditions can promote lactamization, but may also lead to isomerization.

    • Monitor pH: If attempting an acid-catalyzed lactamization, carefully monitor the pH. Too low a pH may lead to unwanted side reactions or degradation of the product.

    • Analyze for Isomers: Use analytical techniques like HPLC and NMR to confirm the identity and stereochemistry of your product, as isomerization is a risk[7].

  • Enzymatic Conversion: While the direct enzymatic conversion of strictosidine to this compound is less documented in isolated in vitro systems, it is a key step in pathways like camptothecin biosynthesis[6]. If you are working in a cell-based system, the efficiency may depend on the presence and activity of the specific enzymes responsible for this conversion.

Workflow for this compound Formation:

strictosamide_formation cluster_conditions Controlling Factors start Strictosidine lactamization Lactamization start->lactamization strictosidinic_acid Strictosidinic Acid strictosidinic_acid->lactamization Alternative Start This compound This compound lactamization->this compound Successful Conversion vincoside_lactam Vincoside Lactam (Isomer) lactamization->vincoside_lactam Acid-catalyzed Isomerization pH pH pH->lactamization enzyme Enzyme Presence enzyme->lactamization temp Temperature temp->lactamization

Caption: Key pathways in the formation of this compound.

Data Presentation

Table 1: Kinetic Parameters of Strictosidine Synthase from Catharanthus roseus

ParameterTryptamineSecologaninReference
Apparent Kₘ (mM) 2.33.4[2]
Optimal pH \multicolumn{2}{c}{6.8}[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low/No Strictosidine Yield Inactive enzymeVerify storage conditions (-20°C). Perform an activity assay.
Low substrate qualityUse fresh, high-purity tryptamine and secologanin.
Suboptimal pHEnsure reaction pH is at or near 6.8.
Presence of inhibitorsCheck for contaminants like p-chloromercuribenzoate.
Non-enzymatic side reactionsMaintain a neutral to slightly acidic pH to avoid diastereomer formation.
Inefficient this compound Formation Inappropriate pH for lactamizationIf using acid catalysis, monitor pH to balance conversion and prevent degradation/isomerization.
IsomerizationAnalyze the product for the presence of vincoside lactam, especially under acidic conditions.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Strictosidine Synthase in E. coli

This protocol is adapted from methods described for expressing plant-derived enzymes in microbial hosts[8].

  • Gene Synthesis and Cloning:

    • Synthesize the cDNA for strictosidine synthase (e.g., from Rauvolfia serpentina or Catharanthus roseus), codon-optimized for E. coli expression.

    • Clone the gene into an expression vector (e.g., pKK223-3 or a pET vector with a His-tag)[8].

  • Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.

    • Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

    • If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.0, 10% glycerol) using dialysis or a desalting column.

    • Verify purity by SDS-PAGE and determine protein concentration.

Protocol 2: HPLC-Based Assay for Strictosidine Synthase Activity

This protocol is based on the method described by Pennings et al. (1989)[1].

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 6.8)

      • 5 mM tryptamine

      • 5 mM secologanin

      • Strictosidine synthase (e.g., 1-10 µg of purified enzyme)

    • The total reaction volume can be 100-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of methanol or by adjusting the pH to a basic level (e.g., with 2 M NaOH).

  • Sample Preparation:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

    • Detection: Monitor at 225 nm (for secologanin and strictosidine) and 280 nm (for tryptamine and strictosidine).

    • Quantification: Calculate the amount of strictosidine formed and/or tryptamine consumed by comparing the peak areas to a standard curve of known concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the enzymatic synthesis of strictosidine? A1: The yield can vary significantly depending on the source and activity of the enzyme, substrate quality, and reaction conditions. In optimized heterologous production systems, titers of up to 50 mg/L of strictosidine have been reported[9]. For in vitro reactions, the yield will depend on the amount of enzyme and substrates used, and the reaction time.

Q2: Can I use a crude cell lysate instead of purified strictosidine synthase? A2: Yes, it is possible to use a crude cell lysate from an E. coli overexpression system. This can be a practical approach to avoid a lengthy purification process[10]. However, be aware that other enzymes in the lysate, such as glucosidases, might degrade the strictosidine product. The presence of D(+)-gluconic acid-delta-lactone (around 100 mM) can inhibit about 75% of this glucosidase activity without affecting the synthase[1].

Q3: My secologanin seems to be degrading quickly. How can I improve its stability? A3: Secologanin is an aldehyde and can be unstable, especially in solution and at non-optimal pH. It is best to prepare fresh solutions of secologanin for each experiment. Store the stock solution at low temperatures (-20°C or -80°C) and minimize the time it spends in solution at room temperature.

Q4: I am observing a peak that corresponds to the mass of strictosidine, but it has a different retention time on the HPLC. What could it be? A4: This is likely the diastereomer of strictosidine, called vincoside. This can form through a non-enzymatic Pictet-Spengler reaction, especially if the reaction conditions become acidic[3]. Ensure your reaction buffer has sufficient buffering capacity to maintain the optimal pH of 6.8.

Q5: Can I use tryptamine analogs to produce novel alkaloids? A5: Yes, strictosidine synthase has been shown to accept some tryptamine analogs, allowing for the production of "unnatural" strictosidine derivatives[4][5]. However, the enzyme's substrate specificity is high, and substitutions on the indole ring can significantly reduce the reaction rate or prevent the reaction altogether. It is recommended to perform small-scale trial reactions to test the compatibility of a new analog with the enzyme.

Q6: How can I monitor the conversion of strictosidine to this compound? A6: This conversion can be monitored by HPLC. You will observe the disappearance of the strictosidine peak and the appearance of a new peak for this compound. The identity of the new peak should be confirmed by mass spectrometry and, if possible, by NMR, especially to check for potential isomerization to vincoside lactam[7].

References

Refinement of dosing protocols for Strictosamide in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strictosamide in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

1. Inconsistent Anti-Inflammatory Effects

  • Question: We are observing high variability in the anti-inflammatory response to this compound in our mouse ear edema model. What could be the cause?

  • Answer: Inconsistent results in the TPA-induced mouse ear edema model can arise from several factors. Here is a checklist of potential issues and solutions:

    • This compound Solution Preparation and Stability:

      • Vehicle: this compound is reported to have high water solubility.[1] For intraperitoneal (i.p.) and intravenous (i.v.) injections, sterile distilled water is a suitable vehicle.[1] For topical applications, a vehicle containing PEG300, Tween-80, and saline has been described.

      • Fresh Preparation: It is recommended to prepare solutions fresh for each experiment to avoid degradation. If storage is necessary, store protected from light at 4°C for no longer than 24 hours, and allow the solution to return to room temperature before administration.

      • Solubility Issues: If you observe any precipitation, gently warm the solution and vortex. Ensure complete dissolution before administration.

    • Dosing and Administration:

      • Accurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.

      • Consistent Administration Technique: For i.p. injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ. For topical application, ensure consistent volume and coverage of the ear surface.

    • Experimental Model:

      • TPA Application: Ensure the 12-O-tetradecanoylphorbol-13-acetate (TPA) solution is fresh and applied consistently to the inner and outer surfaces of the ear.

      • Measurement Time Points: Measure ear thickness at consistent time points after TPA application. The peak inflammatory response to TPA is typically between 4 to 6 hours.

      • Animal Strain and Age: Use animals of the same strain, sex, and age to minimize biological variability.

2. Unexpected Toxicological Effects

  • Question: We are observing signs of toxicity (e.g., CNS depression, ataxia) at doses expected to be well-tolerated. What should we investigate?

  • Answer: Unexpected toxicity can be alarming. Here are some potential causes and troubleshooting steps:

    • Dose Calculation and Preparation:

      • Verification: Double-check all dose calculations and the concentration of the dosing solution. A simple decimal error can lead to a 10-fold overdose.

      • Homogeneity: Ensure the dosing solution is homogeneous, especially if it is a suspension. Vortex the solution before drawing each dose.

    • Route of Administration:

      • Intravenous Injection Rate: If administering intravenously, a rapid injection rate can lead to acute toxicity. A slow, steady infusion is recommended.

    • Animal Health Status:

      • Underlying Conditions: Ensure the animals are healthy and free from underlying infections or stress, which can increase their susceptibility to drug-induced toxicity.

    • Pharmacokinetic Variability:

      • Strain Differences: Different mouse strains can have variations in drug metabolism, leading to different exposures for the same dose.

      • Potential for Saturation: At higher doses, metabolic pathways can become saturated, leading to a non-linear increase in plasma concentration and toxicity.

3. Difficulty in Quantifying this compound in Plasma

  • Question: We are having trouble getting reliable and reproducible results for this compound quantification in plasma using LC-MS/MS. What are some common pitfalls?

  • Answer: Accurate bioanalysis is crucial for pharmacokinetic studies. Here are some factors to consider:

    • Sample Collection and Handling:

      • Anticoagulant: Use heparin or EDTA as an anticoagulant.

      • Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma and store at -80°C until analysis.

      • Hemolysis: Avoid hemolysis during blood collection and processing, as it can interfere with the assay.

    • Sample Preparation:

      • Protein Precipitation: Protein precipitation with acetonitrile or methanol is a common and effective method for extracting this compound from plasma.

      • Internal Standard: Use a suitable internal standard (e.g., digoxin or ranolazine) to account for variability in extraction and instrument response.[2]

    • LC-MS/MS Method:

      • Ionization Mode: Use positive electrospray ionization (ESI+).

      • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard to ensure sensitivity and specificity.

      • Matrix Effects: Evaluate and minimize matrix effects, which can cause ion suppression or enhancement and affect accuracy. This can be done by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution.

Frequently Asked Questions (FAQs)

Dosing and Administration

  • Q1: What are the recommended doses of this compound for anti-inflammatory studies in mice?

    • A1: For anti-inflammatory effects in the TPA-induced mouse ear edema model, intravenous doses of 20 and 40 mg/kg have been shown to cause significant inhibition.[3][4] For intraperitoneal administration, doses ranging from 50 to 200 mg/kg have been used to study its effects on enzyme activities.[1]

  • Q2: What is a suitable vehicle for dissolving this compound?

    • A2: this compound has high water solubility, making sterile distilled water a suitable vehicle for parenteral administration.[1] For topical formulations, a mixture of PEG300, Tween-80, and saline can be used.

  • Q3: What is the reported LD50 of this compound in mice?

    • A3: The intraperitoneal LD50 of this compound in Charles River mice has been reported to be 723.17 mg/kg.[1]

Pharmacokinetics

  • Q4: What is known about the pharmacokinetics of this compound?

  • Q5: What is the recommended method for quantifying this compound in plasma?

    • A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the sensitive and specific quantification of this compound in plasma.[2]

Mechanism of Action

  • Q6: What is the mechanism of action of this compound?

    • A6: this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[3] It has also been shown to promote wound healing via the activation of the PI3K/AKT signaling pathway.[3]

Data Presentation

Table 1: In Vivo Dosing of this compound in Mice

Effect Studied Animal Model Route of Administration Dose Range Reference
Anti-inflammatoryTPA-induced ear edemaIntravenous20 - 40 mg/kg[3][4]
Anti-inflammatoryAcetic acid-induced vascular permeabilityIntravenous20 - 40 mg/kg[4]
AnalgesicAcetic acid-induced writhingIntravenous20 - 40 mg/kg[4]
Enzyme activityNa+/K+-ATPase and Mg2+-ATPaseIntraperitoneal50 - 200 mg/kg[1]
Acute Toxicity (LD50)Charles River miceIntraperitoneal723.17 mg/kg[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter Value Reference
Lower Limit of Quantification (Plasma)20.86 ng/mL[5]

Experimental Protocols

Protocol 1: TPA-Induced Mouse Ear Edema for Anti-inflammatory Activity

  • Animals: Use male ICR mice (or another suitable strain) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.

  • Groups: Divide the animals into a vehicle control group, a positive control group (e.g., indomethacin), and at least two this compound treatment groups (e.g., 20 and 40 mg/kg).

  • Dosing Solution: Prepare this compound in sterile distilled water. Prepare the positive control in its appropriate vehicle.

  • Administration: Administer this compound or vehicle intravenously or intraperitoneally 30-60 minutes before TPA application.

  • Induction of Edema: Dissolve TPA in ethanol (e.g., 20 µg in 20 µL). Apply 10 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse. Apply the vehicle (ethanol) to the left ear as a control.

  • Measurement: Measure the thickness of both ears using a digital micrometer at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after TPA application.

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Protocol 2: Pharmacokinetic Study in Mice

  • Animals: Use the desired strain of mice, cannulated (e.g., jugular vein) if serial blood sampling is required.

  • Dosing Solution: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., sterile water for i.v. or i.p.).

  • Administration: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.

Visualizations

experimental_workflow_pk cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., 1 week) administer Administer Single Dose (e.g., i.v. or i.p.) animal_prep->administer dose_prep This compound Dose Preparation dose_prep->administer blood_collection Serial Blood Collection (predetermined time points) administer->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep storage Store Plasma at -80°C plasma_prep->storage lcms LC-MS/MS Quantification storage->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.

signaling_pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., TPA) cluster_this compound This compound cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response stimuli TPA mapk MAPK Pathway (p38, ERK, JNK) stimuli->mapk activates nfkb NF-κB Pathway (p65, IκBα, IKKα) stimuli->nfkb activates This compound This compound This compound->mapk inhibits This compound->nfkb inhibits inflammation Inflammation mapk->inflammation promotes nfkb->inflammation promotes

Caption: Simplified signaling pathway for the anti-inflammatory action of this compound.

References

Validation & Comparative

A Comparative Analysis of Strictosamide and Vincoside Lactam Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of strictosamide and vincoside lactam, two closely related monoterpenoid indole alkaloids. Understanding the relative stability of these compounds is crucial for their isolation, storage, and the development of therapeutic agents derived from them. This document summarizes available experimental data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant chemical transformations.

Data Presentation: Stability Comparison

While direct, side-by-side quantitative kinetic studies on the stability of this compound and vincoside lactam under various conditions are limited in the current literature, the available data indicates a difference in their susceptibility to degradation. Theoretical calculations suggest that vincoside lactam possesses a slightly higher intrinsic stability compared to this compound. Experimental observations support this, particularly under acidic and photolytic conditions where this compound demonstrates notable instability.

ParameterThis compoundVincoside LactamReference
Acid Stability Unstable; transforms into vincoside lactam. An acid-catalyzed reaction yields 52% vincoside lactam.Considered the more stable isomer under acidic conditions.[1]
Photostability Unstable under light exposure. Photochemical reaction in an aqueous solution in the presence of oxygen leads to the formation of (3S)-pumiloside with a productivity of 56%. It is recommended that this compound be stored protected from light.Data not available, but generally considered more stable than this compound.[2]
Thermal Stability No specific quantitative data available.No specific quantitative data available.
Oxidative Stability Susceptible to oxidation, as evidenced by the photochemical degradation pathway involving oxygen.Data not available.[2]

Experimental Protocols

To facilitate further research and provide a standardized approach to evaluating the stability of these compounds, the following detailed experimental protocols are provided. These are based on established methodologies for stability-indicating assays of alkaloid compounds.

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound and vincoside lactam under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Preparation of Stock Solutions:

  • Prepare stock solutions of this compound and vincoside lactam (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid compounds in a temperature-controlled oven at 80°C.

    • Sample at 24, 48, and 72 hours.

    • Prepare solutions of the stressed solid samples in the mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solutions to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

    • Concurrently, run a control sample in the dark.

    • Sample at appropriate time intervals and analyze by HPLC.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage degradation of the parent compound and detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and vincoside lactam and the separation of their potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 225 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity should be confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent compound peaks.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations discussed in this guide.

G This compound This compound VincosideLactam Vincoside Lactam This compound->VincosideLactam  Acid Catalysis (52% yield) Pumiloside (3S)-Pumiloside This compound->Pumiloside  Photochemical Reaction (O2, Light, 56% productivity) G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock Prepare Stock Solutions (1 mg/mL) of this compound & Vincoside Lactam Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Photo Photostability Chamber Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - % Degradation - Degradation Product Profiling HPLC->Data

References

A Comparative Analysis of the Anti-Inflammatory Effects of Strictosamide and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence for two distinct anti-inflammatory agents.

In the landscape of anti-inflammatory therapeutics, the non-steroidal anti-inflammatory drug (NSAID) indomethacin has long been a benchmark for potent activity. However, the exploration of natural compounds with novel mechanisms of action continues to yield promising candidates like Strictosamide, an indole alkaloid isolated from Nauclea officinalis. This guide provides a comparative overview of the anti-inflammatory properties of this compound and indomethacin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

Indomethacin, a well-established NSAID, exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] While effective, the non-selective nature of indomethacin can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in protecting the gastric mucosa.[2][3]

This compound, in contrast, appears to operate through different and more targeted signaling pathways. Experimental evidence indicates that its anti-inflammatory activity is mediated by the suppression of the NF-κB and MAPK signaling pathways.[6] These pathways are crucial in the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to activate the PI3K/AKT signaling pathway, which can promote wound healing.[6][7]

Signaling Pathway of Indomethacin

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins->Inflammation\nPain\nFever Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Indomethacin's mechanism of action.

Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB (p65, IκBα, IKKα) TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS MAPK->Cytokines NFkB->Cytokines PI3K_AKT PI3K/AKT This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->PI3K_AKT Activates

Caption: this compound's mechanism of action.

Quantitative Comparison of Anti-Inflammatory Effects

Direct comparison of the potency of this compound and indomethacin is challenging due to the use of different experimental models and methodologies in the available studies. However, the following tables summarize the key quantitative data for each compound.

Table 1: Anti-Inflammatory Effects of this compound

Experimental ModelSpeciesDosesOutcome Measure% InhibitionReference
TPA-induced ear edemaMouse20 mg/kgEdema24.7%[8][9][10]
40 mg/kgEdema28.1%[8][9][10]
Acetic acid-induced vascular permeabilityMouse20 mg/kgVascular Permeability23.3%[8][9][10]
40 mg/kgVascular Permeability33.4%[8][9][10]
CMC-Na-induced leukocyte migrationMouse10 mg/kgLeukocyte Count46.0%[8][9][10]
20 mg/kgLeukocyte Count49.1%[8][9][10]
40 mg/kgLeukocyte Count58.7%[8][9][10]
LPS-induced RAW 264.7 cellsIn vitro0-200 µMNO, TNF-α, IL-1β productionInhibition observed[6]

Table 2: Anti-Inflammatory Effects of Indomethacin

Experimental ModelSpeciesDosesOutcome Measure% InhibitionReference
Carrageenan-induced paw edemaRat10 mg/kgPaw Edema87.3%[11]
Not specifiedPaw Edema83.34%[12]
Dextran-induced paw edemaRat10 mg/kgPaw Edema91.5%[11]
Freund's adjuvant-induced arthritisRat1 mg/kgPaw Edema (chronic)29%[11]
1 mg/kgTNF-α (serum)83 ± 8%[13]
1 mg/kgIL-6 (serum)84 ± 11%[13]
1 mg/kgIL-10 (serum)196 ± 55% (increase)[13]
Turpentine-induced arthritisRatNot specifiedJoint Diameter48%[12]
Cotton pellet-induced granulomaRatNot specifiedGranuloma Weight40.16%[12]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.

This compound Anti-Inflammatory Assays

1. 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema:

  • Animals: Mice.

  • Procedure: A solution of TPA in a vehicle (e.g., acetone) is applied to the surface of one ear to induce inflammation and edema. The contralateral ear receives the vehicle alone as a control. This compound or a control substance is administered (e.g., intravenously) prior to TPA application. After a set period (e.g., 6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the TPA-treated and vehicle-treated ears is calculated as the edema. The percentage inhibition by this compound is calculated relative to the control group.[8][9][10]

2. Acetic Acid-Induced Vascular Permeability in Mice:

  • Animals: Mice.

  • Procedure: Mice are administered Evans blue dye intravenously. After a short period, a solution of acetic acid is injected intraperitoneally to induce an increase in vascular permeability. This compound or a control is administered prior to the acetic acid injection. After a defined time, the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified spectrophotometrically. The percentage inhibition of vascular permeability is calculated by comparing the dye concentration in the this compound-treated group to the control group.[8][9][10]

3. Carboxymethylcellulose Sodium (CMC-Na)-Induced Leukocyte Migration in Mice:

  • Animals: Mice.

  • Procedure: An intraperitoneal injection of CMC-Na is used to induce the migration of leukocytes into the peritoneal cavity. This compound or a control is administered prior to the CMC-Na injection. After a set time, the mice are euthanized, and the peritoneal cavity is washed with a solution containing EDTA. The total number of leukocytes in the peritoneal fluid is then counted using a hemocytometer. The percentage inhibition of leukocyte migration is determined by comparing the cell counts in the this compound-treated group to the control group.[8][9][10]

Experimental Workflow for this compound In Vivo Assays

cluster_protocol In Vivo Anti-Inflammatory Models cluster_tpa TPA Ear Edema cluster_acetic Acetic Acid Vascular Permeability cluster_cmc CMC-Na Leukocyte Migration TPA1 Administer this compound/Control TPA2 Apply TPA to Mouse Ear TPA1->TPA2 TPA3 Measure Ear Edema TPA2->TPA3 Analysis Calculate % Inhibition TPA3->Analysis AA1 Administer this compound/Control AA2 Inject Evans Blue & Acetic Acid AA1->AA2 AA3 Quantify Dye in Peritoneal Fluid AA2->AA3 AA3->Analysis CMC1 Administer this compound/Control CMC2 Inject CMC-Na CMC1->CMC2 CMC3 Count Leukocytes in Peritoneal Fluid CMC2->CMC3 CMC3->Analysis

Caption: Workflow for in vivo anti-inflammatory assays of this compound.

Indomethacin Anti-Inflammatory Assays

1. Carrageenan-Induced Rat Paw Edema:

  • Animals: Rats.

  • Procedure: A sub-plantar injection of carrageenan solution into the rat's hind paw induces an acute inflammatory response characterized by edema. The volume of the paw is measured before and at various time points after the carrageenan injection using a plethysmometer. Indomethacin or a vehicle control is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the indomethacin-treated group to the control group.[11][12]

2. Freund's Adjuvant-Induced Arthritis in Rats:

  • Animals: Rats.

  • Procedure: A single injection of Complete Freund's Adjuvant (CFA) into the paw or base of the tail induces a chronic inflammatory condition that resembles rheumatoid arthritis. The development of arthritis is monitored over several weeks by measuring paw volume and observing clinical signs. Indomethacin or a control is administered daily for a specified period during the development of the arthritis. The anti-arthritic effect is evaluated by the reduction in paw swelling and potentially through histological analysis of the joints.[11][13]

Conclusion

This compound and indomethacin represent two distinct approaches to modulating the inflammatory response. Indomethacin is a potent, non-selective COX inhibitor with a long history of clinical use and a well-documented side-effect profile.[1][14] this compound, a natural product, demonstrates anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory cascade.[6]

The available data suggests that indomethacin exhibits high efficacy in acute models of inflammation, such as carrageenan-induced paw edema.[11][12] this compound has shown moderate to significant inhibition in various in vivo models of inflammation and leukocyte migration.[8][9][10] A direct head-to-head comparison in the same experimental models would be necessary to definitively establish the relative potency of these two compounds. The differing mechanisms of action suggest that this compound may offer a therapeutic advantage by targeting specific inflammatory signaling pathways, potentially leading to a more favorable side-effect profile compared to non-selective COX inhibitors. Further research into the clinical efficacy and safety of this compound is warranted.

References

A Comparative Guide to the Cellular Response to Strictosamide Treatment: A Proteomic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular response to Strictosamide treatment, drawing from predictive network pharmacology studies and outlining a robust experimental framework for proteomic validation. While direct, comparative proteomic studies on this compound are not yet prevalent in the public domain, this document synthesizes predicted mechanisms of action and presents a detailed guide to performing and interpreting such analyses.

Predicted Mechanism of Action: The PI3K/AKT Signaling Pathway

Network pharmacology studies have identified the PI3A/AKT signaling pathway as a primary target of this compound, particularly in the context of wound healing.[1] This pathway is a critical regulator of cell survival, proliferation, and migration. The predicted mechanism suggests that this compound may promote these cellular processes by activating key proteins within this cascade.

A study on the effect of this compound on wound healing demonstrated its ability to expedite the process, reduce inflammatory infiltration, and enhance collagen deposition in a rat model.[1] Further in vivo and in vitro experiments confirmed that this compound treatment leads to an increased expression of phosphorylated PI3K (P-PI3K), phosphorylated AKT (P-AKT), and phosphorylated mTOR (P-mTOR), all of which are key components of the PI3K/AKT signaling pathway.[1]

Below is a diagram illustrating the predicted activation of the PI3K/AKT signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Receptor Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes

Caption: Predicted PI3K/AKT signaling pathway activation by this compound.

Quantitative Proteomic Analysis: A Comparative Overview

To experimentally validate the predicted effects of this compound and uncover other potential cellular responses, a quantitative proteomic approach is essential. Below, we present a hypothetical comparison of protein expression changes in cells treated with this compound versus a vehicle control, based on the predicted activation of the PI3K/AKT pathway. Such an experiment would provide the necessary data to confirm the mechanism of action and identify potential off-target effects.

Table 1: Hypothetical Quantitative Proteomic Data of Key Proteins in the PI3K/AKT Pathway
ProteinGene NameFunctionFold Change (this compound vs. Control)p-value
Phosphoinositide 3-kinase regulatory subunit 1PIK3R1Regulatory subunit of PI3K1.8<0.05
AKT serine/threonine kinase 1AKT1Key downstream effector of PI3K2.1<0.05
Mechanistic target of rapamycin kinaseMTORSerine/threonine kinase, downstream of AKT1.9<0.05
Eukaryotic translation initiation factor 4E binding protein 1EIF4EBP1Downstream target of mTOR, regulates translation-1.5 (Phosphorylation increased)<0.05
Ribosomal protein S6 kinase B1RPS6KB1Downstream target of mTOR, regulates cell growth2.3<0.05
BCL2 associated agonist of cell deathBADPro-apoptotic protein, inhibited by AKT-1.7 (Phosphorylation increased)<0.05
Glycogen synthase kinase 3 betaGSK3BKinase involved in multiple pathways, inhibited by AKT-1.6 (Phosphorylation increased)<0.05

Experimental Protocols for Proteomic Analysis

The following section details a standard workflow for a quantitative proteomic analysis of the cellular response to this compound treatment.

G Cell_Culture 1. Cell Culture and This compound Treatment Protein_Extraction 2. Protein Extraction and Quantification Cell_Culture->Protein_Extraction Digestion 3. Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Labeling 4. Peptide Labeling (e.g., TMT or SILAC) Digestion->Labeling LC_MS 5. LC-MS/MS Analysis Labeling->LC_MS Data_Analysis 6. Data Analysis and Protein Identification/Quantification LC_MS->Data_Analysis Bioinformatics 7. Bioinformatics Analysis (Pathway, GO, etc.) Data_Analysis->Bioinformatics

Caption: Standard experimental workflow for quantitative proteomics.

Cell Culture and Treatment
  • Cell Line: Select a relevant human cell line (e.g., human dermal fibroblasts for wound healing studies).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat cells with an optimized concentration of this compound (determined by a dose-response curve) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

Protein Extraction and Quantification
  • Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysates to shear DNA and ensure complete lysis.

  • Centrifugation: Centrifuge the lysates to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protein Digestion
  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Digestion: Digest proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.

Peptide Labeling (for quantitative proteomics)
  • Isobaric Tagging (e.g., TMT or iTRAQ): Label peptides from different conditions (e.g., control and this compound-treated) with isobaric tags. This allows for multiplexing of samples in a single mass spectrometry run.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Alternatively, metabolically label cells by growing them in media containing "heavy" or "light" essential amino acids before treatment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatography: Separate the labeled peptides by reverse-phase liquid chromatography using a nanoscale HPLC system. This separates peptides based on their hydrophobicity.

  • Mass Spectrometry: Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer. The instrument performs a full scan to measure the mass-to-charge ratio of the intact peptides (MS1) and then fragments selected peptides to determine their amino acid sequence (MS2).

Data Analysis
  • Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and, by inference, the proteins.

  • Quantification: For isobaric labeling, the relative abundance of proteins is determined by comparing the intensities of the reporter ions in the MS2 spectra. For SILAC, the relative abundance is determined by the ratio of heavy to light peptide peak intensities in the MS1 spectra.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.

Bioinformatics Analysis
  • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, Metascape) to identify the biological pathways, molecular functions, and cellular components that are enriched in the set of differentially expressed proteins.

  • Network Analysis: Construct protein-protein interaction networks to visualize the functional relationships between the affected proteins.

This comprehensive experimental approach will enable a thorough and unbiased investigation of the cellular response to this compound, validating predicted mechanisms and potentially uncovering novel therapeutic targets.

References

Strictosamide: A Comparative Analysis of its Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic and anti-inflammatory properties of strictosamide, benchmarked against established therapeutic agents.

This compound, a naturally occurring monoterpene indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a detailed cross-validation of this compound's bioactivity across various cell lines, offering a comparative perspective against the well-established cytotoxic agent vincristine and the potent anti-inflammatory drug dexamethasone. Through a synthesis of available experimental data, this report aims to furnish researchers with a valuable resource for evaluating this compound's potential in future drug discovery and development endeavors.

Cytotoxic Activity: this compound vs. Vincristine

Cell LineCancer TypeThis compound IC50 (µM)Vincristine IC50 (µM)Reference
A549 Lung Carcinoma> 80Not directly compared[1]
HepG2 Hepatocellular Carcinoma> 80Not directly compared[1]
MCF-7 Breast Adenocarcinoma> 80Not directly compared[1]

Note: The available data indicates that this compound, at the concentrations tested, did not show significant cytotoxicity (IC50 > 80 µM) in A549, HepG2, and MCF-7 cell lines in one study[1]. Further research with a broader range of concentrations and cell lines is necessary to fully elucidate its cytotoxic potential and to draw direct comparisons with established anticancer drugs like vincristine.

Anti-inflammatory Activity: this compound vs. Dexamethasone

This compound has exhibited notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. This section compares its efficacy with dexamethasone, a potent corticosteroid widely used for its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cell LineParameter MeasuredThis compound EffectDexamethasone IC50Reference
RAW 264.7 NO, TNF-α, IL-1β ProductionInhibition at 0-200 µMNot directly compared[1]
RAW 264.7 NO Production-34.60 µg/mL[2]

This compound has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner (0-200 µM)[1]. While a direct IC50 value for this compound's inhibition of NO production was not found in the same study for a direct comparison, another study reported an IC50 of 34.60 µg/mL for dexamethasone in inhibiting NO production in the same cell line[2]. This highlights the need for head-to-head comparative studies to definitively assess the relative potency of this compound and dexamethasone.

Signaling Pathways Modulated by this compound

The bioactivity of this compound is attributed to its ability to modulate key intracellular signaling pathways. The primary mechanisms identified include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

NF-κB and MAPK Signaling Pathway Inhibition

This compound has been observed to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling cascades[1]. In LPS-stimulated RAW 264.7 cells, this compound treatment led to a marked decrease in the phosphorylation of p65, IκBα, and IKKα in the NF-κB pathway. Concurrently, it significantly reduced the phosphorylation of p38, ERK, and JNK in the MAPK pathway[1].

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα_NFκB_complex IκBα->IκBα_NFκB_complex NFκB->IκBα_NFκB_complex MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Strictosamide_cyto This compound Strictosamide_cyto->IKK Inhibits Strictosamide_cyto->MAPKKK Inhibits NFκB_nuc NF-κB Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFκB_nuc->Inflammatory_Genes Induces IκBα_NFκB_complex->IκBα Degradation IκBα_NFκB_complex->NFκB_nuc Translocation PI3K_AKT_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Strictosamide_extra This compound Receptor Receptor Strictosamide_extra->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation_Genes Cell Proliferation & Survival Genes Akt->Proliferation_Genes Promotes Transcription MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound or control compounds A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

References

Unveiling the Therapeutic Potential of Strictosamide: A Comparative Analysis of Its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental validation of strictosamide's biological targets and a comparative look at alternative inhibitors through the lens of molecular docking.

Introduction

This compound, a naturally occurring monoterpenoid indole alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[1] Understanding the precise molecular interactions of this compound with its biological targets is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the experimentally validated targets of this compound and compares its activity with alternative compounds that have been investigated using molecular docking, a powerful in-silico tool for predicting ligand-protein interactions. While direct molecular docking studies on this compound are not yet widely available, this comparison offers valuable insights into its mechanisms of action and highlights opportunities for future research.

Key Biological Targets of this compound: Experimental Evidence

Experimental studies have implicated several key signaling pathways and enzymes as targets of this compound.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound has demonstrated significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In in-vitro studies using LPS-induced RAW 264.7 macrophages, this compound (at concentrations up to 200 μM) was shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), as well as the expression of inducible nitric oxide synthase (iNOS).[1] This inhibition is attributed to the suppression of the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[1]

Modulation of ATPase Activity

This compound has also been shown to modulate the activity of key ion-pumping enzymes. It can inhibit the activity of Mg2+-ATPase in isolated kidneys at concentrations ranging from 0.25 to 2 mg/mL.[1] Furthermore, while high in-vitro concentrations (2 mg/mL) of this compound decreased Na+,K+-ATPase activity, in-vivo studies have shown that it can increase the activity of Na+,K+-ATPase in the brain.[2] This modulation of ATPase activity may contribute to some of its observed physiological effects.

Comparative Analysis with Alternative Inhibitors: A Molecular Docking Perspective

To provide a comparative landscape, we have compiled molecular docking data for alternative inhibitors targeting the same pathways modulated by this compound. This comparison underscores the potential binding affinities that could be expected for this compound and serves as a benchmark for future in-silico studies.

Signaling Pathway Diagrams

To visualize the points of intervention, the following diagrams illustrate the NF-κB signaling pathway and a general workflow for drug target validation.

Target_Validation_Workflow cluster_insilico In-Silico Analysis cluster_experimental Experimental Validation Target_ID Target Identification (e.g., from literature, -omics data) Structure_Prep Protein & Ligand Structure Preparation Target_ID->Structure_Prep Docking Molecular Docking (Prediction of Binding Affinity) Structure_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability of Interaction) Docking->MD_Sim In_Vitro In-Vitro Assays (e.g., Enzyme Inhibition, Binding Assays) MD_Sim->In_Vitro Lead Compound Selection Cell_Based Cell-Based Assays (e.g., Pathway Activation, Cytotoxicity) In_Vitro->Cell_Based In_Vivo In-Vivo Models (e.g., Animal Models of Disease) Cell_Based->In_Vivo

References

Comparative evaluation of different Strictosamide extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of various methods for the extraction of Strictosamide, a key intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids with significant pharmacological potential. The following sections detail the experimental protocols, present comparative data on extraction efficiency, and offer visualizations to aid in the selection of the most suitable method for your research or production needs.

Comparative Evaluation of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing processing time and solvent consumption. This section compares four common extraction techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Maceration, and Soxhlet Extraction.

Data Presentation

The following table summarizes the key performance indicators for each extraction method based on available experimental data. It is important to note that direct comparative studies for all methods on the same plant material are limited. Therefore, some data is derived from studies on similar indole alkaloids or from general principles of the extraction technique.

Parameter Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE) Maceration Soxhlet Extraction Supercritical Fluid Extraction (SFE)
Yield of this compound 16.21 mg/g[1]4.35 mg/g[2]Lower (data not specified)Moderate to High (data not specified)Potentially High (data not specified for this compound)
Purity HighModerate to HighVariableHighVery High
Extraction Time 4 minutes[1]30 - 60 minutes3 - 21 days[3][4]6 - 24 hours40 - 60 minutes[5]
Solvent Consumption Low (e.g., 1:20 solid-liquid ratio)[1]ModerateHighHighLow (CO2 is recycled)[6]
Energy Consumption ModerateLowVery LowHighHigh (due to high pressure)
Advantages Rapid, High yield, Low solvent useModerate time, Good efficiencySimple, Low cost, Suitable for thermolabile compoundsHigh extraction efficiency, Exhaustive extraction"Green" solvent, High selectivity, High purity
Disadvantages Requires specialized equipment, Potential for localized heatingCan generate free radicals, Lower efficiency for some matricesTime-consuming, Large solvent volume, Potentially lower yieldTime-consuming, Large solvent volume, Thermal degradation of compoundsHigh initial investment, Not ideal for polar compounds without a co-solvent

Experimental Protocols

This section provides detailed methodologies for the key extraction experiments cited in this guide.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is optimized for the extraction of this compound from Camptotheca acuminata.[1]

Materials and Equipment:

  • Dried and powdered plant material (e.g., shoot apex)

  • Microwave extraction system

  • 70% aqueous acetonitrile (v/v)

  • Centrifuge

  • Rotary evaporator

  • Methanol

Procedure:

  • Weigh 1 g of the powdered plant material and place it in a microwave extraction vessel.

  • Add 20 mL of 70% aqueous acetonitrile to the vessel (solid-liquid ratio of 1:20).

  • Place the vessel in the microwave extractor.

  • Set the microwave power to 230 W and the extraction time to 4 minutes.

  • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

  • Collect the supernatant and concentrate it using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol for analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

This is a general protocol for the extraction of alkaloids, adapted for this compound.

Materials and Equipment:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Methanol (or other suitable solvent)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a known amount of powdered plant material.

  • Add a specific volume of solvent (e.g., methanol) to achieve a desired solid-to-liquid ratio.

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves for a specified duration (e.g., 30-60 minutes) at a controlled temperature.

  • After extraction, filter the mixture to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Maceration Protocol

This is a conventional and straightforward extraction method.[3][4][7]

Materials and Equipment:

  • Coarsely powdered plant material

  • Airtight container (e.g., glass jar)

  • Solvent (e.g., 95% ethanol)[5]

  • Shaker or stirrer (optional)

  • Filter paper

Procedure:

  • Place the powdered plant material in the airtight container.

  • Add a sufficient amount of solvent to completely cover the plant material.

  • Seal the container and let it stand at room temperature for an extended period (e.g., 3 to 21 days), with occasional shaking or stirring.

  • After the maceration period, filter the mixture to separate the extract from the solid residue.

  • The resulting liquid is the crude extract.

Soxhlet Extraction Protocol

This method is suitable for exhaustive extraction but may expose the compound to heat for extended periods.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Solvent (e.g., dichloromethane)[5]

  • Thimble (cellulose)

Procedure:

  • Place the powdered plant material in a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent.

  • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

  • Heat the solvent in the flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, extracting the compounds.

  • Continue the extraction for several hours (e.g., 6-24 hours) until the solvent in the extractor becomes clear.

  • After extraction, the solution in the round-bottom flask contains the extracted compounds.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on the extraction of indole alkaloids and is a "green" alternative to solvent-based methods.[5][6]

Materials and Equipment:

  • Supercritical fluid extraction system

  • Dried and powdered plant material

  • Supercritical CO2

  • Co-solvent (e.g., methanol)

Procedure:

  • Pack the powdered plant material into the extraction vessel.

  • Pressurize the system with CO2 to the desired pressure (e.g., 250 bar).

  • Heat the system to the desired temperature (e.g., 80°C).

  • Introduce a co-solvent (e.g., 6.6 vol% methanol) to enhance the extraction of polar compounds.

  • Perform the dynamic extraction for a specified time (e.g., 40 minutes).

  • Depressurize the system to precipitate the extracted compounds, which are then collected.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G General Workflow for this compound Extraction cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis and Purification PlantMaterial Plant Material (e.g., Nauclea officinalis) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding ExtractionMethod {Microwave-Assisted | Ultrasound-Assisted | Maceration | Soxhlet | Supercritical Fluid} Grinding->ExtractionMethod Filtration Filtration / Centrifugation ExtractionMethod->Filtration Concentration Solvent Evaporation (e.g., Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Analysis Quantification (e.g., HPLC) CrudeExtract->Analysis Purification Purification (e.g., Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for the extraction and analysis of this compound from plant material.

Comparative Diagram of this compound Extraction Methods

Caption: Comparison of key parameters for different this compound extraction methods.

References

In Vivo Efficacy of Strictosamide in Modulating Cytokine Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Strictosamide on the production of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The performance of this compound is compared with established anti-inflammatory agents: the corticosteroid Dexamethasone, the flavonoid Quercetin, and the selective COX-2 inhibitor Celecoxib. This document summarizes quantitative data from preclinical animal models, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in inflammation and drug development.

Comparative Analysis of Cytokine Modulation

The following tables summarize the in vivo effects of this compound and comparator compounds on TNF-α, IL-1β, and IL-6 production in various mouse models of inflammation.

Table 1: Effect of this compound and Comparator Drugs on Serum TNF-α Levels

CompoundAnimal ModelDosageRoute of AdministrationChange in TNF-α LevelsCitation(s)
This compound DSS-Induced ColitisNot SpecifiedNot SpecifiedDownregulation[1]
Dexamethasone LPS-Induced Endotoxemia5 mg/kgOral↓ 72.03%
Quercetin Cerulein-Induced Pancreatitis25, 50, 100 mg/kgOralDose-dependent decrease
Celecoxib CFA-Induced Inflammatory Pain15 mg/kg (with Shinbaro)OralSignificant decrease in spinal cord[2]

Table 2: Effect of this compound and Comparator Drugs on Serum IL-1β Levels

CompoundAnimal ModelDosageRoute of AdministrationChange in IL-1β LevelsCitation(s)
This compound DSS-Induced ColitisNot SpecifiedNot SpecifiedDownregulation[1]
Dexamethasone LPS-Induced EndotoxemiaNot SpecifiedNot SpecifiedNot Specified
Quercetin Cerulein-Induced Pancreatitis25, 50, 100 mg/kgOralDose-dependent decrease
Celecoxib CFA-Induced Inflammatory Pain15 mg/kg (with Shinbaro)OralNo significant reduction in spinal cord[2]

Table 3: Effect of this compound and Comparator Drugs on Serum IL-6 Levels

CompoundAnimal ModelDosageRoute of AdministrationChange in IL-6 LevelsCitation(s)
This compound DSS-Induced ColitisNot SpecifiedNot SpecifiedDownregulation[1]
Dexamethasone LPS-Induced Endotoxemia5 mg/kgOral↓ 75.81%
Quercetin Cerulein-Induced Pancreatitis25, 50, 100 mg/kgOralDose-dependent decrease
Celecoxib CFA-Induced Inflammatory Pain15 mg/kg (with Shinbaro)OralSignificant decrease in spinal cord[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

This compound: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Animal Model: Male Balb/c mice.

  • Induction of Colitis: Administration of 3.5% DSS in drinking water for 6 consecutive days.

  • Treatment: Gradient concentrations of this compound were administered following the induction of colitis.

  • Cytokine Analysis: Colonic tissue was collected for the analysis of TNF-α, IL-1β, and IL-6 levels using real-time PCR and Western blot. ELISA and immunohistochemical staining were also employed to assess inflammation.[1]

Dexamethasone: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
  • Animal Model: Mice (strain not specified).

  • Induction of Endotoxemia: A single intraperitoneal injection of LPS.

  • Treatment: Dexamethasone (5 mg/kg) was administered orally 24 hours and 30 minutes prior to LPS injection.

  • Cytokine Analysis: Serum was collected 4 hours after LPS administration, and TNF-α and IL-6 concentrations were quantified using ELISA.

Quercetin: Cerulein-Induced Pancreatitis Model
  • Animal Model: Mice (strain not specified).

  • Induction of Pancreatitis: Five hourly intraperitoneal injections of cerulein (50 mg/kg).

  • Treatment: Quercetin (25, 50, or 100 mg/kg) was administered orally 1 hour before the first cerulein injection.

  • Cytokine Analysis: Serum was collected 6 hours after the last cerulein administration, and TNF-α, IL-1β, and IL-6 levels were determined by ELISA.

Celecoxib: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
  • Animal Model: Mice (strain not specified).

  • Induction of Inflammation: Intraplantar injection of 100 μL of CFA into the right hind paw.

  • Treatment: A combination of Shinbaro (100 mg/kg) and Celecoxib (15 mg/kg) was administered orally 30 minutes after CFA injection.

  • Cytokine Analysis: The L4–L6 spinal cord was harvested 3 days post-injection, and the expression of TNF-α, IL-6, and IL-1β was measured using ELISA.[2]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory effects of this compound and the general workflow of the in vivo validation process.

Strictosamide_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., DSS) cluster_cell Macrophage / Epithelial Cell Inflammatory Stimulus Inflammatory Stimulus TLR TLR/IL-1R Inflammatory Stimulus->TLR IKK IKK Complex TLR->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes Nucleus->Cytokine_Genes Binds to promoter Cytokines TNF-α, IL-1β, IL-6 Cytokine_Genes->Cytokines Transcription & Translation This compound This compound This compound->IKK Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.

InVivo_Validation_Workflow Animal_Model Selection of Animal Model (e.g., DSS-induced colitis) Induction Induction of Inflammation Animal_Model->Induction Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Comparator Drug(s) Induction->Treatment_Groups Administration Compound Administration Treatment_Groups->Administration Sample_Collection Sample Collection (Serum, Tissue) Administration->Sample_Collection Cytokine_Analysis Cytokine Quantification (ELISA, PCR, Western Blot) Sample_Collection->Cytokine_Analysis Data_Analysis Data Analysis and Comparison Cytokine_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for the in vivo validation of anti-inflammatory compounds.

References

A Comparative Guide to the Reproducibility of Strictosamide's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological effects of Strictosamide across different studies, with a focus on its anti-inflammatory, analgesic, and anti-cancer activities. Due to the absence of direct cross-laboratory comparative studies, this document synthesizes data from individual research publications to offer a baseline for understanding the potential reproducibility of this compound's effects.

Executive Summary

This compound, a naturally occurring indole alkaloid, has demonstrated a range of biological activities in preclinical studies. This guide collates and compares the quantitative data from various in vivo and in vitro experiments to assess the consistency of its reported effects. The primary activities investigated include anti-inflammatory, analgesic, and anti-cancer properties. The data suggests that this compound consistently exhibits anti-inflammatory and analgesic effects in rodent models. Its anti-cancer activity, particularly its anti-proliferative effects, appears to be modest and cell-line dependent. The modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/AKT, is a recurring theme in the literature, providing a mechanistic basis for its observed effects. Differences in experimental models, protocols, and endpoints across studies highlight the need for standardized assays to definitively establish the reproducibility of its effects.

Data Presentation

Table 1: In Vivo Anti-inflammatory Effects of this compound
Experimental ModelSpeciesDosing RegimenReported EffectStudy
TPA-induced ear edemaMice20 mg/kg, i.p., twice daily for 3 days24.7% inhibition of edema[1]Li et al. (2014)
40 mg/kg, i.p., twice daily for 3 days28.1% inhibition of edema[1]
Acetic acid-induced vascular permeabilityMice20 mg/kg, i.p., twice daily for 3 days23.3% inhibition of permeability[1]Li et al. (2014)
40 mg/kg, i.p., twice daily for 3 days33.4% inhibition of permeability[1]
CMC-Na-induced leukocyte migrationMice10 mg/kg, i.p., twice daily for 3 days46.0% inhibition of leukocyte migration[1]Li et al. (2014)
20 mg/kg, i.p., twice daily for 3 days49.1% inhibition of leukocyte migration[1]
40 mg/kg, i.p., twice daily for 3 days58.7% inhibition of leukocyte migration[1]
Table 2: In Vivo Analgesic Effects of this compound
Experimental ModelSpeciesDosing RegimenReported EffectStudy
Acetic acid-induced writhing testMice20 mg/kg, i.p.Marked prolongation of pain latency[1]Li et al. (2014)
40 mg/kg, i.p.Marked prolongation of pain latency and 49.7% decrease in writhing counts[1]
Hot-plate testMice10, 20, 40 mg/kg, i.p.No obvious improvement in pain threshold[1]Li et al. (2014)
Table 3: In Vitro Anti-cancer Effects of this compound
Assay TypeCell LineConcentrationReported EffectStudy
Cell InvasionH1975 (Non-small cell lung cancer)2.5 µM~21% inhibition of invasionHe et al. (2023)
AGS (Gastric adenocarcinoma)2.5 µM~27% inhibition of invasionHe et al. (2023)
CaCo2 (Colorectal adenocarcinoma)2.5 µM~11% inhibition of invasionHe et al. (2023)
Cytotoxicity (MTT Assay)MCF-7 (Breast adenocarcinoma)-IC50 > 80 µMMedChemExpress (citing PMID: 31804070)
HepG2 (Hepatocellular carcinoma)-IC50 > 80 µMMedChemExpress (citing PMID: 31804070)

Experimental Protocols

In Vivo Anti-inflammatory and Analgesic Assays (Li et al., 2014)
  • Animals: Male ICR mice (18-22 g) were used.

  • Drug Administration: this compound was dissolved in normal saline and administered intraperitoneally (i.p.) twice a day for three consecutive days at doses of 10, 20, and 40 mg/kg.

  • TPA-Induced Ear Edema: 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone was applied to the right ear of the mice. The thickness of the ear was measured before and 4 hours after TPA application.

  • Acetic Acid-Induced Vascular Permeability: Mice were intravenously injected with Evans blue dye. Thirty minutes after the final administration of this compound, 0.6% acetic acid was injected intraperitoneally. After 20 minutes, the peritoneal cavity was washed, and the absorbance of the washing solution was measured at 590 nm.

  • Carboxymethylcellulose Sodium (CMC-Na)-Induced Leukocyte Migration: Thirty minutes after the final drug administration, 1.0% CMC-Na was injected into the peritoneal cavity. Four hours later, the peritoneal fluid was collected, and the total number of leukocytes was counted.

  • Acetic Acid-Induced Writhing Test: Thirty minutes after a single i.p. administration of this compound, mice were injected with 0.6% acetic acid. The number of writhes was counted for 15 minutes.

  • Hot-Plate Test: The latency to the first sign of a pain response (licking or jumping) was recorded when the mice were placed on a hot plate maintained at 55 ± 0.5 °C.

In Vitro Anti-cancer Assays
  • Cell Invasion Assay (He et al., 2023): The specific details of the cell invasion assay protocol were not available in the provided search results. Generally, such assays (e.g., Boyden chamber assay) involve seeding cancer cells in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower surface of the membrane is quantified after a specific incubation period.

  • MTT Cytotoxicity Assay: The specific protocol for the IC50 determination was not detailed in the available search results. A general MTT assay protocol involves seeding cells in a 96-well plate, treating them with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation animal_model Rodent Models (Mice) drug_admin This compound Administration (i.p.) animal_model->drug_admin inflammation_models Inflammation Models (TPA, Acetic Acid, CMC-Na) drug_admin->inflammation_models analgesia_models Analgesia Models (Writhing, Hot-Plate) drug_admin->analgesia_models data_collection_vivo Data Collection (Edema, Permeability, Leukocyte Count, Pain Response) inflammation_models->data_collection_vivo analgesia_models->data_collection_vivo quant_analysis Quantitative Analysis data_collection_vivo->quant_analysis cell_lines Cancer Cell Lines (H1975, AGS, CaCo2, MCF-7, HepG2) treatment This compound Treatment cell_lines->treatment invasion_assay Invasion Assay (e.g., Boyden Chamber) treatment->invasion_assay cytotoxicity_assay Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay data_collection_vitro Data Collection (Invaded Cell Count, IC50) invasion_assay->data_collection_vitro cytotoxicity_assay->data_collection_vitro data_collection_vitro->quant_analysis pathway_analysis Signaling Pathway Modulation quant_analysis->pathway_analysis conclusion Conclusion on Biological Effects pathway_analysis->conclusion

Caption: General experimental workflow for assessing the biological effects of this compound.

NFkB_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates This compound This compound IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) DNA->Proinflammatory_genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates This compound This compound MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound->MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Mediates

Caption: this compound suppresses the MAPK signaling pathway.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Pro_Surv Cell Proliferation & Survival (Wound Healing) mTOR->Cell_Pro_Surv Promotes This compound->PI3K Activates

Caption: this compound promotes wound healing via the PI3K/AKT pathway.

References

Meta-analysis of studies on the pharmacological effects of Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

Strictosamide, a naturally occurring indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the anti-inflammatory, anticancer, and antimicrobial effects of this compound against other relevant compounds, supported by experimental data.

Overview of this compound's Pharmacological Profile

This compound is a key bioactive constituent isolated from plants of the Nauclea and Sarcocephalus genera, which have a history of use in traditional medicine for treating various ailments, including infections and inflammatory conditions.[1][2] Modern pharmacological studies have begun to validate these traditional uses, revealing that this compound possesses a range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and wound-healing properties.[3]

Comparative Analysis of Pharmacological Effects

Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][4] Its mechanism of action is primarily attributed to the inhibition of key inflammatory pathways, including the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3]

For comparison, Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), also functions by inhibiting prostaglandin synthesis, a key step in the inflammatory cascade.[5][6] While both this compound and Indomethacin exhibit strong anti-inflammatory effects, their mechanisms of action differ, suggesting potential for synergistic or complementary therapeutic applications. Other indole alkaloids, such as those from Alstonia scholaris, have also shown protective effects against pulmonary fibrosis by reducing collagen deposition through the TGF-β/MMP-1 pathway.[7]

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent. Studies have shown its ability to inhibit the motility and invasion of various cancer cell lines, including lung, gastric, and colon cancer cells.[8] This effect is associated with the suppression of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[8]

In the realm of cancer chemotherapy, Doxorubicin is a widely used and potent anthracycline antibiotic.[9] Its anticancer activity stems from its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species, leading to cancer cell death.[9] While Doxorubicin is highly effective, it is also associated with significant cardiotoxicity.[10] this compound, with its different mechanism of action targeting cell motility, presents an alternative or potentially complementary therapeutic strategy that may have a different side-effect profile. Other indole alkaloids, such as Vincamine, have also been investigated for their anticancer potential, demonstrating the ability to trigger cell death in cancer cells by disrupting mitochondrial membrane potential and activating caspases.[3]

Antimicrobial Effects

This compound has exhibited a range of antimicrobial activities, including antifungal and anti-Plasmodium effects.[3] Its activity against Plasmodium falciparum, the parasite responsible for malaria, is particularly noteworthy.[2]

When compared to conventional antibiotics like sulfonamides, which inhibit folic acid synthesis in bacteria, this compound's mechanism of action is likely different, offering a potential advantage in combating drug-resistant pathogens.[11] The search for novel antimicrobial agents from natural sources like this compound is crucial in the face of rising antibiotic resistance. Other natural compounds, such as antimicrobial peptoids, are also being explored as alternatives to traditional antibiotics due to their broad-spectrum activity and lower susceptibility to resistance.[7][12][13]

Data Summary

The following tables summarize the quantitative data on the pharmacological effects of this compound and its comparators.

Table 1: Anti-inflammatory and Analgesic Effects of this compound

Experimental ModelDoses of this compoundObserved EffectPercentage InhibitionReference
TPA-induced mouse ear edema20 and 40 mg/kgObvious decrease in edema24.7% and 28.1%[1]
Acetic acid-stimulated peritoneal vascular permeability in mice20 and 40 mg/kgSignificant inhibition of permeability23.3% and 33.4%[1]
CMC-Na-induced leukocyte migration in mice peritoneal cavity10, 20, and 40 mg/kgSignificant decrease in leukocytes46.0%, 49.1%, and 58.7%[1]
Acetic acid-induced writhing test in mice40 mg/kgDecrease in writhing counts49.7%[1]
LPS-treated RAW 264.7 cells0-200 μM (24h)Inhibition of NO, TNF-α, and IL-1β productionData not specified[3]

Table 2: Anticancer Effects of this compound

Cancer Cell LineConcentration of this compoundObserved EffectPercentage InhibitionReference
H1975 (Lung cancer)2.5 µM (24h)Inhibition of invasion~21%[8]
AGS (Gastric cancer)2.5 µM (24h)Inhibition of invasion~27%[8]
CaCo2 (Colon cancer)2.5 µM (24h)Inhibition of invasion~11%[8]

Experimental Protocols

In vivo Anti-inflammatory and Analgesic Assays
  • TPA-Induced Mouse Ear Edema: Mice were administered this compound (10, 20, and 40 mg/kg) intravenously twice a day for 3 days. Ear edema was induced by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA). The degree of edema was measured and compared to control groups.[1]

  • Acetic Acid-Stimulated Peritoneal Vascular Permeability: Mice were treated with this compound as described above. Acetic acid was injected intraperitoneally to induce vascular permeability. The amount of Evans blue dye leakage into the peritoneal cavity was quantified to assess permeability.[1]

  • CMC-Na-Induced Leukocyte Migration: Following treatment with this compound, carboxymethylcellulose sodium (CMC-Na) was injected into the peritoneal cavity of mice. After a set time, peritoneal fluid was collected to count the number of migrated leukocytes.[1]

  • Acetic Acid-Induced Writhing Test: Mice received this compound prior to an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhings) was counted over a specific period to assess the analgesic effect.[1]

In vitro Anti-inflammatory Assay
  • Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound (0-200 μM) for 24 hours.[3]

  • Measurement of Inflammatory Mediators: The production of nitric oxide (NO), TNF-α, and IL-1β in the cell culture supernatants was measured using standard assays (e.g., Griess reagent for NO, ELISA for cytokines).[3]

In vitro Anticancer Assays
  • Cell Culture: Human lung cancer (H1975), gastric cancer (AGS), and colon cancer (CaCo2) cell lines were maintained in appropriate culture media.

  • Transwell Invasion Assay: Cancer cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with this compound (1 and 2.5 µM) for 24 hours. The number of cells that invaded through the Matrigel and migrated to the lower surface of the insert was quantified.[8]

  • Wound-Healing Assay: A scratch was made in a confluent monolayer of cancer cells. The cells were then treated with different concentrations of this compound. The closure of the wound area over time was monitored using an IncuCyte system to assess cell migration.[8]

Signaling Pathways and Experimental Workflows

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Pro-inflammatory Mediators LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKKα LPS->IKK iNOS iNOS p38->iNOS TNFα TNF-α p38->TNFα IL1β IL-1β p38->IL1β ERK->iNOS ERK->TNFα ERK->IL1β JNK->iNOS JNK->TNFα JNK->IL1β IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 releases p65->iNOS activates transcription p65->TNFα activates transcription p65->IL1β activates transcription This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->IKK inhibits phosphorylation This compound->IκBα inhibits phosphorylation This compound->p65 inhibits phosphorylation

G cluster_0 Wound Healing Cascade PI3K PI3K AKT AKT PI3K->AKT activates WoundHealing Wound Healing (Cell proliferation, migration, collagen deposition) AKT->WoundHealing promotes This compound This compound This compound->PI3K activates

G cluster_0 In vivo Anti-inflammatory Assays cluster_1 In vitro Anticancer Assays AnimalModel Mouse Model Treatment This compound Administration (i.v.) AnimalModel->Treatment Induction Induction of Inflammation (TPA, Acetic Acid, CMC-Na) Treatment->Induction Measurement Measurement of Edema, Vascular Permeability, Leukocyte Migration Induction->Measurement CellCulture Cancer Cell Lines (H1975, AGS, CaCo2) ScratchAssay Wound-Healing Assay CellCulture->ScratchAssay InvasionAssay Transwell Invasion Assay CellCulture->InvasionAssay Analysis Quantification of Cell Migration and Invasion ScratchAssay->Analysis InvasionAssay->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Strictosamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for the specific formulation of Strictosamide being used. Although a specific SDS for this compound disposal was not identified, general safety precautions for similar compounds should be followed.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]

  • Use safety glasses or goggles to protect the eyes from splashes.[1]

  • A lab coat or other protective clothing is necessary to prevent contamination of personal attire.[1]

Handling Precautions:

  • Avoid creating dust or aerosols.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Logistical and Operational Disposal Plan

The primary principle for disposing of laboratory chemicals like this compound is to treat them as hazardous waste unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[2] Never dispose of chemicals down the drain or in regular trash without proper assessment.[3][4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, and containers), as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. For instance, store it separately from strong acids, bases, and oxidizing agents.[5][6]

  • Containerization:

    • Use a dedicated, properly labeled, and compatible waste container. The original container is often a suitable choice if it is in good condition.[5]

    • Ensure the container is made of a material compatible with this compound and any solvents used.

    • Keep the waste container securely closed except when adding waste.[5][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the concentration and any other components of the waste mixture.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][7]

    • The SAA should be a secondary containment system to prevent spills from spreading.

    • Ensure the SAA is inspected regularly for leaks or deterioration of containers.[5]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.[2][7]

    • Provide them with accurate information about the waste composition.

Empty Container Disposal:

  • A container that held this compound should be triple-rinsed with a suitable solvent.[2]

  • The rinsate must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, the container can often be disposed of as regular trash after defacing the original label.[2] However, institutional policies may vary.

Quantitative Data for General Chemical Waste

While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for laboratory chemical waste.

ParameterGuidelineCitation
pH for Aqueous Waste (if drain disposal is permitted) Between 5.5 and 10.5[3]
Maximum Accumulation in SAA 55 gallons of hazardous waste[7]
Maximum Accumulation of Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kg of solid[7]
Storage Time Limit in SAA Up to 12 months (if accumulation limits are not exceeded)[7]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not documented in publicly available resources. The recommended procedure is to follow the general chemical waste disposal guidelines outlined above. Any treatment or neutralization of this compound prior to disposal should only be performed by trained personnel following a validated protocol and with the approval of the institutional EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Strictosamide_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A This compound Waste Generated B Segregate as Alkaloid/Chemical Waste A->B C Use Compatible, Sealed Container B->C D Label with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Pickup from EHS/Waste Management E->F G Professional Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general yet crucial guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific waste management policies and EHS department for guidance.

References

Personal protective equipment for handling Strictosamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Strictosamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure user safety and proper management of the compound in a laboratory setting.

Hazard Assessment and Toxicity

This compound is a glycoalkaloid with demonstrated biological activity. While comprehensive toxicity data is limited, studies indicate that it is slightly toxic. It has been shown to produce central nervous system (CNS) depression and kidney toxicity in animal models.[1][2] An LD50 of 723.17 mg/kg (intraperitoneal) has been reported in mice.[1] Given its biological activity and potential toxicity, appropriate safety precautions must be observed at all times. General hazard assessments for similar research compounds suggest it should be handled as harmful if swallowed and as a substance suspected of causing genetic defects.[3]

Personal Protective Equipment (PPE) Requirements

Consistent use of appropriate PPE is mandatory to minimize exposure via dermal contact, inhalation, or ingestion. The precautionary statement P280 advises wearing protective gloves, protective clothing, eye protection, and face protection when handling such chemicals.[3]

Protection Type Specification Purpose
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene).[4]Prevents dermal absorption, which accounts for a significant percentage of chemical exposure.[5]
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles (EN 166).[6][7] A face shield may be required for splash hazards.[5][6]Protects eyes and face from splashes, aerosols, and solid particulates.
Body Protection Long-sleeved laboratory coat. Consider disposable coveralls for larger quantities or high-risk tasks.[5]Protects skin from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if aerosols or dust may be generated outside of a containment system.[7][8]Prevents inhalation of dust or aerosols.

Operational Handling Protocol

1. Pre-Handling Preparations:

  • Review Safety Information: Before beginning work, review this guide and any available Safety Data Sheet (SDS).

  • Designate Area: Conduct all handling of solid this compound and concentrated solutions within a designated area, such as a chemical fume hood or other ventilated enclosure.

  • Assemble PPE: Ensure all required PPE is available, has been inspected for integrity, and is worn correctly before handling the compound.[5]

  • Prepare Spill Kit: Have a chemical spill kit readily accessible.

2. Handling Procedures:

  • Handling Solid Form:

    • Weigh and handle the solid powder within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.

  • Preparing Solutions:

    • Prepare solutions in a chemical fume hood.

    • Add solvent to the solid slowly to avoid splashing.

    • Ensure the container is clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.

  • General Use:

    • Avoid eating, drinking, or smoking in areas where this compound is handled.[3]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]

3. Spill Management:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Contain: For small spills, wear appropriate PPE and contain the spill using absorbent material from a chemical spill kit.

  • Clean: Clean the area with an appropriate solvent and decontaminating solution.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with general laboratory trash.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Incineration is often the preferred method for the disposal of complex organic compounds.[9]

Workflow for Handling this compound

G prep 1. Preparation - Review SDS - Designate Fume Hood - Don Full PPE handling 2. Handling (in Fume Hood) - Weigh Solid - Prepare Solutions prep->handling procedure 3. Experimental Procedure - Maintain PPE - Monitor for Exposure handling->procedure spill Spill Event handling->spill decon 4. Decontamination - Clean Work Area - Doff PPE Correctly procedure->decon procedure->spill disposal 5. Waste Disposal - Segregate Waste - Label Hazardous Waste - Contact EHS decon->disposal spill_proc Spill Response - Evacuate & Secure - Use Spill Kit - Decontaminate spill->spill_proc spill_proc->decon

Caption: Workflow for the safe handling of this compound.

References

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